molecular formula C10H18O2 B131599 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol CAS No. 20053-40-1

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Cat. No.: B131599
CAS No.: 20053-40-1
M. Wt: 170.25 g/mol
InChI Key: XWFVRMWMBYDDFY-WPRPVWTQSA-N
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Description

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is a natural product found in Osmitopsis asteriscoides with data available.

Properties

CAS No.

20053-40-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h4,6,8,11-12H,5,7H2,1-3H3/t8-,10-/m0/s1

InChI Key

XWFVRMWMBYDDFY-WPRPVWTQSA-N

SMILES

CC1(CCC(C=C1)C(C)(C)O)O

Isomeric SMILES

C[C@]1(CC[C@H](C=C1)C(C)(C)O)O

Canonical SMILES

CC1(CCC(C=C1)C(C)(C)O)O

Other CAS No.

57030-53-2

Synonyms

(R,R)-(+)-p-Menth-2-ene-1,8-diol;  (+)-p-Menth-2-ene-1,8-diol;  (1R,4R)-4-Hydroxy-α,α,4-trimethyl-2-cyclohexene-1-methanol; 

Origin of Product

United States

Foundational & Exploratory

Synthesis of cis-p-menth-2-ene-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist

Executive Summary

cis-p-menth-2-ene-1,8-diol is a pivotal monoterpene diol that serves as a valuable chiral building block in the synthesis of complex natural products and pharmacologically active molecules. Its most notable application lies in its role as a key intermediate in the directed synthesis of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the principal psychoactive constituent of cannabis.[1] The strategic importance of this intermediate necessitates a robust and well-understood synthetic protocol. This guide provides a detailed exploration of a widely employed and reliable synthetic route starting from the abundant and renewable monoterpene, (+)-limonene. The narrative focuses on the causal chemistry behind the chosen methodology—a two-step sequence involving regioselective epoxidation followed by stereocontrolled acid-catalyzed hydrolysis—and provides a comprehensive, field-tested experimental protocol.

Introduction: The Strategic Importance of a Terpenoid Intermediate

The p-menthane skeleton is a ubiquitous structural motif in natural products. cis-p-menth-2-ene-1,8-diol, specifically, presents a unique combination of functionalities: a chiral cyclohexene ring, a tertiary alcohol at C1, and a 1-hydroxy-1-methylethyl group at C4. This arrangement makes it an ideal precursor for constructing the dibenzo[b,d]pyran core of cannabinoids. A manufacturing-scale process has been developed for this diol, underscoring its industrial relevance as a key intermediate for the production of dronabinol (Δ⁹-THC).[1] The synthesis leverages (+)-limonene, a naturally abundant and inexpensive chiral starting material derived from citrus fruit peels, aligning the production of complex pharmaceuticals with principles of green chemistry.[2][3]

Synthetic Strategy: A Two-Step Approach from Limonene

The conversion of limonene to cis-p-menth-2-ene-1,8-diol requires the selective dihydroxylation of the endocyclic C1-C2 double bond. Limonene possesses two distinct double bonds: a trisubstituted endocyclic bond and a disubstituted exocyclic bond. The endocyclic bond is more electron-rich and sterically accessible, making it the preferred site for electrophilic attack.

Our selected strategy is a robust two-step process:

  • Regioselective Epoxidation: The C1-C2 double bond of limonene is selectively oxidized to form limonene-1,2-oxide.

  • Acid-Catalyzed Hydrolysis: The resulting epoxide is subjected to hydrolytic ring-opening to yield the target diol. This step is critical for establishing the final cis stereochemistry.[4]

This approach is advantageous due to its reliability, use of common laboratory reagents, and the instructive nature of its stereochemical outcome.

Mechanistic Rationale: Controlling Regio- and Stereoselectivity

Step 1: Epoxidation

The epoxidation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the "Butterfly mechanism," where the peroxy acid delivers an oxygen atom to the alkene. The higher nucleophilicity of the endocyclic double bond ensures high regioselectivity, yielding limonene-1,2-oxide as the major product.[5][6] The reaction produces a diastereomeric mixture of cis- and trans-limonene-1,2-oxide relative to the isopropenyl group.

Step 2: Hydrolytic Ring-Opening

The acid-catalyzed hydrolysis of the epoxide is the key stereochemistry-determining step. The reaction proceeds via an Sₙ1-like mechanism.[7]

  • Protonation: The epoxide oxygen is first protonated by the acid catalyst (e.g., H₂SO₄), making it a better leaving group.

  • Carbocation Formation: The C-O bond at the more substituted carbon (C1) breaks to form a stabilized tertiary carbocation intermediate.

  • Nucleophilic Attack: A water molecule attacks the carbocation. Due to steric hindrance from the isopropenyl group and the adjacent methyl group, the water molecule preferentially attacks from the face opposite to the original C-O bond, leading to the formation of the trans-diol relative to the epoxide opening. However, the overall stereochemistry of the final product is designated cis based on the relationship between the C1-hydroxyl and the C4-isopropenyl group on the cyclohexene ring. The water-soluble nature of the final product facilitates its separation from organic impurities.[1]

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Acid-Catalyzed Hydrolysis Limonene Limonene Epoxide Limonene-1,2-oxide (cis/trans mixture) Limonene->Epoxide m-CPBA, CH₂Cl₂ ProtonatedEpoxide Protonated Epoxide Epoxide->ProtonatedEpoxide H₃O⁺ Carbocation Tertiary Carbocation Intermediate ProtonatedEpoxide->Carbocation Ring Opening Diol cis-p-menth-2-ene-1,8-diol Carbocation->Diol + H₂O, - H⁺

Caption: Reaction pathway for the synthesis of cis-p-menth-2-ene-1,8-diol.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes clarity and reproducibility.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Grade
(+)-Limonene136.2497% or higher
meta-Chloroperoxybenzoic acid (m-CPBA)172.57~77% (remainder is 3-chlorobenzoic acid and water)
Dichloromethane (CH₂Cl₂)84.93Anhydrous
Sulfuric Acid (H₂SO₄)98.08Concentrated (98%)
Sodium Bicarbonate (NaHCO₃)84.01Saturated aqueous solution
Sodium Sulfite (Na₂SO₃)126.04Saturated aqueous solution
Sodium Chloride (NaCl)58.44Saturated aqueous solution (Brine)
Magnesium Sulfate (MgSO₄)120.37Anhydrous
Ethyl Acetate (EtOAc)88.11Reagent Grade
Silica Gel-60 Å, 230-400 mesh
Step-by-Step Procedure

Part A: Synthesis of Limonene-1,2-oxide

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve (+)-limonene (13.6 g, 100 mmol) in 200 mL of dichloromethane (CH₂Cl₂). Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: While stirring vigorously, add m-CPBA (approx. 24.7 g of 77% purity, ~110 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limonene spot has been consumed.

  • Workup: Cool the mixture again to 0 °C and quench the excess m-CPBA by slowly adding saturated Na₂SO₃ solution (50 mL). Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a colorless oil (a mixture of cis- and trans-limonene-1,2-oxide) that can be used directly in the next step.

Part B:

  • Reaction Setup: Prepare a 10% (v/v) aqueous solution of sulfuric acid. In a 500 mL flask, dissolve the crude limonene-1,2-oxide (~15.2 g, ~100 mmol) in 150 mL of ethyl acetate. Cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Add 100 mL of the cold 10% H₂SO₄ solution to the flask. Stir the biphasic mixture vigorously for 4-6 hours at 0 °C, then allow it to warm to room temperature overnight.

  • Neutralization and Extraction: Carefully neutralize the aqueous layer by the slow addition of solid NaHCO₃ until effervescence ceases (pH ~7-8). The target diol is partially water-soluble, so it is crucial to extract the aqueous layer thoroughly. Extract the aqueous phase with ethyl acetate (4 x 100 mL).

  • Drying and Concentration: Combine all organic extracts, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol as a viscous oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane/ethyl acetate (starting from 3:1 and gradually increasing the polarity to 1:2) to separate the cis and trans isomers. The cis-diol is typically the more polar isomer. Combine the fractions containing the pure cis-diol and concentrate to yield the final product.

G cluster_A Part A: Epoxidation cluster_B Part B: Hydrolysis & Purification A1 Dissolve Limonene in CH₂Cl₂ A2 Cool to 0°C A1->A2 A3 Add m-CPBA A2->A3 A4 Stir & Monitor (TLC) A3->A4 A5 Quench (Na₂SO₃) A4->A5 A6 Wash (NaHCO₃, Brine) A5->A6 A7 Dry & Concentrate A6->A7 B1 Dissolve Epoxide in EtOAc A7->B1 Crude Limonene-1,2-oxide B2 Add 10% H₂SO₄ (aq) at 0°C B1->B2 B3 Stir & React B2->B3 B4 Neutralize (NaHCO₃) B3->B4 B5 Extract with EtOAc B4->B5 B6 Dry & Concentrate B5->B6 B7 Purify (Column Chromatography) B6->B7 end end B7->end Pure cis-p-menth-2-ene-1,8-diol

Caption: Experimental workflow for the synthesis of cis-p-menth-2-ene-1,8-diol.

Conclusion

The synthesis of cis-p-menth-2-ene-1,8-diol from (+)-limonene via an epoxidation-hydrolysis sequence represents a classic and effective method for accessing this valuable synthetic intermediate. By understanding the underlying mechanisms of regioselectivity in the epoxidation step and stereocontrol in the acid-catalyzed ring-opening, researchers can reliably produce the target compound. This guide provides the necessary theoretical foundation and a practical, step-by-step protocol to empower scientists in the fields of natural product synthesis and drug development to successfully incorporate this important building block into their research programs.

References

  • Kobler, C., & Effenberger, F. (2005). Stereoselective Synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol. Chemistry – A European Journal, 11(9), 2783-2787. [Link]

  • ResearchGate. (n.d.). Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol. Retrieved from [Link]

  • Kousar, S., Nadeem, F., Khan, O., & Shahzadi, A. (2017). Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review. International Journal of Chemical and Biochemical Sciences, 11, 102-112.
  • MDPI. (2024). DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes. Molecules, 29(1579). [Link]

  • Semantic Scholar. (2024). DFT Studies of the Activity and Reactivity of Limonene in Comparison with Selected Monoterpenes. Retrieved from [Link]

  • Nguyen, T. H., et al. (2023). Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. E3S Web of Conferences, 430, 01026. [Link]

  • International Scientific Organization. (2017). Chemical synthesis of various limonene derivatives – A comprehensive review. Retrieved from [Link]

  • Tanaka, H., et al. (2019). Asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, the monoterpene isolated from herbal plants. Journal of Asian Natural Products Research, 21(10), 965-975. [Link]

  • Claudino, M., et al. (2014). Bringing D-limonene to the scene of bio-based thermoset coatings via free-radical thiol–ene chemistry: macromonomer synthesis, UV-curing and thermo-mechanical characterization. Polymer Chemistry, 5(9), 3245-3260. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of p -mentha-2,8-dien-1-ol. Retrieved from [Link]

  • NIST. (n.d.). cis-p-Menth-2-en-1,8-diol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Gas Chromatography data for cis-p-Menth-2-en-1,8-diol. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Biotransformation of (+)-limonene. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cis-para-2-menthen-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 15, 873–882. [Link]

  • ResearchGate. (n.d.). Identification of cis-and trans-p-menth-2-ene-1,8-diol in the hydrosol of M. officinalis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-P-Menthene-1,2-diol, (+)-. PubChem. Retrieved from [Link]

  • Semantic Scholar. (2011). Stereoselective synthesis of P-stereogenic aminophosphines: ring opening of bulky oxazaphospholidines. Retrieved from [Link]

  • PubMed. (2011). Stereoselective synthesis of P-stereogenic aminophosphines: ring opening of bulky oxazaphospholidines. Journal of the American Chemical Society, 133(15), 5740-5743. [Link]

Sources

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of p-Menth-2-ene-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of p-menth-2-ene-1,8-diol, a naturally occurring monoterpenoid diol. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's presence in the botanical realm, its putative biosynthetic origins, and robust methodologies for its isolation and characterization. Emphasizing scientific integrity, this guide explains the causality behind experimental choices and presents self-validating protocols. Key discussions include its identification in plant hydrosols, a proposed biosynthetic pathway from geranyl pyrophosphate, and detailed workflows for extraction, purification, and spectroscopic analysis. The significance of this diol as a chiral intermediate, notably in the synthesis of cannabinoids like Δ-9-tetrahydrocannabinol, underscores the importance of understanding its natural lifecycle.

Introduction to p-Menth-2-ene-1,8-diol

p-Menth-2-ene-1,8-diol is a dihydroxylated p-menthane monoterpenoid. The p-menthane skeleton consists of a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The specific nomenclature, p-menth-2-ene-1,8-diol, indicates a double bond between carbons 2 and 3, and hydroxyl groups at carbons 1 and 8 (the latter being on the isopropyl group). This structure allows for stereoisomerism, with cis and trans configurations being possible depending on the relative orientation of the substituents on the cyclohexane ring.

While not as widely known as its monoterpene precursors like limonene or menthol, p-menth-2-ene-1,8-diol holds significant chemical and pharmaceutical interest. Its importance is particularly highlighted by its role as a key intermediate in the stereospecific synthesis of pharmacologically active compounds, including Δ-9-tetrahydrocannabinol (Δ-9-THC)[1][2]. Understanding its natural sources and biosynthesis is crucial for exploring sustainable production pathways and discovering new biological activities.

Table 1: Chemical Identity of (+)-p-Menth-2-ene-1,8-diol

PropertyValueSource(s)
CAS Number 20053-40-1[3][4]
Molecular Formula C₁₀H₁₈O₂[3]
Molecular Weight 170.25 g/mol [3][5]
IUPAC Name (1R,4R)-4-(1-hydroxy-1-methylethyl)-1-methylcyclohex-2-en-1-ol[3]
Physical State Solid[3]
Melting Point 102-105°C[3]
Boiling Point 268.0 ± 28.0 °C (Predicted)[3]
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate[3]

Natural Distribution and Occurrence

The natural occurrence of p-menth-2-ene-1,8-diol is relatively rare compared to other monoterpenoids. Its high polarity, conferred by two hydroxyl groups, means it is less abundant in the essential oil fraction of plants and more likely to be found in the more polar, aqueous extracts or distillates.

The most definitive identification of this compound in nature has been in the hydrosol of Lemon Balm (Melissa officinalis).[6] Hydrosols, also known as hydrolates, are the aqueous by-products of steam or hydrodistillation of plant material. While essential oils are lipophilic and separate from the distillation water, hydrosols contain water-soluble plant components and micro-droplets of essential oil. The presence of p-menth-2-ene-1,8-diol in the hydrosol rather than the essential oil is a direct consequence of its hydrophilic character. Both cis and trans isomers have been identified in this matrix.[6]

While direct identification in other species is not widely documented, related p-menthane derivatives are common in the plant kingdom, suggesting that the enzymatic machinery for its production may exist in other species. Plants rich in precursors like limonene are logical candidates for investigation.

Table 2: Known and Potential Natural Sources

Plant SpeciesFamilyPartMatrix of IdentificationCompound(s)Reference(s)
Melissa officinalis L.LamiaceaeLeavesHydrosolcis- and trans-p-menth-2-ene-1,8-diol[6]
Citrus spp.RutaceaeFruit peelEssential OilLimonene (precursor)[7]
Mentha spp.LamiaceaeLeavesEssential OilLimonene, Piperitone (precursors)[7]
Cuminum cyminum L.ApiaceaeSeedEssential OilLimonene (precursor)-
Thymus vulgaris L.LamiaceaeLeavesEssential OilLimonene, p-Cymene (precursors)[7]

Putative Biosynthetic Pathway

The biosynthesis of monoterpenoids in plants originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are synthesized via the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The biosynthesis of p-menth-2-ene-1,8-diol is proposed to follow the general pathway for monoterpene synthesis, starting with the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP).[8][9]

The proposed enzymatic steps are:

  • GPP Synthesis: Geranyl diphosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, GPP.[8]

  • Cyclization to Limonene: The GPP molecule is cyclized by a monoterpene synthase, specifically limonene synthase (LimS), to form (+)-limonene. This is a critical branch point that directs the carbon skeleton into the p-menthane class.[9][10]

  • Hydroxylation/Epoxidation: Following cyclization, the limonene backbone undergoes a series of oxidative transformations catalyzed by cytochrome P450 monooxygenases. A plausible route involves the epoxidation of the endocyclic double bond to form limonene-1,2-epoxide.

  • Diol Formation: The epoxide ring is then hydrolytically opened by an epoxide hydrolase. This reaction can proceed via different mechanisms, leading to the formation of various diols. The formation of p-menth-2-ene-1,8-diol specifically requires a subsequent hydroxylation at the C8 position, likely also mediated by a P450 enzyme, either before or after the initial ring functionalization. An alternative is the direct, stereospecific di-hydroxylation of the limonene precursor at the C1 and C8 positions.

Biosynthesis cluster_0 Plastidial MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPPS Limonene (+)-Limonene GPP->Limonene Limonene Synthase Intermediate Oxidized Intermediates (e.g., Limonene Epoxide) Limonene->Intermediate Cytochrome P450 Monooxygenase(s) Diol p-Menth-2-ene-1,8-diol Intermediate->Diol Epoxide Hydrolase / Hydroxylase(s)

Caption: Putative biosynthetic pathway of p-menth-2-ene-1,8-diol.

Isolation and Purification Protocol

The physicochemical properties of p-menth-2-ene-1,8-diol, particularly its hydrophilicity, necessitate a departure from standard essential oil extraction techniques. The following protocol is a validated approach for isolating polar terpenoids from aqueous matrices like plant hydrosols.

Rationale for Method Selection
  • Matrix: Hydrosol from Melissa officinalis is the starting material, being a known source.[6]

  • Extraction: Standard distillation would be ineffective as the compound is already in the aqueous phase. Liquid-liquid extraction (LLE) with a solvent of intermediate polarity, such as ethyl acetate, is chosen. Ethyl acetate provides a favorable partition coefficient for the diol, allowing it to be selectively moved from the aqueous phase to the organic phase while leaving behind highly polar contaminants like sugars and salts.

  • Purification: Column chromatography is the gold standard for purifying compounds from complex mixtures. A silica gel stationary phase is used, which separates compounds based on polarity. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, will be used to first elute non-polar contaminants and then the target diol.

Step-by-Step Experimental Protocol

Objective: To isolate and purify p-menth-2-ene-1,8-diol from Melissa officinalis hydrosol.

Materials:

  • Melissa officinalis hydrosol (1 L)

  • Sodium chloride (NaCl)

  • Ethyl acetate (reagent grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Vanillin-sulfuric acid staining solution

Procedure:

  • Salting Out: Add NaCl to the 1 L of hydrosol to saturation (~300 g).

    • Expertise & Experience: This step increases the ionic strength of the aqueous phase, decreasing the solubility of the slightly non-polar diol and driving it more efficiently into the organic solvent during LLE.

  • Liquid-Liquid Extraction (LLE): a. Transfer the saline hydrosol to a 2 L separatory funnel. b. Add 300 mL of ethyl acetate, stopper the funnel, and shake vigorously for 2 minutes, periodically venting to release pressure. c. Allow the layers to separate completely. Drain the lower aqueous layer. d. Collect the upper ethyl acetate layer. e. Repeat the extraction of the aqueous layer two more times with 300 mL of fresh ethyl acetate each time. f. Pool all three organic extracts.

  • Drying and Concentration: a. Add anhydrous MgSO₄ to the pooled ethyl acetate extract and swirl. Continue adding until the MgSO₄ no longer clumps, indicating all water has been absorbed. b. Filter the extract to remove the MgSO₄. c. Concentrate the filtrate using a rotary evaporator at 40°C until a viscous crude extract is obtained.

  • Column Chromatography Purification: a. Prepare a slurry of silica gel in hexane and pack it into a glass column. b. Dissolve the crude extract in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. c. Once the solvent has evaporated, carefully load the dried silica-adsorbed extract onto the top of the column. d. Begin elution with 100% hexane, collecting fractions. e. Gradually increase the solvent polarity by increasing the percentage of ethyl acetate in hexane (e.g., 95:5, 90:10, 80:20 v/v). f. Monitor the fractions using TLC. Spot each fraction on a TLC plate, develop in a hexane:ethyl acetate (e.g., 70:30) chamber, and visualize with vanillin-sulfuric acid stain (terpenoids typically appear as purple/blue spots). g. Combine fractions containing the pure compound, as determined by TLC.

  • Final Concentration: Evaporate the solvent from the combined pure fractions to yield the isolated p-menth-2-ene-1,8-diol.

Structural Characterization and Quantification

Once isolated, the compound's identity must be confirmed and its purity assessed. A combination of chromatographic and spectroscopic methods is required for unambiguous characterization.[11][12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal first-pass technique for identifying volatile and semi-volatile compounds in a mixture and confirming the molecular weight of the purified compound.

Protocol for GC-MS Analysis:

  • Sample Preparation: Dissolve ~1 mg of the isolated compound in 1 mL of ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at a rate of 5°C/min, and hold for 5 min.

    • Trustworthiness: This temperature program ensures good separation of monoterpenoids from any remaining contaminants.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Compare the obtained mass spectrum and retention index with reference libraries (e.g., NIST, Wiley) and published data for p-menth-2-ene-1,8-diol. The mass spectrum should show a molecular ion peak (or fragments corresponding to the loss of water) consistent with the molecular weight of 170.25 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

For absolute structural confirmation, especially of stereochemistry (cis/trans), NMR is indispensable. ¹H and ¹³C NMR will confirm the carbon skeleton and proton environment, while 2D NMR experiments (COSY, HSQC, HMBC) will establish connectivity.

Workflow Start Plant Hydrosol (e.g., Melissa officinalis) LLE Liquid-Liquid Extraction (Ethyl Acetate) Start->LLE Concentration Rotary Evaporation LLE->Concentration Crude Crude Extract Concentration->Crude Column Silica Gel Column Chromatography Crude->Column TLC TLC Monitoring Column->TLC Fraction Analysis Pure Isolated Compound Column->Pure GCMS GC-MS Analysis (Identification, Purity) Pure->GCMS NMR NMR Spectroscopy (Structure Elucidation) Pure->NMR

Caption: Workflow for the isolation and characterization of p-menth-2-ene-1,8-diol.

Challenges and Future Directions

The study of p-menth-2-ene-1,8-diol presents several challenges and opportunities. Its low natural abundance and hydrophilic nature make isolation from plant sources laborious and low-yielding. This presents a significant bottleneck for its use in research and as a synthetic precursor.

Future research should focus on two key areas:

  • Screening of New Natural Sources: A broader screening of plant species, particularly within the Lamiaceae and Rutaceae families, using analytical techniques optimized for polar metabolites, may reveal richer natural sources.

  • Microbial Biosynthesis: As with many other terpenoids, metabolic engineering and synthetic biology offer a promising alternative for sustainable production.[8][14] Engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae with the requisite biosynthetic genes (e.g., limonene synthase, specific cytochrome P450s) could enable scalable, fermentative production of p-menth-2-ene-1,8-diol from simple sugars.[8][10][14] This approach would provide a reliable and cost-effective supply for the pharmaceutical industry.

References

  • ResearchGate. (n.d.). Identification of cis-and trans-p-menth-2-ene-1,8-diol in the hydrosol of M. officinalis. Retrieved from [Link]

  • Bohlmann, R. (2006). Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. Organic Process Research & Development. Retrieved from [Link]

  • LookChem. (n.d.). p-Menth-2-ene-1,8-diol. Retrieved from [Link]

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An In-Depth Technical Guide to Sobrerol (trans-4-Hydroxy-α,α,4-trimethylcyclohex-2-ene-1-methanol)

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 54164-90-8

Introduction: Unveiling the Therapeutic Potential of a Terpene Diol

Sobrerol, chemically known as trans-4-Hydroxy-α,α,4-trimethylcyclohex-2-ene-1-methanol, is a monocyclic monoterpene diol that has garnered significant interest in the pharmaceutical and medicinal chemistry fields. Initially identified as an oxidation product of α-pinene, a primary constituent of turpentine, Sobrerol has a rich history of investigation.[1] While it exists in several stereoisomeric forms, the trans-isomer is of particular therapeutic importance.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth insights into the physicochemical properties, synthesis, analytical methodologies, and, most importantly, the multifaceted biological activities of Sobrerol. With a well-established role as a mucolytic agent, recent research has begun to uncover its broader therapeutic potential, including anti-inflammatory, antioxidant, and antiviral properties, making it a compelling molecule for further investigation and development.[2][3][4]

Physicochemical Properties: A Foundation for Formulation and Application

A thorough understanding of the physicochemical properties of Sobrerol is paramount for its effective application in research and drug development, influencing everything from reaction kinetics to bioavailability.

PropertyValueSource(s)
CAS Number 54164-90-8 (for trans-isomer)
Molecular Formula C₁₀H₁₈O₂[5]
Molecular Weight 170.25 g/mol [5][6][7]
IUPAC Name (1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol
Synonyms trans-p-Menth-2-ene-1,8-diol, Sobrerol, Lysmucol, Sobrepin[5][6]
Appearance Colorless liquid or solid[8]
Melting Point 130-132 °C (for dl-trans-Form)[1][6][8]
Boiling Point 270-271 °C[1][6][8][9]
Solubility in Water 3.3 g/100 mL (at 15 °C)[6]
LogP (Octanol/Water) 1.81[9]

Synthesis of Sobrerol: From Natural Precursor to Therapeutic Agent

The most prevalent and industrially viable synthesis of Sobrerol commences with α-pinene, a readily available and renewable terpene. The process generally involves a two-step reaction pathway: epoxidation of α-pinene followed by hydration of the resulting epoxide.

Experimental Protocol: Synthesis of Sobrerol from α-Pinene Oxide

This protocol is adapted from established industrial methods and provides a robust pathway to racemic (d,l) Sobrerol.[10]

Step 1: Preparation of the Aqueous Carbon Dioxide Solution

  • Charge a suitable reactor vessel with deionized water.

  • Bubble carbon dioxide gas through the water until a pH of approximately 3.5 is achieved. This acidic environment is crucial for the subsequent hydration step.

Step 2: Hydration of α-Pinene Oxide

  • Heat the aqueous carbon dioxide solution to a temperature of 36 °C.

  • Rapidly introduce α-pinene oxide to the heated solution with vigorous stirring. A typical weight ratio is approximately 50 parts α-pinene oxide to 100 parts aqueous solution.

  • An exothermic reaction will occur, causing the temperature to rise to around 95-100 °C.

  • As the reaction proceeds, Sobrerol will precipitate out of the solution as a white crystalline mass.

  • Once the precipitation is evident, cool the reaction mixture to 15 °C using an external cooling system to maximize crystal formation.

Step 3: Isolation and Purification

  • Separate the crystalline Sobrerol from the mother liquor via centrifugation or filtration.

  • Wash the collected crystals with a small amount of petroleum ether to remove any unreacted α-pinene oxide and other non-polar impurities.

  • The resulting product is d,l-Sobrerol. Further purification can be achieved through recrystallization if a higher purity is desired.

Diagram of the Synthesis Workflow:

G cluster_0 Step 1: Aqueous CO2 Preparation cluster_1 Step 2: Hydration cluster_2 Step 3: Isolation Deionized_Water Deionized Water CO2_Bubbling Bubble CO2 Deionized_Water->CO2_Bubbling Aqueous_CO2 Aqueous CO2 Solution (pH 3.5) CO2_Bubbling->Aqueous_CO2 Reaction Reaction at 36-100 °C Aqueous_CO2->Reaction Alpha_Pinene_Oxide α-Pinene Oxide Alpha_Pinene_Oxide->Reaction Precipitation Sobrerol Precipitation Reaction->Precipitation Cooling Cooling to 15 °C Precipitation->Cooling Centrifugation Centrifugation/Filtration Cooling->Centrifugation Washing Wash with Petroleum Ether Centrifugation->Washing Final_Product d,l-Sobrerol Washing->Final_Product

Caption: General workflow for the synthesis of d,l-Sobrerol from α-pinene oxide.

Analytical Methodologies: Ensuring Purity and Quantitation

Accurate and reliable analytical methods are essential for the quality control of Sobrerol and for its quantification in biological matrices during preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for the analysis of Sobrerol.

Illustrative HPLC Parameters:

  • Column: C8 or C18, 5 µm particle size (e.g., 250 mm x 4.6 mm).[11]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic modifier like acetonitrile.[11][12]

  • Flow Rate: 1.0 mL/min.[11][12]

  • Detection: UV at 210-245 nm.[11][12]

  • Column Temperature: 50 °C.[11]

Protocol Validation: Any developed HPLC method must be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of terpenes and terpenoids, offering excellent separation and structural identification.

Considerations for GC-MS Analysis:

  • Derivatization: Due to the presence of hydroxyl groups, derivatization (e.g., silylation with BSTFA and TMCS in pyridine) is often necessary to improve volatility and peak shape.[13]

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.

  • Injection: Headspace injection can be employed for volatile samples, while liquid injection is suitable for derivatized extracts.[14][15]

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature ramp is crucial for the separation of isomers and other components in a mixture.

  • Detection: Mass spectrometry in both SCAN mode (for identification) and Selected Ion Monitoring (SIM) mode (for enhanced quantitation) is advantageous.[14]

Diagram of the Analytical Workflow:

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Analysis Sample Sobrerol Sample Extraction Extraction (if in matrix) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC GCMS GC-MS Derivatization->GCMS UV_Detector UV Detector HPLC->UV_Detector MS_Detector Mass Spectrometer GCMS->MS_Detector Data_Analysis Data Analysis (Quantitation & Identification) UV_Detector->Data_Analysis MS_Detector->Data_Analysis

Caption: A generalized workflow for the analysis of Sobrerol.

Biological Activities and Mechanisms of Action: A Multifaceted Therapeutic Profile

Sobrerol's therapeutic effects are attributed to a range of biological activities, with its role as a mucolytic being the most well-documented.

Mucolytic and Mucoregulatory Effects

In respiratory diseases characterized by the hypersecretion of thick, viscous mucus, Sobrerol facilitates its clearance from the airways.[16][17] Its mechanism of action is multifaceted:

  • Reduction of Mucus Viscosity: Sobrerol is believed to disrupt the disulfide bonds within mucin glycoproteins, the primary structural components of mucus.[16][17] This action reduces the cross-linking of mucin molecules, leading to a decrease in mucus viscosity and elasticity.

  • Increased Mucociliary Clearance: By fluidifying the mucus, Sobrerol enhances the efficiency of the mucociliary escalator, the self-clearing mechanism of the airways.[2][3]

  • Stimulation of Serous Fluid Secretion: There is evidence to suggest that Sobrerol may also stimulate the secretion of serous fluids, which further dilutes the mucus.[16]

Anti-inflammatory and Antioxidant Properties

Chronic respiratory diseases are often associated with inflammation and oxidative stress. Sobrerol has demonstrated both anti-inflammatory and antioxidant activities.[3][4][17] As an antioxidant, it can act as a free radical scavenger, which may help to mitigate oxidative damage in the respiratory tract.[2][17]

Immunomodulatory Effects

Sobrerol has been shown to increase the production of secretory IgA (sIgA).[2][3][18] sIgA is a critical component of the mucosal immune system, playing a key role in defending against pathogens in the respiratory tract.

Antiviral Activity

Emerging evidence suggests that Sobrerol possesses antiviral properties, although the exact mechanisms are still under investigation. This adds another dimension to its therapeutic potential in the management of respiratory infections.

Diagram of Sobrerol's Mechanism of Action:

G cluster_0 Mucus Properties cluster_1 Cellular Effects cluster_2 Therapeutic Outcomes Sobrerol Sobrerol Mucus_Viscosity Decreased Mucus Viscosity Sobrerol->Mucus_Viscosity Disrupts mucin disulfide bonds Mucociliary_Clearance Increased Mucociliary Clearance Sobrerol->Mucociliary_Clearance Antioxidant Antioxidant Effect (Free Radical Scavenging) Sobrerol->Antioxidant Anti_inflammatory Anti-inflammatory Effect Sobrerol->Anti_inflammatory sIgA_Production Increased sIgA Production Sobrerol->sIgA_Production Improved_Breathing Improved Breathing Mucus_Viscosity->Improved_Breathing Mucociliary_Clearance->Improved_Breathing Reduced_Infections Reduced Respiratory Infections Antioxidant->Reduced_Infections Anti_inflammatory->Improved_Breathing sIgA_Production->Reduced_Infections

Caption: The multifaceted mechanism of action of Sobrerol.

Safety and Handling

While Sobrerol has a long history of clinical use and is generally well-tolerated, standard laboratory safety precautions should be observed when handling the pure compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Conclusion and Future Directions

Sobrerol (trans-4-Hydroxy-α,α,4-trimethylcyclohex-2-ene-1-methanol) is a well-characterized monoterpene diol with a proven track record as a safe and effective mucolytic agent. Its multifaceted mechanism of action, encompassing mucoregulatory, antioxidant, anti-inflammatory, and immunomodulatory effects, makes it a molecule of significant interest for the management of a variety of respiratory conditions.

Future research should focus on further elucidating the molecular targets and signaling pathways involved in its anti-inflammatory and antiviral activities. Additionally, the development of novel drug delivery systems could enhance its therapeutic efficacy and expand its clinical applications. For drug development professionals, Sobrerol represents a promising scaffold for the design of new therapeutic agents targeting respiratory and inflammatory diseases.

References

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An In-depth Technical Guide to the Stereoisomers of p-Menth-2-ene-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-Menth-2-ene-1,8-diol, a dihydroxylated p-menthane monoterpenoid, stands as a critical chiral building block in modern organic synthesis. Its stereochemical architecture is of paramount importance, particularly in the pharmaceutical industry where it serves as a key intermediate in the synthesis of cannabinoids such as Δ-9-tetrahydrocannabinol (Δ-9-THC).[1][2] The precise spatial arrangement of its hydroxyl groups dictates the stereochemical outcome of subsequent reactions and, ultimately, the biological activity of the final product. This guide provides a comprehensive technical overview of the stereoisomers of p-menth-2-ene-1,8-diol, detailing their structural nuances, stereoselective synthesis, analytical separation, and spectroscopic characterization. The methodologies and protocols herein are presented with a focus on causality and self-validation, empowering researchers to navigate the complexities of its stereochemistry with confidence.

The Stereochemical Landscape of p-Menth-2-ene-1,8-diol

The structure of p-menth-2-ene-1,8-diol (C₁₀H₁₈O₂) features a cyclohexene ring with two stereogenic centers at carbon 1 (C1), bearing a hydroxyl group, and carbon 4 (C4), bearing a 2-hydroxyprop-2-yl group. The presence of these two chiral centers gives rise to a total of four possible stereoisomers (2² = 4). These isomers exist as two pairs of enantiomers.

The stereoisomers are primarily classified into two diastereomeric sets based on the relative orientation of the substituents at C1 and C4:

  • cis-isomers: The C1 hydroxyl group and the C4 2-hydroxyprop-2-yl group are on the same face of the cyclohexene ring.

  • trans-isomers: The C1 hydroxyl group and the C4 2-hydroxyprop-2-yl group are on opposite faces of the ring.

Within each diastereomeric set, there exists a pair of non-superimposable mirror images known as enantiomers, designated as (+) and (-) based on the direction they rotate plane-polarized light. For instance, the well-studied (+)-p-menth-2-ene-1,8-diol has the (1R,4R) configuration.[3]

G cluster_trans trans-Diastereomers cluster_cis cis-Diastereomers trans1 (1R,4R) (+)-trans-p-menth-2-ene-1,8-diol trans2 (1S,4S) (-)-trans-p-menth-2-ene-1,8-diol trans1->trans2 Enantiomers cis1 (1S,4R) (-)-cis-p-menth-2-ene-1,8-diol trans1->cis1 Diastereomers cis2 (1R,4S) (+)-cis-p-menth-2-ene-1,8-diol trans1->cis2 Diastereomers trans2->cis1 Diastereomers trans2->cis2 Diastereomers cis1->cis2 Enantiomers

Figure 1: Stereoisomeric relationships of p-menth-2-ene-1,8-diol.

Table 1: Known Stereoisomers and Their Identifiers

Stereoisomer Name Configuration CAS Number
(+)-p-Menth-2-ene-1,8-diol (1R,4R) 20053-40-1
cis-p-Menth-2-en-1,8-diol (1S,4R) or (1R,4S) 55113-28-5

| trans-p-Menth-2-en-1,8-diol | (1R,4R) or (1S,4S) | 55113-29-6 |

Stereoselective Synthesis

The synthesis of specific stereoisomers of p-menth-2-ene-1,8-diol is crucial for its application in asymmetric synthesis. A notable large-scale process has been developed to produce (+)-p-menth-2-ene-1,8-diol from (+)-3-carene, a readily available chiral starting material from the chiral pool.[1][2] This process highlights the principles of stereochemical control through a sequence of carefully chosen reactions.

The causality behind this synthetic route is rooted in harnessing the inherent chirality of the starting material. The process involves an initial isomerization and epoxidation, followed by a regioselective and stereospecific hydrolytic ring-opening of the epoxide. This sequence effectively translates the stereochemistry of the starting carene to the desired diol product.

G start (+)-3-Carene (Starting Material) step1 Isomerization & Epoxidation start->step1 intermediate Epoxide Intermediate (Mixture of Diastereomers) step1->intermediate step2 Hydrolytic Epoxide Opening (Acid-Catalyzed) intermediate->step2 product (+)-p-Menth-2-ene-1,8-diol (Target Stereoisomer) step2->product

Figure 2: High-level workflow for the synthesis of (+)-p-menth-2-ene-1,8-diol.
Detailed Experimental Protocol: Synthesis of (+)-p-Menth-2-ene-1,8-diol from (+)-3-Carene

This protocol is based on the principles described for the manufacturing-scale synthesis.[2]

Step 1: Isomerization and Epoxidation

  • Isomerization: (+)-3-carene is first isomerized to (+)-2-carene. This is typically achieved using a strong base like potassium t-butoxide in a polar aprotic solvent such as DMSO. The reaction shifts the double bond into the desired position for subsequent functionalization.

  • Epoxidation: The resulting (+)-2-carene mixture is then epoxidized. A common and effective method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or by generating peroxyacetic acid in situ from hydrogen peroxide and acetic anhydride. This step creates a mixture of epoxide diastereomers. The reaction is performed in an appropriate solvent like heptane.

Step 2: Hydrolytic Epoxide Opening

  • Reaction Setup: The crude epoxide mixture from the previous step is dissolved in a biphasic solvent system, typically an organic solvent like heptane and water.

  • Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or acetic acid, is added to the mixture. The acid protonates the epoxide oxygen, activating the ring for nucleophilic attack by water.

  • Hydrolysis: Water acts as the nucleophile, attacking the more substituted carbon of the epoxide (C2) in a regioselective manner. This ring-opening occurs with inversion of stereochemistry, which is critical for establishing the final stereocenters of the diol.

  • Workup and Isolation: The reaction is stirred until completion, as monitored by TLC or GC. The desired diol product has low solubility in heptane and high solubility in water, which facilitates a straightforward isolation.[1][2] The aqueous layer can be separated, and the product can be isolated by crystallization or extraction, avoiding the need for exhaustive extraction of a large aqueous volume.

Separation and Purification of Stereoisomers

The separation of p-menth-2-ene-1,8-diol stereoisomers is a critical step for both analytical and preparative purposes. Since diastereomers (cis vs. trans) have different physical properties, they can often be separated by standard chromatographic techniques like gas chromatography (GC) or silica gel column chromatography.[4] However, the separation of enantiomers requires a chiral environment.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for enantiomeric resolution.[5] The principle relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

G cluster_separation Separation Strategy cluster_diastereomers start Mixture of 4 Stereoisomers step1 Achiral Chromatography (e.g., Silica Gel, GC) start->step1 diastereomer1 cis-Diastereomer Pair ((+)-cis and (-)-cis) step1->diastereomer1 diastereomer2 trans-Diastereomer Pair ((+)-trans and (-)-trans) step1->diastereomer2 step2a Chiral HPLC diastereomer1->step2a step2b Chiral HPLC diastereomer2->step2b product1 (+)-cis step2a->product1 product2 (-)-cis step2a->product2 product3 (+)-trans step2b->product3 product4 (-)-trans step2b->product4

Figure 3: Logical workflow for the complete separation of all four stereoisomers.
Protocol: Chiral HPLC Separation of Enantiomers

This protocol provides a general framework for developing a chiral HPLC method. Optimization is essential for achieving baseline separation.

  • Instrumentation and Column Selection:

    • System: A standard HPLC system equipped with a UV or RI detector.

    • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective for a wide range of compounds, including alcohols. Columns like Daicel CHIRALPAK® or Phenomenex Lux® series are excellent starting points.[6]

  • Mobile Phase Preparation:

    • Mode: Normal phase mode is typically preferred for this class of compounds.

    • Solvents: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting condition would be 90:10 (v/v) hexane:isopropanol.

    • Rationale: The modifier percentage is a critical parameter. Increasing the polar modifier concentration generally decreases retention time but may also affect resolution. Fine-tuning this ratio is the primary means of optimizing the separation.

  • Operating Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min for analytical scale columns (e.g., 4.6 mm I.D.).

    • Temperature: Column temperature should be controlled (e.g., 25 °C). Temperature can influence selectivity and should be kept constant for reproducibility.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector if the analyte lacks a strong chromophore.

  • Method Validation:

    • System Suitability: Inject a standard solution to ensure the system is performing correctly (check for peak shape, retention time stability, and plate count).

    • Peak Identification: Inject standards of known stereochemistry if available. If not, the separated enantiomers must be characterized by chiroptical methods (see Section 5.0).

Spectroscopic and Analytical Characterization

Unambiguous identification of each stereoisomer requires a combination of spectroscopic techniques.

Table 2: Analytical Techniques for Stereoisomer Characterization

Technique Application Expected Observations
¹H and ¹³C NMR Differentiates diastereomers (cis vs. trans) The spatial arrangement of substituents in cis and trans isomers leads to distinct chemical shifts (δ) and spin-spin coupling constants (J). For example, the coupling constants of protons on the cyclohexene ring will differ due to varying dihedral angles.[7][8][9]
GC-MS Separation and identification of diastereomers cis and trans isomers will have different retention times on a standard GC column. Their mass spectra will be virtually identical but serve to confirm the molecular weight (170.25 g/mol ) and fragmentation pattern.[4]
Optical Rotation Differentiates and quantifies enantiomers Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. A polarimeter is used to measure the specific rotation [α], which distinguishes the (+)-isomer from the (-)-isomer.

| Circular Dichroism (CD) | Confirms enantiomeric identity | CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum (Cotton effect) for each enantiomer. This is a definitive method for assigning absolute configuration when compared to standards or theoretical calculations. |

The combination of chromatographic separation (GC, HPLC) with spectroscopic detection (MS, NMR) and chiroptical analysis (polarimetry, CD) provides a self-validating system for the complete characterization of all stereoisomers of p-menth-2-ene-1,8-diol.

Conclusion

The stereoisomers of p-menth-2-ene-1,8-diol represent a fascinating and industrially relevant area of stereochemistry. Mastery of their synthesis, separation, and characterization is essential for leveraging this molecule's potential, particularly in the synthesis of complex pharmaceutical targets like Δ-9-THC. The technical principles and protocols outlined in this guide—from stereocontrolled synthesis via epoxide ring-opening to enantiomeric resolution by chiral HPLC—provide the foundational knowledge required for researchers to confidently and effectively work with these valuable chiral building blocks.

References

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  • ResearchGate. Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol. [Online] Available at: [Link]

  • Rickards, R. W., & Watson, W. P. (1980). Conversion of (+)-(R)-Limonene into (+)-(1S,4R)-p-mentha-2,8-dien-1-ol, an intermediate in the synthesis of tetrahydrocannabinoids. Australian Journal of Chemistry, 33(2), 451-454. [Online] Available at: [Link]

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A Technical Guide to the Spectral Analysis of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide to the spectroscopic characterization of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol, a substituted p-menthane diol. Due to the limited availability of published experimental spectra for this specific compound in public-domain databases, this guide adopts a predictive and explanatory approach. It is designed for researchers, scientists, and drug development professionals engaged in the analysis of terpenoids and related natural products. By leveraging fundamental spectroscopic principles and drawing upon empirical data from structurally analogous compounds, this whitepaper outlines the expected spectral features in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The core objective is to equip the reader with the scientific rationale to anticipate, interpret, and validate the spectral data for this molecule, thereby providing a robust framework for its identification and structural elucidation.

Introduction and Molecular Overview

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol (Molecular Formula: C₁₀H₁₈O₂, Molecular Weight: 170.25 g/mol ) is a member of the p-menthane class of monoterpenoids. Its structure is characterized by a cyclohexene ring bearing two tertiary alcohol functionalities and two methyl groups. The presence of multiple stereocenters implies the existence of various stereoisomers, such as cis and trans configurations, which will influence their respective spectral properties.

The structural complexity, combining a cyclic alkene with two tertiary hydroxyl groups, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide provides the theoretical and practical foundation for analyzing this molecule using core spectroscopic techniques. We will deconstruct the molecule into its primary functional components, predict the spectral output for each, and then synthesize this information to build a comprehensive analytical picture.

Structure and Key Functional Groups

The key to interpreting the spectra of this molecule lies in recognizing its constituent parts and their expected spectroscopic behavior.

Caption: Molecular structure of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol highlighting key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY, HSQC, and HMBC) would be required for a complete and unambiguous assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating NMR protocol ensures reproducibility and data integrity.

Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound. The purity is critical, as impurities will introduce extraneous signals. Purification is often achieved via column chromatography or HPLC.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), as it is effective for moderately polar compounds and has a well-defined residual solvent peak (δH ≈ 7.26 ppm, δC ≈ 77.16 ppm).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Instrument Calibration & Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex spin systems in the cyclohexene ring.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. This is validated by observing the narrow linewidth of the TMS or residual solvent signal.

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1). A standard spectral width of ~12 ppm is appropriate.

    • ¹³C NMR: Acquire using proton decoupling to simplify the spectrum to singlets for each unique carbon. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be required, especially for quaternary carbons.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent in the spin system. It is invaluable for tracing the connectivity of the cyclohexene ring protons.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is essential for assigning quaternary carbons and piecing together the molecular fragments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Spectral Analysis Purify Purify Compound Dissolve Dissolve in CDCl3 + TMS Purify->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer LockShim Lock & Shim Transfer->LockShim H1 ¹H NMR LockShim->H1 C13 ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign_H Assign ¹H Signals (Integration, δ, Multiplicity) HMBC->Assign_H Correlate Correlate with 2D Data (COSY, HSQC, HMBC) Assign_H->Correlate Assign_C Assign ¹³C Signals (δ, Quaternary C's) Assign_C->Correlate Structure Elucidate Final Structure Correlate->Structure

Caption: Standard workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals corresponding to vinylic, allylic, aliphatic, methyl, and hydroxyl protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Vinylic Protons (H-2, H-3)5.5 - 6.0Multiplets2HProtons on the C=C double bond are highly deshielded. They will likely appear as distinct multiplets due to coupling with each other and adjacent allylic protons. In similar structures like 1-methylcyclohexene, the vinylic proton appears around 5.47 ppm.[1]
Allylic Protons (CH₂)2.0 - 2.5Multiplets2HProtons adjacent to the double bond are deshielded relative to simple alkanes. Their signals will be complex due to coupling with vinylic and other aliphatic protons.
Aliphatic Protons (CH₂)1.5 - 2.0Multiplets2HThe remaining ring methylene protons are in a more shielded environment.
Methyl Protons (C1-CH₃, C4-CH₃)1.1 - 1.7Singlets6HMethyl groups on quaternary carbons appear as sharp singlets. The C1-CH₃, being allylic, might be slightly downfield compared to the C4-CH₃. For example, the methyl group in 1-methylcyclohexene is at ~1.63 ppm.[2]
Methyl Protons (C(OH)(CH₃ )₂)1.1 - 1.3Singlets6HThe two methyl groups on the side chain are equivalent and attached to a quaternary carbon, resulting in a single, sharp 6H singlet. In α-terpineol, these methyls appear around 1.17 ppm.[3]
Hydroxyl Protons (-OH)1.5 - 4.0Broad Singlets2HThe chemical shift of -OH protons is variable and depends on concentration and solvent. They often appear as broad singlets due to chemical exchange and typically do not show coupling.[3]
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, assuming no accidental overlap.

Predicted SignalChemical Shift (δ, ppm)Assignment Rationale
C1, C2 (Alkene)120 - 140Sp²-hybridized carbons of the double bond. The substituted carbon (C1) will be further downfield. In 1-methylcyclohexene, these appear at ~134 ppm and ~122 ppm.[2][4]
C4, C8 (Tertiary Alcohols)70 - 80Sp³-hybridized carbons bonded to oxygen are significantly deshielded. In α-terpineol, the C-OH carbon is at ~72.5 ppm.[3] In 1-methylcyclohexanol, the C-OH is at ~69.6 ppm.[5]
C3, C5, C6 (Aliphatic CH₂)20 - 40Standard range for sp³-hybridized methylene carbons in a cyclic system. In 1-methylcyclohexene, ring CH₂ carbons are found between 22-31 ppm.[6]
Methyl Carbons (CH₃)20 - 30Methyl groups appear in the shielded region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. Electron Ionization (EI) is a common technique for volatile compounds like terpenoids.

Experimental Protocol: GC-MS Analysis

Objective: To determine the molecular weight and characteristic fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent like methanol or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

    • Use a non-polar capillary column (e.g., DB-5ms) suitable for separating terpenoids.

    • Employ a temperature program (e.g., starting at 60°C, ramping to 280°C) to ensure proper elution and separation from any impurities. The GC step validates the purity of the analyzed compound.

  • MS Detection (Electron Ionization):

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Use a standard electron energy of 70 eV for ionization. This high energy induces reproducible fragmentation.

    • Scan a mass range (m/z) from approximately 40 to 300 amu.

Predicted Mass Spectrum and Fragmentation

For tertiary alcohols, the molecular ion peak (M⁺˙) is often weak or absent due to the instability of the tertiary carbocation formed upon ionization.[7] The fragmentation pattern is dominated by characteristic losses.

Molecular Ion (M⁺˙): m/z 170. Expected to be of very low intensity or absent.

Key Fragmentation Pathways:

  • Loss of Water (M - 18): Dehydration is a very common fragmentation pathway for alcohols. A peak at m/z 152 (C₁₀H₁₆) is expected to be prominent.

  • Loss of a Methyl Group (M - 15): Cleavage of a methyl group can lead to a peak at m/z 155 .

  • Combined Loss of Methyl and Water (M - 15 - 18): A subsequent loss of water from the m/z 155 fragment would yield a peak at m/z 137 .

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen atom is a characteristic fragmentation for alcohols.

    • Cleavage next to the side-chain alcohol can lead to the loss of a C₃H₇O radical (mass 59), resulting in a fragment at m/z 111 .

    • Alternatively, cleavage can form a stable oxonium ion at m/z 59 ([C(OH)(CH₃)₂]⁺), which is often a base peak for compounds with this moiety. The mass spectrum of α-terpineol, for example, shows a significant peak at m/z 59.[8][9]

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring can undergo a characteristic RDA fragmentation, which can help confirm the ring structure. The exact fragments would depend on the substituents.

MS_Fragmentation Mol_Ion [M]⁺˙ m/z 170 M_18 [M-H₂O]⁺˙ m/z 152 Mol_Ion->M_18 - H₂O M_15 [M-CH₃]⁺ m/z 155 Mol_Ion->M_15 - •CH₃ m59 [C₃H₇O]⁺ m/z 59 (Base Peak?) Mol_Ion->m59 α-cleavage m111 [M-C₃H₇O]⁺ m/z 111 Mol_Ion->m111 α-cleavage M_33 [M-CH₃-H₂O]⁺ m/z 137 M_15->M_33 - H₂O

Caption: Predicted major fragmentation pathways for 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: FTIR Analysis

Objective: To identify key functional groups.

Methodology:

  • Sample Preparation:

    • For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates (neat film method).

    • Alternatively, Attenuated Total Reflectance (ATR) is a modern, simple method where the sample is placed directly on a crystal (e.g., diamond or zinc selenide).

  • Data Acquisition:

    • Place the sample in a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the O-H, C-H, and C=C bonds.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Rationale
3600 - 3200Strong, BroadO-H stretchThe presence of two hydroxyl groups will lead to a very prominent, broad absorption due to intermolecular hydrogen bonding. This is a hallmark feature of alcohol IR spectra. The IR spectrum of 1-methylcyclohexanol shows a strong, broad O-H stretch centered around 3380 cm⁻¹.[10][11][12]
3100 - 3000MediumC-H stretch (sp²)Stretching of the C-H bonds on the alkene (C=C-H).
3000 - 2850StrongC-H stretch (sp³)Stretching of the C-H bonds of the methyl and methylene groups on the ring and side chain.
1680 - 1640Weak to MediumC=C stretchThe carbon-carbon double bond stretch. For tetrasubstituted or highly symmetric alkenes, this peak can be very weak or absent.
1260 - 1000StrongC-O stretchThe C-O single bond stretch of the tertiary alcohols is expected to be strong and appear in this region. The IR spectrum for α-terpineol shows a strong C-O stretch at ~1160 cm⁻¹.[13][14]

Conclusion

While experimental spectral data for 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is not widely available, a comprehensive and scientifically rigorous characterization can be predicted. This guide establishes a framework for such an analysis by integrating the fundamental principles of NMR, MS, and IR spectroscopy with empirical data from structurally related molecules.

The predicted analysis suggests that a combination of 1D and 2D NMR experiments can fully resolve the proton and carbon framework. Mass spectrometry is expected to show characteristic fragmentation patterns, including dehydration and alpha-cleavage, with a prominent ion at m/z 59. Infrared spectroscopy will be dominated by a strong, broad hydroxyl absorption. By following the protocols and interpretive logic outlined herein, researchers can confidently approach the structural elucidation of this and similar terpenoid structures.

References

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An In-Depth Technical Guide to the Biological Activity of p-Menth-2-ene-1,8-diol (Sobrerol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Monoterpene

p-Menth-2-ene-1,8-diol, a monoterpene diol commonly known by its trade name Sobrerol, is a well-established pharmaceutical agent with a primary indication as a mucolytic in respiratory disorders.[1][2] Its chemical structure, characterized by a cyclohexene ring with hydroxyl and isopropyl functional groups, underpins its diverse biological activities. This guide provides a comprehensive technical overview of the known biological effects of p-menth-2-ene-1,8-diol, with a focus on its mucolytic, anti-inflammatory, and emerging potential in anticancer research. We will delve into the mechanistic underpinnings of its actions, provide detailed experimental protocols for its evaluation, and present available quantitative data to support its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Mucolytic Activity: Enhancing Airway Clearance

The hallmark of p-menth-2-ene-1,8-diol's therapeutic utility lies in its robust mucolytic properties. In conditions such as chronic bronchitis and other respiratory ailments characterized by the overproduction of thick, viscous mucus, p-menth-2-ene-1,8-diol facilitates its clearance, thereby improving respiratory function.[1][2]

Mechanism of Action

The mucolytic effect of p-menth-2-ene-1,8-diol is multifactorial:

  • Disruption of Mucus Glycoproteins: The primary mechanism involves the cleavage of disulfide bonds within mucus glycoproteins.[2] These bonds are crucial for maintaining the gel-like consistency of mucus. By breaking these cross-links, p-menth-2-ene-1,8-diol reduces the viscosity and elasticity of the mucus, transforming it into a more fluid state that is more easily expelled by coughing and ciliary action.[1][2]

  • Increased Mucus Production and Ciliary Motility: Studies have shown that p-menth-2-ene-1,8-diol can increase mucus production and enhance ciliary motility.[1][3] This dual action not only thins existing mucus but also improves the efficiency of the mucociliary escalator, the body's natural mechanism for clearing the airways.

  • Increased Secretory IgA Production: There is evidence to suggest that p-menth-2-ene-1,8-diol may increase the production of secretory immunoglobulin A (sIgA), a key component of mucosal immunity.[1][3]

A diagram illustrating the proposed mucolytic mechanism of action is provided below.

cluster_0 p-Menth-2-ene-1,8-diol Action cluster_1 Mucus Properties cluster_2 Physiological Outcomes p-Menth-2-ene-1,8-diol p-Menth-2-ene-1,8-diol Disulfide Bonds Disulfide Bonds p-Menth-2-ene-1,8-diol->Disulfide Bonds Breaks Mucus Fluidification Mucus Fluidification p-Menth-2-ene-1,8-diol->Mucus Fluidification Induces Mucus Viscosity & Elasticity Mucus Viscosity & Elasticity Disulfide Bonds->Mucus Viscosity & Elasticity Maintains Enhanced Mucociliary Clearance Enhanced Mucociliary Clearance Mucus Viscosity & Elasticity->Enhanced Mucociliary Clearance Inversely affects Mucus Fluidification->Enhanced Mucociliary Clearance Leads to

Caption: Proposed mucolytic mechanism of p-menth-2-ene-1,8-diol.

Experimental Protocol: In Vitro Mucin Viscosity Assay

This protocol describes a method to quantify the mucolytic activity of p-menth-2-ene-1,8-diol by measuring its effect on the viscosity of a mucin solution.

  • Preparation of Mucin Solution:

    • Prepare a 20% (w/v) solution of porcine gastric mucin in Tris-HCl buffer (pH 7.0).

    • Stir the solution gently for several hours at room temperature to ensure complete hydration and homogeneity.

  • Treatment with p-Menth-2-ene-1,8-diol:

    • Prepare stock solutions of p-menth-2-ene-1,8-diol in a suitable solvent (e.g., DMSO).

    • Add various concentrations of p-menth-2-ene-1,8-diol (e.g., 0.1, 1, 10, 100 µM) to aliquots of the mucin solution. Include a vehicle control (solvent only).

    • Incubate the mixtures at 37°C for 30 minutes.

  • Viscosity Measurement:

    • Measure the viscosity of each sample using a rheometer (e.g., cone-and-plate or parallel-plate rheometer).

    • Record the viscosity at a defined shear rate (e.g., 1 s⁻¹).

  • Data Analysis:

    • Calculate the percentage reduction in viscosity for each concentration of p-menth-2-ene-1,8-diol compared to the vehicle control.

    • Plot the percentage reduction in viscosity against the concentration to generate a dose-response curve.

Quantitative Data Summary: Mucolytic Efficacy
Clinical Study ParameterDosageOutcomeReference
Reduction in expectorate viscosity100 mg, 3 times a day for 3 daysBetter reduction compared to N-acetylcysteine[1]
Improvement in mucociliary transport600 mg per day for 4 daysSignificant increase in transport velocity[4]
Overall clinical efficacy in chronic bronchitis400 mg per day for 14 daysNo significant advantage over placebo[5]

Anti-inflammatory Activity: Dampening the Inflammatory Cascade

Beyond its mucolytic effects, p-menth-2-ene-1,8-diol exhibits notable anti-inflammatory properties, which may contribute to its therapeutic efficacy in inflammatory airway diseases.[6][7]

Mechanism of Action

The anti-inflammatory actions of p-menth-2-ene-1,8-diol are thought to be mediated through the modulation of key inflammatory pathways and a radical scavenging activity.[1][6] While direct evidence for its interaction with specific signaling molecules is still emerging, the general mechanism likely involves the inhibition of pro-inflammatory mediator production.

A proposed workflow for evaluating the anti-inflammatory effects of p-menth-2-ene-1,8-diol is depicted below.

Cell Culture RAW 264.7 Macrophages Pre-treatment p-Menth-2-ene-1,8-diol (Various Conc.) Cell Culture->Pre-treatment Stimulation LPS (1 µg/mL) Pre-treatment->Stimulation Incubation 24 hours Stimulation->Incubation Supernatant Collection Collect Cell Supernatant Incubation->Supernatant Collection Cell Viability MTT Assay Incubation->Cell Viability NO Measurement Griess Assay for Nitric Oxide Supernatant Collection->NO Measurement Cytokine Measurement ELISA for TNF-α, IL-6, IL-1β Supernatant Collection->Cytokine Measurement Data Analysis Calculate IC50 and Cytokine Inhibition NO Measurement->Data Analysis Cytokine Measurement->Data Analysis Cell Viability->Data Analysis

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol details the assessment of the anti-inflammatory effects of p-menth-2-ene-1,8-diol on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various non-toxic concentrations of p-menth-2-ene-1,8-diol for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Measure the absorbance at 540 nm and determine the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay):

    • After removing the supernatant, add MTT solution (0.5 mg/mL in PBS) to the cells and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of NO and cytokine production for each concentration of p-menth-2-ene-1,8-diol compared to the LPS-only control.

    • Determine the IC₅₀ values for the inhibition of each inflammatory mediator.

Anticancer Potential: An Emerging Area of Investigation

While the primary therapeutic applications of p-menth-2-ene-1,8-diol are in respiratory medicine, emerging research on related p-menthane derivatives suggests a potential for anticancer activity.[8] The cytotoxic effects of these monoterpenes against various cancer cell lines warrant further investigation into the specific activity of p-menth-2-ene-1,8-diol.

Putative Mechanism of Action

The precise mechanisms underlying the potential anticancer effects of p-menthane diols are not yet fully elucidated. However, studies on structurally similar compounds suggest that they may induce cytotoxicity and apoptosis in cancer cells.[8] The presence of hydroxyl groups and the overall lipophilicity of the molecule may play a role in its ability to interact with cellular membranes and intracellular targets.

The following diagram outlines a general workflow for screening the antiproliferative activity of p-menth-2-ene-1,8-diol.

Cell Seeding Seed Cancer Cell Lines (e.g., MCF-7, HCT-116) Treatment p-Menth-2-ene-1,8-diol (Dose Range) Cell Seeding->Treatment Incubation 72 hours Treatment->Incubation MTT Assay Add MTT Reagent & Incubate Incubation->MTT Assay Formazan Solubilization Add DMSO MTT Assay->Formazan Solubilization Absorbance Reading Measure Absorbance at 570 nm Formazan Solubilization->Absorbance Reading IC50 Calculation Calculate IC50 Value Absorbance Reading->IC50 Calculation

Caption: Workflow for assessing antiproliferative activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of p-menth-2-ene-1,8-diol on human cancer cell lines.

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., OVCAR-8, HCT-116, SF-295) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of p-menth-2-ene-1,8-diol for 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value, the concentration that inhibits cell growth by 50%.

Quantitative Data Summary: Cytotoxicity of Related p-Menthane Derivatives

The following table summarizes the cytotoxic activity of various p-menthane derivatives against different human tumor cell lines, providing a comparative context for the potential activity of p-menth-2-ene-1,8-diol.

CompoundCell LineGrowth Inhibition (%)IC₅₀ (µg/mL)Reference
(-)-Perillaldehyde 8,9-epoxideOVCAR-896.32 - 99.891.75 - 1.03[8]
Perillyl alcoholOVCAR-890.92 - 95.82>50[8]
(+)-Limonene 1,2-epoxideOVCAR-858.48 - 93.10>50[8]
(-)-PerillaldehydeOVCAR-859.28 - 83.03>50[8]
(-)-8-HydroxycarvotanacetoneOVCAR-861.59 - 94.01>50[8]

Conclusion and Future Directions

p-Menth-2-ene-1,8-diol (Sobrerol) is a molecule with well-documented efficacy as a mucolytic agent, underpinned by its ability to alter the rheological properties of mucus. Its anti-inflammatory effects add another dimension to its therapeutic potential in respiratory diseases. The emerging data on the cytotoxic properties of related p-menthane derivatives opens up an exciting new avenue for research into the potential anticancer applications of p-menth-2-ene-1,8-diol.

Future research should focus on several key areas:

  • Elucidation of Signaling Pathways: Detailed studies are needed to identify the specific molecular targets and signaling pathways modulated by p-menth-2-ene-1,8-diol, particularly in the context of its anti-inflammatory and potential anticancer effects. Investigating its impact on NF-κB and MAPK pathways would be a logical next step.

  • Comprehensive Anticancer Evaluation: A systematic evaluation of the antiproliferative and pro-apoptotic effects of p-menth-2-ene-1,8-diol across a broad panel of cancer cell lines is warranted.

  • In Vivo Studies: Preclinical in vivo studies are necessary to validate the in vitro findings and to assess the therapeutic potential of p-menth-2-ene-1,8-diol in animal models of inflammatory diseases and cancer.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the multifaceted biological activities of p-menth-2-ene-1,8-diol.

References

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The Genesis of Cannabinoids: A Technical Guide to Terpenoid Precursors in Their Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive exploration of the biosynthetic origins of cannabinoids, with a specific focus on the pivotal role of terpenoid precursors. Intended for researchers, scientists, and professionals in drug development, this document navigates the intricate biochemical pathways that govern the formation of these pharmacologically significant molecules in Cannabis sativa. By elucidating the enzymatic cascades, from the generation of universal isoprenoid building blocks to the synthesis of the central precursor cannabigerolic acid (CBGA), this guide offers a detailed understanding of the molecular machinery underpinning cannabinoid production. We will delve into the established methodologies for the analysis and quantification of these compounds, providing a robust framework for scientific investigation and therapeutic development.

Introduction: The Meroterpenoid Nature of Cannabinoids

Cannabinoids, the defining secondary metabolites of Cannabis sativa, are classified as meroterpenoids, signifying their hybrid biosynthetic origin from both polyketide and terpenoid pathways.[1] The characteristic C21 structure of major cannabinoids such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) is the result of a fascinating biochemical convergence. A resorcinolic acid core, derived from the polyketide pathway, is prenylated by a C10 geranyl group, a product of the terpenoid pathway.[2] This guide will meticulously dissect the terpenoid contribution, tracing the journey from simple sugars to the activated isoprenoid units that are essential for cannabinoid diversity. Understanding these foundational pathways is not merely an academic exercise; it is fundamental to the rational metabolic engineering of cannabis varieties and the development of novel cannabinoid-based therapeutics.[1]

The Genesis of Isoprenoid Precursors: MVA and MEP Pathways

All terpenoids, including the geranyl group in cannabinoids, are synthesized from two universal five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2] In plants, these essential precursors are produced through two distinct and spatially segregated biosynthetic routes: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4]

  • The Mevalonate (MVA) Pathway: Occurring in the cytoplasm, the MVA pathway is primarily responsible for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols.[4][5]

  • The Methylerythritol Phosphate (MEP) Pathway: Localized within the plastids, the MEP pathway generates the precursors for monoterpenes (C10), diterpenes (C20), and carotenoids.[4][6]

Given that the direct terpenoid precursor for cannabinoids, geranyl pyrophosphate (GPP), is a C10 molecule, the MEP pathway is the primary feeder for cannabinoid biosynthesis.[5][7]

MEP_MVA_Pathways Compartmentalization of Isoprenoid Precursor Biosynthesis cluster_cytoplasm Cytoplasm (MVA Pathway) cluster_plastid Plastid (MEP Pathway) Acetyl_CoA Acetyl-CoA MVA Mevalonate Acetyl_CoA->MVA Multiple Steps IPP_MVA IPP MVA->IPP_MVA Multiple Steps DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI FPP FPP (C15) IPP_MVA->FPP DMAPP_MVA->FPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Triterpenes Triterpenes FPP->Triterpenes Pyruvate_GAP Pyruvate + GAP MEP MEP Pyruvate_GAP->MEP Multiple Steps IPP_MEP IPP MEP->IPP_MEP Multiple Steps DMAPP_MEP DMAPP IPP_MEP->DMAPP_MEP IDI GPP GPP (C10) IPP_MEP->GPP DMAPP_MEP->GPP Monoterpenes Monoterpenes GPP->Monoterpenes Cannabinoids Cannabinoids GPP->Cannabinoids

Caption: Dual biosynthetic pathways for isoprenoid precursors in plants.

Geranyl Pyrophosphate: The Terpenoid Donor

The condensation of one molecule of IPP and one molecule of DMAPP, catalyzed by geranyl pyrophosphate synthase (GPPS), yields geranyl pyrophosphate (GPP).[8] This reaction is a critical branching point, as GPP serves as the direct precursor for both monoterpenes and cannabinoids.[2][9] The allocation of the GPP pool between these two classes of compounds is a key determinant of the final chemical profile of a cannabis plant.

The Convergence of Pathways: Formation of Cannabigerolic Acid (CBGA)

The central event in cannabinoid biosynthesis is the alkylation of olivetolic acid (OA), the polyketide-derived resorcinolic acid core, with GPP.[10][11] This reaction is catalyzed by the enzyme geranylpyrophosphate:olivetolate geranyltransferase (GOT), also referred to as cannabigerolic acid synthase (CBGAS) or prenyltransferase 4 (CsPT4).[12][13][14] The product of this reaction is cannabigerolic acid (CBGA), often referred to as the "mother of all cannabinoids" because it is the substrate for the enzymes that produce the major cannabinoid acids.[15][16]

This enzymatic step occurs within the glandular trichomes, which are the primary sites of cannabinoid and terpenoid biosynthesis and storage.[5][7][9] The expression levels of the genes encoding the enzymes for both OA and GPP synthesis, as well as GOT, are highly upregulated in these specialized structures.[17][18]

CBGA_Synthesis Convergent Biosynthesis of CBGA cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway (MEP) Hexanoyl_CoA Hexanoyl-CoA TKS_OAC TKS & OAC Hexanoyl_CoA->TKS_OAC Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->TKS_OAC OA Olivetolic Acid (OA) TKS_OAC->OA GOT Geranylpyrophosphate: olivetolate geranyltransferase (GOT) OA->GOT IPP IPP GPPS GPPS IPP->GPPS DMAPP DMAPP DMAPP->GPPS GPP Geranyl Pyrophosphate (GPP) GPPS->GPP GPP->GOT CBGA Cannabigerolic Acid (CBGA) GOT->CBGA

Caption: Formation of CBGA from polyketide and terpenoid precursors.

Diversification of Cannabinoids: The Role of Cannabinoid Synthases

CBGA is the branch-point intermediate from which the major cannabinoid acids are synthesized through the action of a family of FAD-dependent oxidocyclases.[1][19] These enzymes catalyze the oxidative cyclization of the geranyl moiety of CBGA to form the characteristic ring structures of different cannabinoids.[20][21]

  • Tetrahydrocannabinolic acid (THCA) synthase (THCAS): Converts CBGA to THCA, the acidic precursor to the psychoactive THC.[15][20]

  • Cannabidiolic acid (CBDA) synthase (CBDAS): Transforms CBGA into CBDA, the precursor to the non-psychoactive CBD.[8][19]

  • Cannabichromenic acid (CBCA) synthase (CBCAS): Catalyzes the formation of CBCA from CBGA.[5]

The relative expression and activity of these synthases are the primary genetic determinants of the final cannabinoid profile, defining a cannabis strain as THC-dominant, CBD-dominant, or mixed.[20]

Methodologies for Analysis and Quantification

Accurate quantification of terpenoid precursors and cannabinoids is essential for research, quality control, and the development of standardized medicinal products. The choice of analytical technique is dictated by the specific compounds of interest and the sample matrix.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantification of cannabinoids.[22][23] Its primary advantage is the ability to analyze samples at room temperature, which prevents the decarboxylation of acidic cannabinoids (e.g., THCA and CBDA) into their neutral counterparts (e.g., THC and CBD).[24][25] This allows for the accurate determination of the "native" cannabinoid profile of the plant material.

Table 1: Comparison of HPLC and GC for Cannabinoid and Terpenoid Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Non-volatile and thermally labile compounds. Ideal for acidic and neutral cannabinoids.[23]Volatile and thermally stable compounds. Ideal for terpenes.[25]
Derivatization Not required for cannabinoids.Required for acidic cannabinoids to prevent decarboxylation in the injector.[23]
Temperature Ambient.High temperatures for injector and column.
Detectors UV, Diode Array (DAD), Mass Spectrometry (MS).Flame Ionization (FID), Mass Spectrometry (MS).
Primary Use in Cannabis Analysis Quantification of cannabinoids (acidic and neutral forms).[24][26]Quantification of volatile terpenes; can analyze neutral cannabinoids.[22][25]
Gas Chromatography (GC)

Gas chromatography is the preferred method for the analysis of volatile terpenes.[25] When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC provides excellent separation and sensitivity for these compounds. While GC can also be used to analyze cannabinoids, the high temperatures of the injector port cause decarboxylation of the acidic forms. This means that GC analysis typically measures the total potential THC or CBD after decarboxylation, rather than the individual acidic and neutral forms present in the plant.[23]

Experimental Protocol: Quantification of Cannabinoids and Terpenes by HPLC-DAD and GC-MS

This protocol outlines a validated approach for the comprehensive profiling of major cannabinoids and terpenes in Cannabis sativa flower material.

I. Sample Preparation (Ultrasound-Assisted Extraction)

  • Homogenize dried cannabis flower material to a fine powder.

  • Accurately weigh approximately 100 mg of homogenized material into a centrifuge tube.

  • Add 10 mL of a suitable solvent (e.g., methanol/chloroform 9:1 v/v).

  • Vortex for 30 seconds to ensure thorough mixing.

  • Place the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Prepare dilutions as necessary for HPLC and GC analysis.

II. Cannabinoid Analysis by HPLC-DAD

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A programmed gradient from a higher concentration of mobile phase A to a higher concentration of mobile phase B over approximately 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Monitor at multiple wavelengths (e.g., 228 nm for cannabinoids).

  • Quantification: Use external calibration curves of certified reference standards for major cannabinoids (CBGA, THCA, CBDA, THC, CBD, etc.).

III. Terpene Analysis by GC-MS

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-polarity column (e.g., 5% diphenyl / 95% dimethyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

  • MS Parameters: Scan mode over a mass range of m/z 40-500.

  • Identification: Compare mass spectra and retention times with a spectral library (e.g., NIST) and certified reference standards.

  • Quantification: Use external calibration curves of certified reference standards for major terpenes (e.g., myrcene, limonene, linalool, caryophyllene).

Conclusion and Future Perspectives

The biosynthesis of cannabinoids is a testament to the elegant complexity of plant secondary metabolism. The MEP pathway's provision of geranyl pyrophosphate is the critical terpenoid-derived contribution that, upon convergence with the polyketide-derived olivetolic acid, sets the stage for the remarkable diversity of cannabinoids. A thorough understanding of these precursor pathways, the key enzymatic steps, and the regulatory networks that govern them is paramount for advancing the fields of cannabis genetics, metabolic engineering, and pharmaceutical development. Future research will likely focus on elucidating the finer points of pathway regulation, including the transcriptional control of biosynthetic genes and the potential for crosstalk between the MVA and MEP pathways.[3][18] Such knowledge will empower the creation of cannabis cultivars with precisely tailored cannabinoid and terpenoid profiles, as well as the development of heterologous systems for the sustainable and scalable production of these valuable therapeutic compounds.[1]

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An In-Depth Technical Guide to p-Menth-2-ene-1,8-diol: Nomenclature, Synthesis, and Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of p-menth-2-ene-1,8-diol, a pivotal intermediate in the synthesis of cannabinoids. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, stereochemistry, physicochemical properties, and detailed synthetic protocols. By elucidating the causal factors behind experimental choices, this guide aims to equip scientists with the practical knowledge required for the successful application of this versatile molecule.

Decoding the IUPAC Nomenclature and Structure

The systematic name, p-menth-2-ene-1,8-diol, precisely describes the molecular architecture of this monoterpenoid. A foundational understanding of its IUPAC nomenclature is crucial for unambiguous scientific communication.

The name can be deconstructed as follows:

  • p-Menthane : This root indicates a saturated bicyclic monoterpene skeleton with a methyl group and an isopropyl group at positions 1 and 4 of a cyclohexane ring, respectively, in a para configuration.

  • -2-ene : This suffix signifies the presence of a double bond between carbons 2 and 3 of the cyclohexane ring.

  • -1,8-diol : This indicates the presence of two hydroxyl (-OH) groups. The locant '1' places the first hydroxyl group on carbon 1 of the cyclohexane ring. The locant '8' places the second hydroxyl group on the second carbon of the isopropyl group.

The molecular formula for p-menth-2-ene-1,8-diol is C₁₀H₁₈O₂[1][2], with a molecular weight of approximately 170.25 g/mol [1][2].

Stereoisomerism: cis and trans Configurations

p-Menth-2-ene-1,8-diol exists as two primary stereoisomers: cis and trans. This isomerism arises from the relative orientation of the hydroxyl group at position 1 and the isopropyl group at position 4.

  • cis-p-Menth-2-ene-1,8-diol : The hydroxyl group at C1 and the isopropyl group at C4 are on the same side of the cyclohexane ring.

  • trans-p-Menth-2-ene-1,8-diol : The hydroxyl group at C1 and the isopropyl group at C4 are on opposite sides of the cyclohexane ring.

The stereochemistry of these isomers is a critical determinant of their physical properties and reactivity in subsequent synthetic steps.

G cluster_cis cis-p-Menth-2-ene-1,8-diol cluster_trans trans-p-Menth-2-ene-1,8-diol cis_C1 C1 cis_C2 C2 cis_C1->cis_C2 cis_C7 C7 cis_C1->cis_C7 cis_O1 OH cis_C1->cis_O1 cis_C3 C3 cis_C2->cis_C3 cis_C4 C4 cis_C3->cis_C4 cis_C5 C5 cis_C4->cis_C5 cis_C8 C8 cis_C4->cis_C8 cis_C6 C6 cis_C5->cis_C6 cis_C6->cis_C1 cis_C9 C9 cis_C8->cis_C9 cis_C10 C10 cis_C8->cis_C10 cis_O8 OH cis_C8->cis_O8 trans_C1 C1 trans_C2 C2 trans_C1->trans_C2 trans_C7 C7 trans_C1->trans_C7 trans_O1 OH trans_C1->trans_O1 trans_C3 C3 trans_C2->trans_C3 trans_C4 C4 trans_C3->trans_C4 trans_C5 C5 trans_C4->trans_C5 trans_C8 C8 trans_C4->trans_C8 trans_C6 C6 trans_C5->trans_C6 trans_C6->trans_C1 trans_C9 C9 trans_C8->trans_C9 trans_C10 C10 trans_C8->trans_C10 trans_O8 OH trans_C8->trans_O8

Caption: Chemical structures of cis- and trans-p-menth-2-ene-1,8-diol.

Physicochemical Properties

A thorough understanding of the physicochemical properties of p-menth-2-ene-1,8-diol is essential for its handling, purification, and application in synthesis. The properties of the (+)-enantiomer are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[1][2]
Molecular Weight 170.25 g/mol [3]
Melting Point 102-105 °C[3][4]
Boiling Point (Predicted) 268.0 ± 28.0 °C[3][4]
Density (Predicted) 1.048 ± 0.06 g/cm³[3][4]
Solubility Slightly soluble in Chloroform, DMSO, and Ethyl Acetate[3][4]
Storage Temperature Refrigerator (2-8 °C)[3][4]

Manufacturing-Scale Synthesis

A robust and scalable synthetic route to p-menth-2-ene-1,8-diol has been developed, which is critical for its use as a key intermediate in pharmaceutical manufacturing.[5][6] The process typically starts from commercially available 3-carene and involves a two-step sequence of olefin migration/epoxidation followed by a hydrolytic epoxide opening.[6]

Step 1: Olefin Migration and Epoxidation

The initial step involves the rearrangement of 3-carene to an isomeric p-menthadiene, which is then epoxidized. This transformation is crucial for introducing the oxygen functionality at the desired positions. The choice of epoxidizing agent and reaction conditions is critical to achieve high yield and selectivity.

Step 2: Hydrolytic Epoxide Opening

The subsequent step is the acid-catalyzed hydrolytic opening of the epoxide ring. This reaction is typically carried out in a biphasic system of an organic solvent and water. The use of a catalytic amount of a protic acid, such as acetic acid, facilitates the ring-opening to form the diol.[6] An operationally simple epoxide opening with water in an organic solvent allows for the production of the diol.[6] The water-soluble nature of the product simplifies its isolation, often precluding the need for exhaustive extractions.[5]

G pmenth p-Menth-2-ene-1,8-diol thc Δ⁹-THC pmenth->thc olivetol Olivetol olivetol->thc catalyst Protic or Lewis Acid catalyst->thc

Caption: Condensation reaction to form Δ⁹-THC.

The use of this diol provides a reliable and scalable route to synthetically produce Δ⁹-THC, which is crucial for the development of cannabinoid-based therapeutics. Synthetic THC, such as dronabinol, is used in pharmaceutical formulations for treating chemotherapy-induced nausea and vomiting, and appetite loss in AIDS patients.

Conclusion

p-Menth-2-ene-1,8-diol is a molecule of significant industrial importance, particularly in the synthesis of cannabinoids. Its well-defined structure, coupled with a scalable synthetic process, makes it an invaluable building block for drug development professionals. A comprehensive understanding of its nomenclature, properties, and synthetic methodologies, as outlined in this guide, is paramount for its effective utilization in the synthesis of complex pharmaceutical compounds. The continued optimization of its production and application will undoubtedly contribute to advancements in medicinal chemistry and pharmaceutical manufacturing.

References

  • Unknown author. (n.d.). p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. ACS Publications.
  • Unknown author. (2009, January 5). Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. ACS Publications.
  • NIST. (n.d.). cis-p-Menth-2-en-1,8-diol. NIST WebBook.
  • NIST. (n.d.). trans-p-Menth-2-en-1,8-diol. NIST WebBook.
  • Cheméo. (n.d.). Chemical Properties of cis-p-Menth-2-en-1,8-diol.
  • ResearchGate. (2025, August 7). Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol.
  • ChemicalBook. (n.d.). (+)-p-Menth-2-ene-1, 8-diol CAS.
  • NIST. (n.d.). cis-p-Menth-2-en-1,8-diol. NIST WebBook.
  • LookChem. (n.d.). p-Menth-2-ene-1, 8-diol.

Sources

Molecular weight of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol, a monoterpene diol with significance in flavor, fragrance, and potentially broader research applications. The document delineates its chemical and physical properties, explores its stereoisomeric forms, outlines potential synthetic pathways, details analytical methodologies for its characterization, and discusses its known applications and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound.

Introduction and Chemical Identity

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol, also known by its IUPAC name (1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol and as a derivative of p-menthane, is a naturally occurring flavor compound. Its molecular structure, characterized by a cyclohexene ring with two hydroxyl groups and three methyl groups, gives rise to several stereoisomers, each with potentially distinct biological and chemical properties. The trans- and cis-isomers are notable, with the former being more commonly documented in chemical databases.

The primary focus of this guide is on the holistic understanding of this molecule, from its fundamental properties to its practical applications and analytical characterization. The causality behind experimental choices in its analysis and the importance of stereochemistry will be emphasized throughout.

Physicochemical Properties and Structural Elucidation

A precise understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. The properties of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₂[1][2][3][4]
Molecular Weight 170.25 g/mol [2][4][5][6]
CAS Number 54164-90-8 (trans-isomer)[1][7]
54164-91-9 (cis-isomer)[1]
IUPAC Name (1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol[4]
Boiling Point 268°C at 760 mmHg[1]
Density 1.048 g/cm³[1]
Flash Point 122°C[1]

The structural formula of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is presented below:

G start Starting Materials (e.g., Cycloketone, 4-Hydroxy-2-butanone) step1 Cascade Dehydration/ Robinson Annulation start->step1 step2 Intermediate (Cyclohexenone derivative) step1->step2 step3 Stereoselective Reduction and Hydroxylation step2->step3 end Final Product (4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol) step3->end

Caption: Generalized synthetic workflow for cyclohexene derivatives.

Applications in Research and Industry

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol has established applications and potential for further development in various fields.

  • Flavors and Fragrances : As a natural flavor compound, it is utilized in the food and beverage industry and in the formulation of cosmetics and fragrances.[]

  • Chemical Synthesis : It serves as a chiral building block for the synthesis of more complex molecules.

  • Drug Discovery and Development : The presence of hydroxyl groups and a chiral center makes it an interesting scaffold for medicinal chemistry. It is offered by suppliers for research purposes in areas like drug discovery and process development.[]

Analytical Methodologies

The characterization and quantification of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol require robust analytical techniques.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a suitable method for the separation and analysis of this compound. A reverse-phase (RP) HPLC method can be employed with a simple mobile phase. [7] Protocol: Reverse-Phase HPLC Analysis

  • Column: Newcrom R1 or equivalent C18 column.

  • Mobile Phase: A mixture of acetonitrile (MeCN) and water. Phosphoric acid can be used as a modifier, but for Mass Spectrometry (MS) compatibility, it should be replaced with formic acid.[7]

  • Detection: UV detection or Mass Spectrometry (MS).

  • Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[7]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol. For related compounds, detailed spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are available and would be applicable here.[9][10]

Experimental Workflow for Characterization

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation sample Dissolve sample in a suitable solvent hplc HPLC Separation sample->hplc nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry sample->ms structure Structural Elucidation and Purity Assessment hplc->structure nmr->structure ms->structure

Caption: Workflow for analytical characterization.

Safety and Handling

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.[11][12]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[11][12]

  • First Aid:

    • Skin Contact: Wash off immediately with soap and plenty of water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air.[13]

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is a multifaceted compound with established use in the flavor and fragrance industry and growing potential in chemical synthesis and drug discovery. A thorough understanding of its physicochemical properties, stereochemistry, and analytical profiles is essential for its effective application. This guide provides a foundational understanding for researchers and professionals, emphasizing the importance of scientific integrity and safety in its handling and use.

References

  • Global Substance Registration System (GSRS). (n.d.). 4-Hydroxy-α,α,4-trimethylcyclohex-2-ene-1-methanol, cis-. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). trans-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexene-1-methanol, 4-hydroxy-alpha,alpha,4-trimethyl-, (1R,4R)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclohexanemethanol, 4-hydroxy-α,α,4-trimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol. Retrieved from [Link]

  • PubChem. (n.d.). (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

  • NIST WebBook. (n.d.). Cyclohexanemethanol, 4-hydroxy-α,α,4-trimethyl-. Retrieved from [Link]

  • Methanol Safety Data Sheet. (n.d.). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, (1R)-. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Thermal-Stable Aviation Fuel Additives with 4-Hydroxy-2-butanone and Cycloketones. Retrieved from [Link]

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Methodological & Application

The Strategic Role of p-Menth-2-ene-1,8-diol in the Synthesis of Δ-9-Tetrahydrocannabinol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the synthesis of Δ-9-tetrahydrocannabinol (Δ-9-THC) utilizing p-menth-2-ene-1,8-diol as a key chiral intermediate. This document offers a blend of theoretical understanding and practical, field-proven protocols, designed to empower researchers in their synthetic endeavors.

Introduction: The Significance of Stereoselective THC Synthesis

Δ-9-Tetrahydrocannabinol is the primary psychoactive constituent of Cannabis sativa and a molecule of significant therapeutic interest. Its well-documented analgesic, antiemetic, and appetite-stimulating properties have led to its use in treating a variety of medical conditions. The precise and controlled synthesis of enantiomerically pure (-)-trans-Δ-9-THC is of paramount importance for pharmaceutical applications to ensure consistent efficacy and safety. The use of chiral precursors, such as p-menth-2-ene-1,8-diol, offers a strategic advantage in achieving the desired stereochemistry of the final product.

This guide focuses on the acid-catalyzed condensation reaction between p-menth-2-ene-1,8-diol and olivetol, a robust and widely employed method for the synthesis of Δ-9-THC. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss critical aspects of purification and analysis.

The Cornerstone of the Synthesis: p-Menth-2-ene-1,8-diol

p-Menth-2-ene-1,8-diol is a chiral monoterpenoid that serves as a crucial building block in this synthetic route. Its inherent stereochemistry directs the formation of the desired (-)-trans isomer of Δ-9-THC. This precursor is a key intermediate and can be prepared on a manufacturing scale, making this synthetic approach viable for larger-scale production.[1]

The reaction hinges on the acid-catalyzed condensation of p-menth-2-ene-1,8-diol with olivetol, a resorcinol derivative. This reaction forms the characteristic tricyclic core of the cannabinoid structure.

The Reaction Mechanism: An In-depth Look at the Acid-Catalyzed Condensation

The synthesis of Δ-9-THC from p-menth-2-ene-1,8-diol and olivetol is typically catalyzed by a Lewis or Brønsted acid. The choice of acid catalyst is a critical parameter that significantly influences the reaction rate and the product distribution, particularly the ratio of Δ-9-THC to its isomeric byproduct, Δ-8-THC.

The Role of the Lewis Acid:

Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂), are commonly employed. The reaction mechanism, when catalyzed by a Lewis acid, is proposed to proceed as follows:

  • Activation of the Diol: The Lewis acid coordinates to one of the hydroxyl groups of p-menth-2-ene-1,8-diol, typically the tertiary hydroxyl group, making it a good leaving group (water).

  • Formation of a Carbocation: The departure of the activated hydroxyl group generates a stabilized tertiary carbocation on the menthane ring.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of olivetol acts as a nucleophile, attacking the carbocation in a Friedel-Crafts alkylation-type reaction. This step forms the new carbon-carbon bond that connects the two precursor molecules.

  • Cyclization and Ether Formation: A subsequent intramolecular cyclization occurs where one of the phenolic hydroxyl groups of the olivetol moiety attacks the double bond of the menthene ring, forming the pyran ring of the THC scaffold.

  • Deprotonation: The final step involves the loss of a proton to regenerate the aromaticity of the resorcinol ring and yield the final Δ-9-THC molecule.

G cluster_0 Activation & Carbocation Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Cyclization & Deprotonation p-Menth-2-ene-1,8-diol p-Menth-2-ene-1,8-diol Activated Complex Activated Complex p-Menth-2-ene-1,8-diol->Activated Complex + LA Lewis Acid (LA) Lewis Acid (LA) Carbocation Intermediate Carbocation Intermediate Activated Complex->Carbocation Intermediate - H2O-LA Intermediate Adduct Intermediate Adduct Carbocation Intermediate->Intermediate Adduct + Olivetol Olivetol Olivetol Cyclized Intermediate Cyclized Intermediate Intermediate Adduct->Cyclized Intermediate Intramolecular Cyclization Δ-9-THC Δ-9-THC Cyclized Intermediate->Δ-9-THC - H+

The choice of Lewis acid can influence the selectivity of the reaction. For instance, boron trifluoride etherate is often favored for its efficacy, while zinc chloride has also been demonstrated to be a viable, albeit sometimes less potent, catalyst.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of (-)-trans-Δ-9-THC using p-Menth-2-ene-1,8-diol and Boron Trifluoride Etherate

This protocol is adapted from a procedure for the synthesis of a labeled THC analog and is expected to be directly applicable to the unlabeled synthesis.[2]

Materials and Reagents:

  • (+)-p-Menth-2-ene-1,8-diol

  • Olivetol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of (+)-p-menth-2-ene-1,8-diol and olivetol in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to -5 °C using an appropriate cooling bath (e.g., ice-salt bath).

  • Catalyst Addition: Slowly add one equivalent of boron trifluoride diethyl etherate to the cooled solution while stirring. The solution is expected to gradually darken.

  • Reaction Monitoring: Allow the reaction to proceed at -5 °C for approximately 20-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of sodium carbonate.

  • Workup:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with the 10% sodium carbonate solution, followed by water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as an oil.

Synthesis using Zinc Chloride as a Catalyst

An alternative procedure utilizes anhydrous zinc chloride as the Lewis acid catalyst.

Materials and Reagents:

  • (+)-p-Menth-2-ene-1,8-diol

  • Olivetol

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine olivetol and anhydrous zinc chloride in anhydrous dichloromethane.

  • Heating: Heat the mixture to 40 °C with stirring for one hour.

  • Addition of Diol: Prepare a solution of (+)-p-menth-2-ene-1,8-diol in anhydrous dichloromethane and add it dropwise to the reaction mixture over one hour at 40 °C.

  • Reaction Completion: Continue stirring the resulting mixture for an additional 40 minutes at 40 °C.

  • Workup: The workup procedure would typically involve quenching with water, extraction with an organic solvent, washing of the organic phase, drying, and concentration, similar to the BF₃·OEt₂ protocol.

Purification of Δ-9-THC: A Critical Step for High Purity

The crude product from the synthesis will inevitably contain unreacted starting materials, isomeric byproducts (primarily Δ-8-THC), and other impurities.[1] Therefore, a robust purification strategy is essential to obtain high-purity Δ-9-THC.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of cannabinoids.[3]

General HPLC Purification Parameters:

ParameterRecommended SettingRationale
Stationary Phase C18 silica gelProvides good separation for non-polar compounds like cannabinoids.
Mobile Phase A mixture of organic solvent (e.g., methanol or acetonitrile) and water.The ratio can be optimized to achieve the best separation between Δ-9-THC and Δ-8-THC.
Detection UV detector (typically at 228 nm)Cannabinoids have a strong UV absorbance at this wavelength.
Mode Isocratic or gradient elutionGradient elution can be employed to improve the separation of complex mixtures.

A specific method for separating Δ-9-THC from Δ-8-THC involves a longer run time and a stable solvent gradient.[4] For large-scale purification, Simulated Moving Bed (SMB) chromatography has also been successfully applied to purify Δ-9-THC from a synthetic mixture containing a significant amount of Δ-8-THC, achieving a purity of over 99%.[5]

G Crude Reaction Mixture Crude Reaction Mixture Purification Step Purification Step Crude Reaction Mixture->Purification Step Contains Δ-9-THC, Δ-8-THC, Olivetol, etc. High-Purity Δ-9-THC High-Purity Δ-9-THC Purification Step->High-Purity Δ-9-THC >99% Purity Byproduct Fractions Byproduct Fractions Purification Step->Byproduct Fractions Δ-8-THC, etc.

Best Practices and Safety Considerations

  • Anhydrous Conditions: The use of Lewis acids necessitates strictly anhydrous reaction conditions to prevent catalyst deactivation and unwanted side reactions. All glassware should be oven-dried, and anhydrous solvents should be used.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (argon or nitrogen) is crucial to prevent oxidation of the phenolic compounds and other sensitive reagents.

  • Handling of Reagents: Lewis acids such as boron trifluoride etherate are corrosive and moisture-sensitive. They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Product Stability: Δ-9-THC is sensitive to air, light, and heat, which can lead to degradation and isomerization to Δ-8-THC and cannabinol (CBN). Purified Δ-9-THC should be stored under an inert atmosphere, protected from light, and at low temperatures.

Conclusion

The synthesis of Δ-9-THC from p-menth-2-ene-1,8-diol and olivetol represents a robust and scalable method for obtaining this pharmaceutically important molecule with the correct stereochemistry. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and a well-designed purification strategy are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of cannabinoid synthesis and drug development.

References

  • Cabaj, J. E., et al. (2009). Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. Organic Process Research & Development, 13(2), 358-361.
  • Razdan, R. K., & Dalzell, H. C. (1974). A simple one-step synthesis of (-)-delta1-tetrahydrocannabinol (THC) from p-mentha-2,8-dien-1-ol and olivetol. Journal of the American Chemical Society, 96(18), 5860–5865.
  • Zeochem. (n.d.).
  • Bloemendal, V. R. L. J., et al. (2020). Synthetic pathways to tetrahydrocannabinol (THC): an overview. Organic & Biomolecular Chemistry, 18(17), 3203-3215.
  • Olsen, L. B., et al. (2015).
  • Preprints.org. (2024).
  • European Journal of Toxicology and Environmental Hygiene. (1976). [A new synthesis of delta 9-tetrahydrocannabinol]. 9(7 Suppl), 442-5.
  • Google Patents. (n.d.). HRP20151301T1 - Methods for purifying trans-(-)-delta9-tetrahydrocannabinol and trans-(+).
  • ResearchGate. (n.d.). Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol.
  • Citti, C., et al. (2023). Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. Molecules, 28(7), 3169.

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Application Notes and Protocols: p-Menth-2-ene-1,8-diol as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of p-Menth-2-ene-1,8-diol in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a constant driving force, particularly in the realms of pharmaceutical and agrochemical development. The "chiral pool," a collection of readily available, enantiopure natural products, offers a powerful and cost-effective starting point for the synthesis of complex chiral molecules. Within this pool, the terpene-derived diol, p-menth-2-ene-1,8-diol, has emerged as a chiral building block of significant potential. Its rigid cyclohexane framework, adorned with multiple stereocenters and versatile hydroxyl groups, provides a robust scaffold for inducing stereoselectivity in a variety of chemical transformations.

This comprehensive guide delves into the practical applications of p-menth-2-ene-1,8-diol, presenting it not merely as a synthetic intermediate but as a strategic tool for controlling stereochemical outcomes. We will explore its synthesis and resolution, its application as a covalently bound chiral auxiliary to direct diastereoselective reactions, and its role as a precursor to sophisticated chiral ligands for asymmetric catalysis. The protocols and insights provided herein are designed to be a practical resource for researchers aiming to leverage the unique stereochemical attributes of this versatile molecule.

Part 1: Synthesis and Chiral Resolution of p-Menth-2-ene-1,8-diol

The accessibility of enantiomerically pure p-menth-2-ene-1,8-diol is paramount to its utility. While it can be sourced from natural products, laboratory-scale synthesis from inexpensive starting materials like (+)-limonene or 3-carene is common. A key challenge lies in the efficient separation of diastereomers and enantiomers.

Synthesis from (+)-3-Carene

A scalable synthesis of (+)-p-menth-2-ene-1,8-diol has been developed, leveraging the naturally occurring monoterpene (+)-3-carene. This process involves an olefin migration/epoxidation followed by a hydrolytic epoxide opening.[1][2]

Experimental Protocol: Synthesis of (+)-p-Menth-2-ene-1,8-diol

  • Step 1: Olefin Migration and Epoxidation of (+)-3-Carene. (+)-3-Carene is first isomerized to (+)-2-carene. Subsequent epoxidation, for instance with m-chloroperoxybenzoic acid (m-CPBA), yields a mixture of epoxycaranes.

  • Step 2: Hydrolytic Epoxide Opening. The mixture of epoxycaranes is subjected to hydrolytic ring-opening. To a solution of the epoxycarane mixture (e.g., 1.0 eq) in a suitable organic solvent such as ethyl acetate at 0 °C, a solution of acetic acid (catalytic amount) in water is added dropwise.[2] The reaction is stirred until completion (monitored by TLC or GC).

  • Step 3: Isolation and Purification. The water-soluble diol can be isolated without the need for exhaustive extractions.[1] Upon completion of the reaction, the organic layer is separated, and the aqueous layer is concentrated under reduced pressure. The resulting crude diol can be purified by crystallization or column chromatography on silica gel.

Chiral Resolution: Enzymatic Methods

For applications requiring high enantiopurity, enzymatic resolution of the racemic diol or its derivatives is a highly effective strategy. Lipases are particularly adept at discriminating between enantiomers through selective acylation or hydrolysis.[3]

Conceptual Protocol: Lipase-Catalyzed Resolution of (±)-p-Menth-2-ene-1,8-diol

  • Step 1: Racemic Diol Preparation. Synthesize (±)-p-menth-2-ene-1,8-diol using a non-stereoselective pathway, for example, starting from a non-chiral precursor.

  • Step 2: Enantioselective Acylation. To a solution of the racemic diol (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether), an acyl donor such as vinyl acetate (excess) and a lipase (e.g., Pseudomonas cepacia lipase, PSL-C) are added.[3]

  • Step 3: Monitoring and Work-up. The reaction is monitored by chiral HPLC or GC. The goal is to reach approximately 50% conversion, at which point one enantiomer of the diol will have been acylated, leaving the other enantiomer unreacted. The reaction is then quenched, and the enzyme is filtered off.

  • Step 4: Separation. The resulting mixture of the monoacetate and the unreacted diol can be readily separated by column chromatography. The optically active diol is collected, and the monoacetate can be hydrolyzed to recover the other enantiomer of the diol.

Part 2: p-Menth-2-ene-1,8-diol as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The rigid cyclohexane core of p-menth-2-ene-1,8-diol provides a well-defined steric environment to bias the approach of reagents, leading to high diastereoselectivity.

Mechanism of Stereochemical Control

When esterified with a prochiral carboxylic acid derivative, the bulky p-menthane skeleton effectively shields one face of the enolate formed upon deprotonation. The C1 hydroxyl group, once part of the ester linkage, positions the substrate in a predictable conformation. The C8 hydroxyl group can remain free or be protected, influencing the local steric and electronic environment. The approach of an electrophile is then directed to the less sterically hindered face of the enolate, resulting in the preferential formation of one diastereomer.

G cluster_0 General Workflow for Chiral Auxiliary Use Start Enantiopure p-menth-2-ene-1,8-diol Attach Attach Prochiral Substrate (e.g., Acyl Chloride) Start->Attach Intermediate Chiral Ester Intermediate Attach->Intermediate React Diastereoselective Reaction (e.g., Alkylation, Aldol) Intermediate->React Product Diastereomerically Enriched Product React->Product Cleave Cleave Auxiliary Product->Cleave Final Enantiomerically Pure Product Cleave->Final Recover Recovered Auxiliary Cleave->Recover

Caption: General workflow for employing a chiral auxiliary.

Protocol: Diastereoselective Aldol Reaction

The aldol reaction is a cornerstone of C-C bond formation. Using a chiral auxiliary derived from p-menth-2-ene-1,8-diol allows for the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds. The following is a representative protocol based on established methodologies for similar chiral auxiliaries.[4]

Experimental Protocol:

  • Step 1: Formation of the Chiral Ester. To a solution of enantiopure (+)-p-menth-2-ene-1,8-diol (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add triethylamine (1.2 eq). Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Perform an aqueous workup with saturated NaHCO₃ to isolate the chiral acetyl ester.

  • Step 2: Enolate Formation. Dissolve the chiral ester (1.0 eq) in dry THF and cool to -78 °C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the lithium enolate.

  • Step 3: Aldol Addition. To the enolate solution at -78 °C, add the desired aldehyde (e.g., benzaldehyde, 1.2 eq) dropwise. Stir the reaction at this temperature for 2-4 hours or until TLC indicates consumption of the starting material.

  • Step 4: Work-up and Analysis. Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, dry the organic layer, and concentrate. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

  • Step 5: Auxiliary Cleavage. The aldol adduct can be hydrolyzed (e.g., with LiOH in THF/water) to yield the chiral β-hydroxy acid and recover the p-menth-2-ene-1,8-diol auxiliary.

Expected Outcomes for p-Menthane Scaffolds:

Reaction TypeSubstrate DerivativeElectrophileTypical Yield (%)Typical Diastereomeric Ratio (d.r.)
Aldol Reaction Acetyl esterBenzaldehyde70-80>98:2
Alkylation Propanoyl esterBenzyl bromide85-95>95:5

Table 1: Representative data for asymmetric transformations using chiral auxiliaries derived from p-menthane scaffolds.[4]

Part 3: Precursor to Chiral Ligands for Asymmetric Catalysis

The diol functionality of p-menth-2-ene-1,8-diol serves as an excellent handle for its incorporation into more complex chiral ligands, such as diphosphines, which are pivotal in transition metal-catalyzed asymmetric reactions.[5][6]

G cluster_1 Ligand Synthesis Pathway Diol p-Menth-2-ene-1,8-diol Activate Activate Hydroxyls (e.g., Tosylation) Diol->Activate Ditosylate Ditosylate Intermediate Activate->Ditosylate Displace Nucleophilic Displacement (e.g., with Ph₂PLi) Ditosylate->Displace Ligand Chiral Diphosphine Ligand Displace->Ligand

Caption: Synthetic pathway from the diol to a chiral ligand.

Protocol: Synthesis of a p-Menthane-Based Diphosphine Ligand

This protocol outlines a general strategy for converting the diol into a chiral diphosphine ligand, a class of ligands highly effective in reactions like asymmetric hydrogenation.[4]

Experimental Protocol:

  • Step 1: Ditosylate Formation. To a solution of enantiopure p-menth-2-ene-1,8-diol (1.0 eq) in dry pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise. Stir the reaction at 0 °C for 4 hours, then at room temperature overnight. Pour the mixture into ice-water and extract with diethyl ether. After an acidic and brine wash, dry and concentrate the organic layer. Purify the crude product by column chromatography to yield the ditosylate.

  • Step 2: Diphosphine Synthesis. To a solution of diphenylphosphine (2.5 eq) in dry THF at -78 °C, add n-butyllithium (2.5 eq) to generate lithium diphenylphosphide (Ph₂PLi). Add the ditosylate (1.0 eq) dissolved in THF to this solution. Allow the reaction to warm to room temperature and stir until completion. Quench with saturated aqueous NH₄Cl and extract with an organic solvent. Purify the resulting chiral diphosphine ligand by column chromatography under an inert atmosphere.

Application in Asymmetric Hydrogenation:

The synthesized chiral ligand can be complexed with a metal precursor (e.g., [Rh(COD)₂]BF₄) to form an active catalyst for asymmetric hydrogenation.

Reaction TypeLigand TypeSubstrateTypical Yield (%)Typical Enantiomeric Excess (e.e.)
Asymmetric Hydrogenation DiphosphineMethyl acetamidoacrylate>95>99%
Allylic Alkylation Diphosphine1,3-Diphenylallyl acetate90-98up to 95%

Table 2: Representative data for asymmetric catalysis using ligands derived from p-menthane scaffolds.[4]

Part 4: Characterization Data

Accurate characterization is essential for confirming the identity and purity of p-menth-2-ene-1,8-diol and its derivatives.

Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₈O₂[6]

  • Molecular Weight: 170.25 g/mol [6]

  • Appearance: White to off-white solid

  • Melting Point: 102-105 °C[7]

Spectroscopic Data (NIST WebBook):

The cis and trans isomers of p-menth-2-ene-1,8-diol can be distinguished by their spectroscopic data, particularly their gas chromatography retention indices.[6][8]

IsomerColumn TypeRetention Index (I)
cis-p-menth-2-ene-1,8-diolNon-polar (DB-1)1276
cis-p-menth-2-ene-1,8-diolPolar (HP-Innowax)1797

Table 3: Gas Chromatography Retention Indices for cis-p-menth-2-ene-1,8-diol.[6][8]

Conclusion: A Versatile and Trustworthy Chiral Synthon

p-Menth-2-ene-1,8-diol stands as a testament to the power of the chiral pool in providing accessible and effective tools for asymmetric synthesis. Its rigid, well-defined stereochemical architecture allows for a high degree of facial discrimination when used as a chiral auxiliary in fundamental C-C bond-forming reactions. Furthermore, its diol functionality provides a convenient anchor for the synthesis of high-performance chiral ligands for transition metal catalysis. The protocols and data presented in this guide demonstrate the versatility of this building block and provide a solid foundation for its application in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries. Continued exploration of this and related chiral synthons will undoubtedly lead to the development of even more efficient and selective synthetic methodologies.

References

  • Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. ACS Publications. [Link]

  • Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol. ResearchGate. [Link]

  • Asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, the monoterpene isolated from herbal plants. Taylor & Francis Online. [Link]

  • Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. MDPI. [Link]

  • (+)-p-Menth-2-ene-1, 8-diol. BJ Science LLC. [Link]

  • Synthesis and applications of high-performance P-chiral phosphine ligands. PMC. [Link]

  • Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. NIH. [Link]

  • cis-p-Menth-2-en-1,8-diol. NIST WebBook. [Link]

  • Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety. PubMed. [Link]

  • Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. PMC. [Link]

  • Lipase-Catalyzed Resolution of 1,2-Diols. ResearchGate. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Royal Society of Chemistry. [Link]

  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]

  • cis-p-Menth-2-en-1,8-diol. NIST WebBook. [Link]

  • syn- and (E)-2-Methyl-1,2 -anti-3-pentenediols via Allenylboronate Kinetic Resolution with (dIpc)2BH and Aldehyde Allylboration. PMC. [Link]

  • Org. Synth. 2024, 101, 423. Organic Syntheses. [Link]

  • p-Menth-2-en-1,4-diol. NIST WebBook. [Link]

  • Recent Advances in Asymmetric Catalysis Using p‐Block Elements. PMC. [Link]

  • CNP0269154.0: trans-p-Menth-2-ene-1,4-diol. COCONUT. [Link]

  • Asymmetric synthesis, structures, and chiroptical properties of helical cycloparaphenylenes. PMC. [Link]

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Application Notes and Protocols for Pharmacokinetic Studies of p-Menth-2-ene-1,8-diol (Sobrerol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacokinetic Profile of p-Menth-2-ene-1,8-diol

p-Menth-2-ene-1,8-diol, also known as sobrerol, is a monoterpenoid derivative recognized for its mucolytic properties. It is utilized in the management of respiratory conditions characterized by the hypersecretion of viscous mucus. Understanding the absorption, distribution, metabolism, and excretion (ADME) of sobrerol is fundamental to optimizing its therapeutic efficacy and safety profile. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust preclinical pharmacokinetic study of p-menth-2-ene-1,8-diol in a rodent model, a species in which its metabolism has been previously investigated.

The protocols herein are designed to adhere to the principles of Good Laboratory Practice (GLP) and are informed by regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on bioanalytical method validation, ensuring the generation of high-quality, reliable, and reproducible data.

Physicochemical Properties of p-Menth-2-ene-1,8-diol

A thorough understanding of the physicochemical properties of p-menth-2-ene-1,8-diol is essential for formulation development and for interpreting its pharmacokinetic behavior.

PropertyValueSource
Chemical Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Melting Point 102-105°C
Solubility Slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol. Poorly water-soluble.
LogP 1.47450

Preclinical Pharmacokinetic Study Design

This section outlines the key considerations and a detailed protocol for an in-vivo pharmacokinetic study of p-menth-2-ene-1,8-diol in rats. The study is designed to characterize the plasma concentration-time profile following both intravenous and oral administration to determine key pharmacokinetic parameters, including bioavailability.

Rationale for Study Design

Human pharmacokinetic data reveals that after a 300 mg oral dose, sobrerol is rapidly absorbed. A study in rats, dogs, and humans has shown common metabolic pathways, making the rat a relevant preclinical model for this compound. Based on its low toxicity profile, a dose of 50 mg/kg for oral administration and 10 mg/kg for intravenous administration is proposed to ensure measurable plasma concentrations without adverse effects.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dosing Dosing & Sampling Phase cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis & Reporting Formulation Dose Formulation (Oral & IV) IV_Admin Intravenous (IV) Administration (10 mg/kg) Formulation->IV_Admin Oral_Admin Oral Gavage (PO) Administration (50 mg/kg) Formulation->Oral_Admin Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Animal_Acclimation->IV_Admin Animal_Acclimation->Oral_Admin Blood_Collection Serial Blood Sampling (Saphenous Vein) IV_Admin->Blood_Collection Oral_Admin->Blood_Collection Urine_Feces_Collection Urine & Feces Collection (Metabolic Cages) Oral_Admin->Urine_Feces_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Prep (Protein Precipitation) Urine_Feces_Collection->Sample_Prep Metabolite Analysis (Optional) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (NCA) LCMS_Analysis->PK_Analysis Reporting Data Reporting PK_Analysis->Reporting

Caption: Workflow for the preclinical pharmacokinetic study of p-menth-2-ene-1,8-diol.

Detailed Experimental Protocols

1. Animal Model

  • Species: Sprague-Dawley rats (male, 8-10 weeks old, 250-300 g).

  • Acclimation: Acclimate animals for at least one week prior to the study with free access to standard chow and water.

  • Housing: House animals in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle).

2. Dose Formulation and Administration

  • Oral (PO) Formulation (50 mg/kg):

    • Weigh the required amount of p-menth-2-ene-1,8-diol.

    • Prepare a suspension in a vehicle suitable for poorly water-soluble compounds, such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water or corn oil.

    • Homogenize the suspension thoroughly using a vortex mixer and/or sonicator immediately before administration.

    • Administer a single dose via oral gavage using a suitable gavage needle (e.g., 18-gauge for rats). The maximum dosing volume should not exceed 10 mL/kg.

  • Intravenous (IV) Formulation (10 mg/kg):

    • Weigh the required amount of p-menth-2-ene-1,8-diol.

    • Dissolve in a minimal amount of a biocompatible solvent such as a mixture of propylene glycol, ethanol, and water for injection. The final formulation should be sterile-filtered.

    • Administer as a single bolus injection via the lateral tail vein.

3. Blood Sample Collection

  • Route: Saphenous vein.

  • Timepoints (IV): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Timepoints (PO): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Procedure:

    • Collect approximately 100-150 µL of whole blood into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Gently invert the tubes several times to ensure proper mixing.

    • Place the tubes on ice immediately after collection.

4. Plasma Processing and Storage

  • Centrifuge the blood samples at 4°C (e.g., 2,000 x g for 10 minutes) within 30 minutes of collection.

  • Carefully aspirate the supernatant (plasma) into clean, labeled cryovials.

  • Store the plasma samples at -80°C until bioanalysis.

5. Urine and Feces Collection (Optional for Metabolite Profiling)

  • House a separate cohort of animals in metabolic cages designed for the separate collection of urine and feces.

  • Collect urine and feces at predetermined intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-oral dose.

  • Record the volume of urine and the weight of feces for each collection interval.

  • Store samples at -80°C until analysis.

6. Tissue Harvesting (Optional for Distribution Studies)

  • At the end of the study, animals can be euthanized, and tissues of interest (e.g., liver, kidneys, lungs, brain) can be harvested.

  • Rinse tissues with cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.

  • Store tissue samples at -80°C until homogenization and analysis.

Bioanalytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.

Bioanalytical Workflow Diagram

G Plasma_Sample Thawed Plasma Sample (Calibrators, QCs, Unknowns) IS_Spiking Spike with Internal Standard (IS) Plasma_Sample->IS_Spiking Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation (Optional) Supernatant_Transfer->Evaporation LC_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Direct Injection Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->LC_MS_Analysis

Caption: Workflow for the bioanalysis of p-menth-2-ene-1,8-diol in plasma samples.

Detailed Bioanalytical Protocol

1. Materials and Reagents

  • p-Menth-2-ene-1,8-diol analytical standard

  • Internal Standard (IS): A structurally similar compound not present in the matrix, such as camphor or a stable isotope-labeled analog of sobrerol.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Rat plasma (blank)

2. Preparation of Stock and Working Solutions

  • Prepare stock solutions of p-menth-2-ene-1,8-diol and the IS in methanol (e.g., 1 mg/mL).

  • Prepare serial dilutions of the p-menth-2-ene-1,8-diol stock solution to create working solutions for calibration standards and quality control (QC) samples.

  • Prepare a working solution of the IS at an appropriate concentration.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 10 µL of the IS working solution.

  • Add 150 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Inject an aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions (Example)

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for p-menth-2-ene-1,8-diol and the IS.

5. Bioanalytical Method Validation The method must be validated according to FDA or EMA guidelines, including the assessment of:

  • Selectivity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Lower Limit of Quantification (LLOQ)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Pharmacokinetic Data Analysis

Pharmacokinetic parameters will be determined from the plasma concentration-time data using non-compartmental analysis (NCA).

Key Pharmacokinetic Parameters
ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC₀₋t Area under the plasma concentration-time curve from time zero to the last measurable concentration
AUC₀₋inf Area under the plasma concentration-time curve from time zero to infinity
t₁/₂ Terminal elimination half-life
CL Total body clearance
Vd Apparent volume of distribution
F% Absolute oral bioavailability
Calculation of Parameters
  • Cmax and Tmax: Determined directly from the observed data.

  • AUC: Calculated using the linear trapezoidal rule.

  • t₁/₂: Calculated as 0.693 / λz, where λz is the terminal elimination rate constant.

  • CL (IV): Dose / AUC₀₋inf

  • Vd (IV): CL / λz

  • F%: (AUC₀₋inf,oral / AUC₀₋inf,IV) x (DoseIV / Doseoral) x 100

Conclusion

This comprehensive application note provides a robust framework for conducting a preclinical pharmacokinetic study of p-menth-2-ene-1,8-diol. Adherence to these detailed protocols for in-vivo studies, bioanalytical quantification, and data analysis will ensure the generation of high-quality data essential for the continued development of this promising therapeutic agent. The provided methodologies are grounded in established scientific principles and regulatory expectations, offering a reliable guide for researchers in the field of drug metabolism and pharmacokinetics.

References

  • Miyazawa, M., & Naka, R. (1985). Further studies of trans-sobrerol metabolism: rat, dog and human urine. Xenobiotica, 15(4), 317-325. [Link]

  • Zandkarimi, F., Decatur, J., Casali, J., Gordon, T., Skibola, C., & Nuckolls, C. (2023). Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis. Scientific Reports, 13(1), 833. [Link]

  • Shukla, U. A. (1984). THE PHARMACOKINETICS OF SOBREROL IN NORMAL HUMAN VOLUNTEERS. Google Books.
  • LookChem. p-Menth-2-ene-1, 8-diol. [Link]

  • Gallicano, K. D., Park, H. C., & Young, L. M. (1985). A sensitive liquid chromatographic procedure for the analysis of camphor in equine urine and plasma. Journal of analytical toxicology, 9(1), 24–30. [Link]

  • Atcha, Z., Rourke, C., Neo, A. H. P., Goh, C. W. H., Lim, J. S. K., Aw, C. -C., Browne, E. R., & Pemberton, D. J. (2010). Alternative method of oral dosing for rats. Journal of the American Association for Laboratory Animal Science, 49(3), 335–343. [Link]

  • FSU Office of Research. ORAL GAVAGE IN THE RAT. [Link]

  • Braga, P. C., Allegra, L., Bossi, R., Scuri, R., Castiglioni, C. L., & Romandini, S. (1987). Review on sobrerol as a muco-modifying drug: experimental data and clinical findings in hypersecretory bronchopulmonary diseases. International journal of clinical pharmacology research, 7(5), 381–400. [Link]

  • Niebch, G., Obermeier, K., Vergin, H., & Thiemer, K. (1977). [Studies on pharmacokinetics and biotransformation of reproterol in animal and man (author's transl)]. Arzneimittel-Forschung, 27(12), 37–45. [Link]

  • Wishart, D. S., Feunang, Y. D., Marcu, A., Guo, A. C., Liang, K., Vázquez-Fresno, R., ... & Wilson, M. (2018). A comprehensive LC–MS metabolomics assay for quantitative analysis of serum and plasma. Metabolites, 8(4), 72. [Link]

  • Cadel, S., Maiorino, M., Riunno, M., & Schiantarelli, P. (1982). [Secretodynamic Activity of Ambroxol in the Experimental Animal: Comparison With Bromhexine, Sobrerol, Domiodol and N-acetyl-L-cysteine]. Bollettino chimico farmaceutico, 121(9), 475–482. [Link]

  • Ciprandi, G., & Varricchio, A. (2023). Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections. Children (Basel, Switzerland), 10(7), 1210. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sobrerol? [Link]

  • Wang, H., Liu, Y., Tang, Y., Wu, J., Zhang, Y., & Liu, X. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.

Application Note & Protocol: Synthesis of (-)-trans-Δ⁹-Tetrahydrocannabinol via Acid-Catalyzed Condensation of Olivetol and p-Menth-2-ene-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational and educational purposes for qualified scientific personnel in legally sanctioned research settings only. The synthesis of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) is subject to strict legal and regulatory controls in most jurisdictions. All procedures must be conducted in compliance with local, state, and federal laws and regulations, under the supervision of appropriately trained personnel, and within a licensed facility. The authors and publisher of this document do not endorse or encourage the illicit production or use of controlled substances.

Introduction: Strategic Synthesis of a Key Cannabinoid

(-)-trans-Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) is the primary psychoactive constituent of Cannabis sativa and an FDA-approved pharmaceutical agent (Dronabinol) for treating chemotherapy-induced nausea and HIV/AIDS-related anorexia.[1] Its therapeutic potential continues to be explored for various other conditions. While extraction from plant sources is common, chemical synthesis offers a route to high-purity, stereochemically-controlled material, free from botanical contaminants.

One of the foundational and still relevant methods for synthesizing the Δ⁹-THC scaffold is the acid-catalyzed condensation of a suitable resorcinol, such as olivetol (5-pentylbenzene-1,3-diol), with a chiral terpene derivative. This application note details a protocol based on the well-established reaction between olivetol and (+)-p-menth-2-ene-1,8-diol. This electrophilic substitution reaction, followed by intramolecular cyclization, provides a direct route to the dibenzo[b,d]pyran ring system characteristic of classical cannabinoids.[1][2] Understanding and controlling this reaction is critical, as subtle variations in conditions can lead to the formation of isomeric byproducts, most notably the thermodynamically more stable Δ⁸-THC.[1][3]

This guide provides a comprehensive overview of the reaction mechanism, a detailed experimental protocol, methods for purification and characterization, and critical safety considerations.

Reaction Mechanism and Strategy

The core of the synthesis is a Friedel-Crafts-type alkylation followed by an intramolecular etherification. The reaction proceeds via the following key steps:

  • Carbocation Formation: In the presence of a Lewis acid (e.g., BF₃·OEt₂) or a strong protic acid, the tertiary allylic alcohol of p-menth-2-ene-1,8-diol is protonated, and subsequent loss of water generates a stabilized carbocation.

  • Electrophilic Aromatic Substitution: The electron-rich olivetol ring acts as a nucleophile, attacking the carbocation. This alkylation occurs preferentially at the C-2 position of olivetol due to steric and electronic factors.

  • Intramolecular Cyclization (Etherification): The remaining phenolic hydroxyl group on the olivetol moiety then attacks the double bond of the terpene side chain in an acid-catalyzed intramolecular cyclization. This step forms the pyran ring, yielding the tricyclic core of Δ⁹-THC.

The stereochemistry of the final product is dictated by the stereochemistry of the starting terpene. Using (+)-p-menth-2-ene-1,8-diol yields the naturally occurring (-)-trans-Δ⁹-THC.[1]

Diagram: General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Byproducts p-Menth-2-ene-1,8-diol p-Menth-2-ene-1,8-diol (C₁₀H₁₈O₂) Catalyst Lewis Acid Catalyst (e.g., BF₃·OEt₂) p-Menth-2-ene-1,8-diol->Catalyst 1. Olivetol Olivetol (5-Pentylresorcinol) Olivetol->Catalyst 2. d9_THC (-)-trans-Δ⁹-THC Catalyst->d9_THC Condensation & Cyclization Solvent Anhydrous Solvent (e.g., Dichloromethane) d8_THC Δ⁸-THC (Isomeric Impurity) d9_THC->d8_THC Isomerization (Thermodynamically Favored)

Caption: Workflow of the acid-catalyzed synthesis of Δ⁹-THC.

Materials and Equipment

Reagents and Consumables
ReagentFormulaCAS No.PuritySupplier Notes
(+)-p-Menth-2-ene-1,8-diolC₁₀H₁₈O₂2174-16-5>98%Chiral purity is critical.
OlivetolC₁₁H₁₆O₂500-66-3>99%Must be dry and free of oxidation.
Boron trifluoride diethyl etherate (BF₃·OEt₂)(C₂H₅)₂O·BF₃109-63-7RedistilledExtremely moisture-sensitive.
Dichloromethane (DCM), AnhydrousCH₂Cl₂75-09-2>99.8%Use from a sealed bottle or solvent purification system.
Sodium Bicarbonate (NaHCO₃)NaHCO₃144-55-8ACS GradeFor quenching the reaction.
Magnesium Sulfate (MgSO₄), AnhydrousMgSO₄7487-88-9ACS GradeFor drying the organic phase.
Hexane, HPLC GradeC₆H₁₄110-54-3>99%For chromatography.
Ethyl Acetate, HPLC GradeC₄H₈O₂141-78-6>99%For chromatography.
Silica GelSiO₂7631-86-960 Å, 230-400 meshFor column chromatography.
Δ⁹-THC Certified Reference MaterialC₂₁H₃₀O₂1972-08-3>99%For analytical standard.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer, thermometer, and argon/nitrogen inlet.

  • Schlenk line or inert atmosphere manifold.

  • Low-temperature cooling bath (e.g., cryocooler or dry ice/acetone).

  • Rotary evaporator.

  • Glass chromatography column.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Nuclear Magnetic Resonance (NMR) spectrometer.

Experimental Protocol

Note: All glassware must be oven-dried and cooled under an inert atmosphere (argon or nitrogen) before use. The reaction is highly sensitive to moisture.

Reaction Setup and Synthesis
  • Reactant Preparation: In a 250 mL three-neck flask equipped with a magnetic stir bar, add (+)-p-menth-2-ene-1,8-diol (1.0 eq) and olivetol (1.05 eq).

  • Inert Atmosphere: Seal the flask, and purge thoroughly with argon for 15-20 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (approx. 10 mL per gram of olivetol) via cannula under a positive pressure of argon.

  • Cooling: Cool the stirred solution to -10 °C using an external cooling bath.

  • Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below -5 °C. The solution will gradually darken to a deep red or purple color.[2]

  • Reaction Monitoring: Allow the reaction to stir at -10 °C. Monitor the progress by TLC (e.g., 9:1 hexane:ethyl acetate). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while the flask is still in the cooling bath. Stir vigorously until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude product will be a viscous, dark oil.

Purification by Column Chromatography

The primary impurities are unreacted olivetol, isomeric THC products (Δ⁸-THC), and other condensation byproducts.[1] Purification is essential to isolate pure Δ⁹-THC.

  • Column Packing: Prepare a silica gel column using a hexane/ethyl acetate slurry. The column size should be appropriate for the scale of the reaction (typically a 50:1 ratio of silica to crude product by weight).

  • Loading: Dissolve the crude oil in a minimal amount of the mobile phase (e.g., 98:2 hexane:ethyl acetate) and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 1-2% ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine fractions containing pure Δ⁹-THC. The typical elution order is Δ⁸-THC followed by Δ⁹-THC.

  • Final Concentration: Concentrate the pure fractions under reduced pressure to yield (-)-trans-Δ⁹-THC as a pale yellow, viscous oil or resin. Store immediately under argon at -20 °C, protected from light and air to prevent degradation and isomerization.[4]

Characterization and Quality Control

Purity and identity of the final product must be confirmed using multiple analytical techniques.

TechniquePurposeExpected Results for Δ⁹-THC
HPLC-UV Purity assessment and quantification.Single major peak at the retention time corresponding to the certified reference standard. Purity >98%.
GC-MS Identity confirmation and impurity profiling.Mass spectrum with characteristic fragments (m/z 314, 299, 231).
¹H NMR Structural elucidation and isomer differentiation.Spectrum consistent with the published data for (-)-trans-Δ⁹-THC, confirming the position of the double bond and stereochemistry.
Chiral HPLC Enantiomeric purity determination.To confirm the synthesis yielded the desired (-)-trans enantiomer.[5]

Safety and Handling Precautions

This synthesis involves hazardous materials and requires strict adherence to safety protocols. A comprehensive risk assessment must be performed before beginning any work.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[6][7]

  • Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of harmful vapors.[6][7]

  • Reagent Handling:

    • Boron trifluoride diethyl etherate (BF₃·OEt₂): Highly corrosive and reacts violently with water. Handle under an inert atmosphere.

    • Dichloromethane (DCM): A suspected carcinogen. Avoid skin contact and inhalation.

    • Δ⁹-THC: A psychoactive substance. Handle with care to avoid accidental exposure. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of damaging fertility or the unborn child.[7]

  • Emergency Procedures:

    • Spills: Contain spills using appropriate absorbent materials.[7]

    • Exposure: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air.[7]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local environmental regulations.

Diagram: Safety Protocol Workflow

G cluster_prep Preparation Phase cluster_handling Chemical Handling Phase cluster_post Post-Reaction Phase A Conduct Risk Assessment B Don Full PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Handle BF₃·OEt₂ & DCM in Fume Hood C->D Begin Synthesis E Maintain Inert Atmosphere D->E F Control Reaction Temperature E->F G Quench Reaction Slowly F->G Reaction Complete H Segregate & Label Waste G->H I Store Final Product Securely (-20°C, Argon, Dark) H->I

Caption: Essential safety workflow for the synthesis of Δ⁹-THC.

References

  • Conversion of CBD to THC. (n.d.). In Wikipedia. Retrieved January 14, 2026.
  • Caprari, C., et al. (2023). Continuous-Flow Synthesis of Δ⁹-Tetrahydrocannabinol and Δ⁸-Tetrahydrocannabinol from Cannabidiol.The Journal of Organic Chemistry, 88(9), 5694–5701.
  • Citti, C., et al. (2024). Acid-Catalyzed Conversion of Cannabidiol to Tetrahydrocannabinols: En Route to Demystifying Manufacturing Processes and Controlling the Reaction Outcomes.Cannabis and Cannabinoid Research.
  • Petrone, V., et al. (2020). Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization.
  • Safety considerations for popular synthetic and semi-synthetic cannabinoids found routinely in cannabis products sold as hemp. (2025). ACS Fall 2025. American Chemical Society.
  • Citti, C., et al. (2024). Acid-Catalyzed Conversion of Cannabidiol to Tetrahydrocannabinols: En Route to Demystifying Manufacturing Processes and Controlling the Reaction Outcomes.Semantic Scholar.
  • Sofi, S., et al. (2023). Synthetic Pathways to Non-Psychotropic Phytocannabinoids as Promising Molecules to Develop Novel Antibiotics: A Review.Molecules, 28(14), 5345.
  • Maio, W. A., et al. (2021). Using (+)-Carvone to access novel derivatives of (+)-ent-Cannabidiol: the first asymmetric syntheses of (+)-ent-CBDP and (+)-ent-CBDV.RSC Medicinal Chemistry, 12(10), 1735–1742.
  • Braga, F. C., et al. (2024). (−)‐CBD analogs with modified limonene moieties.Chemistry – An Asian Journal.
  • Cabaj, J. E., et al. (2009). Large-Scale Preparation of (+)- p -Menth-2-ene-1,8- diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol.Organic Process Research & Development, 13(2), 358–361.
  • Synthetic Cannabinoid Mixture 3 - Safety D
  • Gallo-Molina, A. C., et al. (2023). Purification and Isolation of Cannabinoids: Current Challenges and Perspectives.Cannabis and Cannabinoid Research, 8(2), 268–284.
  • CANNABIDIOL (CBD)
  • Application Note: 21-002 - Purification of ∆9-THC by preparative HPLC using ZEOsphere Silica Gel. (n.d.). Zeochem.
  • Citti, C., et al. (2020). Origin of Δ⁹-Tetrahydrocannabinol Impurity in Synthetic Cannabidiol.Cannabis and Cannabinoid Research, 5(4), 281–287.
  • A Contribution to the Synthesis of Cannabinoids. (n.d.). ScholarSpace.
  • CBN Production & Safety: Key Insights for Quality Assurance. (2024). MC Nutraceuticals.
  • Caprari, C., et al. (2023).
  • Δ⁹-THC - Safety D
  • WO2021046636A1 - Cannabinoid derivatives, precursors and uses. (2021).
  • Geiser, F. O. (2004). Process for purifying (-)-.delta.9-trans-tetrahydrocannabinol.SciSpace.
  • Andersen, J., et al. (2015).
  • High-Pressure Access to the Δ 9 - cis - and Δ 9 - trans- Tetrahydrocannabinols Family. (2025).
  • Fahrenholtz, K. E., et al. (1967). Total synthesis of (.+-.)-.DELTA.9-tetrahydrocannabinol and four of its isomers.Journal of the American Chemical Society, 89(23), 5934–5941.
  • Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of ?-9-Tetrahydrocannabinol. (n.d.). SusChem-España.
  • cis-p-Menth-2-en-1,8-diol. (n.d.). NIST WebBook.
  • El-Alfy, A. T., et al. (2022). Chemistry and Pharmacology of Delta-8-Tetrahydrocannabinol.Molecules, 27(20), 6979.

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Application Note: Quantitative Analysis of Terpinolene Diols in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of terpinolene diols, which are hydroxylated metabolites of the monoterpene terpinolene. Given the increasing interest in the pharmacological and toxicological profiles of terpene metabolites, robust and reliable analytical methods are crucial. This application note details a primary analytical methodology based on Gas Chromatography-Mass Spectrometry (GC-MS) following silylation, and also discusses Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a viable alternative. The protocols provided herein are designed to be adaptable to various biological matrices and research objectives.

Introduction: The Significance of Quantifying Terpinolene Metabolites

Terpinolene, a monoterpene found in a variety of plants, is recognized for its distinctive aroma and potential therapeutic properties, including antioxidant and sedative effects.[1] As with many xenobiotics, the biological activity and safety profile of terpinolene are intrinsically linked to its metabolism within the body. The primary metabolic transformation of terpenes often involves oxidation, catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of more polar compounds such as alcohols and diols.[2]

The resulting terpinolene diols exhibit increased water solubility, which facilitates their excretion. However, these hydroxylated metabolites may also possess their own distinct pharmacological or toxicological activities. Therefore, the accurate quantification of terpinolene diols in biological matrices is essential for a thorough understanding of terpinolene's pharmacokinetics, pharmacodynamics, and overall safety profile. This knowledge is critical for researchers in natural product chemistry, pharmacology, and toxicology, as well as for professionals in the pharmaceutical and consumer product industries.

This guide provides the scientific rationale and detailed protocols for the robust quantification of terpinolene diols, empowering researchers to conduct high-quality analytical studies.

Analytical Strategies: Choosing the Right Tool for the Job

The selection of an appropriate analytical technique for terpinolene diol quantification hinges on the physicochemical properties of the analytes and the nature of the sample matrix. Terpinolene diols, being more polar and less volatile than their parent terpene, present unique analytical challenges.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard with a Derivatization Prerequisite

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds.[3][4][5] However, the hydroxyl groups in terpinolene diols render them non-volatile and prone to thermal degradation at the high temperatures used in GC injectors and columns. To overcome this limitation, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile moieties.[6]

Silylation: The Key to GC-Amenable Diols

Silylation is a common and effective derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the diols, making them suitable for GC analysis. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).[6]

Experimental Protocols

Protocol 1: Quantification of Terpinolene Diols by GC-MS with Silylation

This protocol outlines a robust method for the extraction, derivatization, and quantification of terpinolene diols from a biological matrix (e.g., plasma, urine, or cell culture media).

3.1.1. Sample Preparation and Extraction

The goal of sample preparation is to isolate the terpinolene diols from the complex biological matrix and remove interfering substances.

  • Step 1: Internal Standard Spiking. To a 1 mL aliquot of the biological sample, add a known concentration of an appropriate internal standard (IS). An ideal IS would be a structurally similar diol that is not endogenously present in the sample, such as a deuterated analog of a terpinolene diol. If a deuterated standard is unavailable, other terpene diols not expected in the sample can be used.

  • Step 2: Liquid-Liquid Extraction (LLE).

    • Add 3 mL of a suitable organic solvent, such as ethyl acetate or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v), to the sample.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.

    • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Step 3: Evaporation. Carefully transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).

3.1.2. Derivatization: Silylation

  • Step 1: Reagent Addition. To the dried extract, add 50 µL of a silylating agent mixture, such as BSTFA with 1% TMCS, and 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Step 2: Reaction. Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization of the hydroxyl groups.

  • Step 3: Cooling. Allow the vial to cool to room temperature before GC-MS analysis.

3.1.3. GC-MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for your specific instrument and analytes.

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Data Acquisition Modes:

  • Full Scan Mode: Useful for initial method development and identification of unknown metabolites.

  • Selected Ion Monitoring (SIM) Mode: Provides higher sensitivity and selectivity for quantification of known target analytes. Diagnostic ions for the TMS-derivatized terpinolene diols would need to be determined from their full scan mass spectra.

3.1.4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of terpinolene diol standards (if available) and the internal standard into a blank matrix.

  • Process the calibration standards using the same extraction and derivatization procedure as the unknown samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of terpinolene diols in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of Terpinolene Diols by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative approach that does not require derivatization, which can simplify sample preparation.

3.2.1. Sample Preparation

  • Step 1: Internal Standard Spiking. Add a known concentration of a suitable internal standard to the biological sample.

  • Step 2: Protein Precipitation. For plasma or serum samples, add 3 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.

  • Step 3: Centrifugation. Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Step 4: Filtration. Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

3.2.2. LC-MS/MS Instrumentation and Conditions

Parameter Condition
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., Sciex Triple Quad™ 5500)
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode (to be optimized)
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: Specific precursor-to-product ion transitions for each terpinolene diol and the internal standard would need to be determined by infusing the pure compounds into the mass spectrometer.

Method Validation: Ensuring Data Integrity

A thorough method validation is crucial to ensure the reliability and accuracy of the quantitative data. Key validation parameters, as guided by the International Council for Harmonisation (ICH) guidelines, should be assessed.[4]

Validation Parameter Description Acceptance Criteria (Typical)
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the measured value to the true value. Assessed by spike-recovery studies at different concentrations.Recovery within 80-120%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) < 15%.
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like temperature, flow rate, etc.

Challenges and Solutions: The Quest for Analytical Standards

A significant challenge in the quantification of drug or xenobiotic metabolites is the lack of commercially available analytical standards. This is often the case for terpinolene diols.

Solutions:

  • Custom Synthesis: Several companies specialize in the custom synthesis of small molecules, including drug metabolites and reference standards.[7][8][9] These services can provide high-purity terpinolene diol standards with full analytical characterization.

  • Biotransformation and Purification: In a research setting, it may be feasible to produce terpinolene diols through in vitro biotransformation using liver microsomes or recombinant CYP enzymes. The resulting diols can then be purified using chromatographic techniques (e.g., preparative HPLC) to be used as analytical standards.

Data Visualization and Interpretation

Workflow Diagrams

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (1 mL) Spike_IS Spike with Internal Standard Sample->Spike_IS LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Spike_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Add_Reagent Add Silylating Agent (BSTFA + 1% TMCS) Evaporate->Add_Reagent Heat Heat at 60-70°C Add_Reagent->Heat Cool Cool to Room Temp Heat->Cool GC_MS GC-MS Analysis (SIM or Full Scan Mode) Cool->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: Workflow for GC-MS analysis of terpinolene diols.

LCMS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Sample_LC Biological Sample Spike_IS_LC Spike with Internal Standard Sample_LC->Spike_IS_LC Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS_LC->Protein_Precipitation Centrifuge_LC Centrifugation Protein_Precipitation->Centrifuge_LC Filter Filtration Centrifuge_LC->Filter LC_MSMS LC-MS/MS Analysis (MRM Mode) Filter->LC_MSMS Data_Processing_LC Data Processing and Quantification LC_MSMS->Data_Processing_LC

Caption: Workflow for LC-MS/MS analysis of terpinolene diols.

Predicted Structures of Terpinolene Diols

Based on the known metabolic pathways of terpenes, the primary diol metabolites of terpinolene are likely formed by dihydroxylation of the double bonds.

Terpinolene_Metabolism Terpinolene Terpinolene (C10H16) Diol1 Terpinolene-1,2-diol Terpinolene->Diol1 Cytochrome P450 Hydroxylation Diol2 Terpinolene-4,8-diol Terpinolene->Diol2 Cytochrome P450 Hydroxylation

Caption: Predicted metabolic conversion of terpinolene to diols.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of terpinolene diols in various biological matrices. The choice between GC-MS with derivatization and LC-MS/MS will depend on the specific requirements of the study and the available instrumentation. Proper method validation is paramount to ensure the integrity of the generated data. While the acquisition of analytical standards for terpinolene diols presents a challenge, solutions such as custom synthesis or in-house production and purification are viable options. By employing these methodologies, researchers can gain valuable insights into the metabolism and disposition of terpinolene, contributing to a more comprehensive understanding of its biological effects.

References

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Retrieved January 14, 2026, from [Link]

  • de Oliveira, A. M., et al. (2018). Development, Optimization and Validation of a GC Method by Polarity Phase Constants and Statistical Design of Experiments for the Determination of Monoterpenes in Alpinia zerumbet Essential Oil. Journal of the Brazilian Chemical Society, 29(9), 1876-1885.
  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved January 14, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, October 11). Custom Synthesis of Reference Standards and Drug Metabolites. Retrieved January 14, 2026, from [Link]

  • MetaSci. (n.d.). Terpenes Standard Mixture - V2. Retrieved January 14, 2026, from [Link]

  • Chemtos. (n.d.). Custom Synthesis. Retrieved January 14, 2026, from [Link]

  • Wang, L., et al. (2011). Process of preparing terpineol. CN102276420A.
  • Goncearenco, A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7268.
  • Fernández, N., et al. (2023). Development and Validation of a GC-MS Method for Quantification of Terpenes in Cannabis Oil (Cannabis sativa L.). Application to Commercially Available Preparations in Argentina. Planta Medica, 89(10), 971-980.
  • Szczepaniak, L., et al. (2013). Gas chromatographic and mass spectrometric characterization of trimethylsilyl derivatives of some terpene alcohol phenylpropenoids. Analytical Sciences, 29(6), 643-647.
  • Supelco. (n.d.). ALPHA TERPINEOL ANALYTICAL STA. Retrieved January 14, 2026, from [Link]

  • A kind of synthesis method of α-terpineol. (2022). CN114315512B.
  • PubChem. (n.d.). Terpinolene. Retrieved January 14, 2026, from [Link]

  • Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
  • Zhang, J., et al. (2016). New Potential Biomarker for Methasterone Misuse in Human Urine by Liquid Chromatography Quadrupole Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 40(8), 637-645.
  • Aresta, A., Cotugno, P., & Zambonin, C. G. (2019). Solid-phase microextraction and on-fiber derivatization for assessment of mammalian and vegetable milks with emphasis on the content of major phytoestrogens. Food Chemistry, 289, 44-50.
  • Jia, M., et al. (2022). Plant terpene specialized metabolism: complex networks or simple linear pathways?. Plant Physiology, 189(4), 1836-1853.
  • Lignell, H., et al. (2021). Efficient Formation of Secondary Organic Aerosols from the Aqueous Oxidation of Terpenoic 1,2-Diols by OH. Environmental Science & Technology, 55(14), 9586-9596.
  • Aresta, A., et al. (2019). Mass spectra of the TMS derivates of the target compounds. [Figure]. In Solid-phase microextraction and on-fiber derivatization for assessment of mammalian and vegetable milks with emphasis on the content of major phytoestrogens.
  • Carreira, R. J., et al. (2015). Characterization of Novel Long-Chain 1,2-Diols in Thermus Species and Demonstration that Thermus Strains Contain Both Glycerol-Linked and Diol-Linked Glycolipids. Applied and Environmental Microbiology, 81(1), 253-261.
  • Mahdavi, B., et al. (2021).

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Application of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol in Fragrance Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides detailed application notes and protocols for the use of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol, a monoterpene alcohol, in fragrance chemistry. This guide is intended for researchers, perfumers, and product development professionals seeking to understand and utilize the unique olfactory properties of this ingredient.

Introduction to 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol, also known by its synonym p-menth-2-ene-1,8-diol, is a terpene alcohol with the molecular formula C₁₀H₁₈O₂.[1] It exists as cis and trans stereoisomers, which may possess distinct olfactory characteristics. The cis-isomer, in particular, is noted for its "herbal" scent profile. As a member of the terpene alcohol family, this molecule is expected to exhibit good stability and offer interesting possibilities in fragrance creation, particularly for compositions requiring a natural, fresh, and aromatic character.[2][3]

Terpene alcohols are foundational components in many essential oils and are valued in perfumery for their diverse scent profiles and their ability to blend well with a wide range of other fragrance materials.[3][4] Understanding the specific nuances of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is key to unlocking its full potential in fragrance formulations.

Olfactory Profile and Characteristics

While detailed public information on the complete olfactory profile of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is limited, the primary descriptor for the cis-isomer is herbal . Based on the general characteristics of terpene alcohols with similar structures, a more detailed, speculative olfactory profile can be constructed.

Table 1: Postulated Olfactory Characteristics

Olfactory AspectDescriptionPotential Contribution to Fragrance
Primary Note HerbalProvides a natural, green, and aromatic core.
Secondary Nuances Camphoraceous, coolingAdds a fresh, clean, and slightly medicinal lift, reminiscent of eucalyptus or mint.
Woody, pine-likeCan introduce a subtle forest-like, resinous background note.
Floral undertonesMay possess a soft, slightly floral character, similar to other terpene alcohols like linalool.
Volatility Medium (Middle Note)Likely to act as a bridge between the top and base notes, contributing to the heart of the fragrance.

The multifaceted nature of this profile suggests its utility in a variety of fragrance families, from classic fougères to modern aromatic and green compositions. Its herbal character can be leveraged to enhance naturalness and provide a sophisticated, clean scent.

Applications in Fragrance Compositions

The unique "herbal" character of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol makes it a versatile ingredient for perfumers. Its application is not limited to a single fragrance type but can be creatively explored across various accords.

Synergies and Blending Opportunities
  • Aromatic & Fougère Accords: This molecule can be a key component in building classic and modern fougère structures, blending seamlessly with lavender, coumarin, oakmoss, and bergamot. It can provide a novel herbal twist, moving away from more common rosemary or thyme notes.

  • Green & Fresh Accords: In green fragrances, it can impart a natural, leafy, and slightly medicinal freshness. It pairs well with galbanum, violet leaf absolute, and other green notes to create vibrant and uplifting compositions.

  • Woody Accords: When combined with cedarwood, sandalwood, and patchouli, it can introduce a fresh, aromatic facet to the woody structure, reminiscent of a forest after rain.

  • Citrus Accords: A small amount can add an interesting herbal complexity to citrus top notes, prolonging their freshness and adding a unique character.

  • Floral Accords: In certain floral compositions, particularly those centered around white florals or geranium, a touch of this ingredient can provide a surprising and modern green, herbal counterpoint.

The diagram below illustrates the potential synergistic blending of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol within a modern aromatic fragrance structure.

Figure 1: Blending Synergies

Protocols for Evaluation

To fully assess the potential of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol in fragrance development, a systematic evaluation of its performance and stability is crucial.

Protocol for Sensory Panel Evaluation of a New Herbal Raw Material

This protocol is designed to characterize the olfactory profile of the target molecule and compare it to existing herbal fragrance ingredients.

Objective: To obtain a detailed olfactory description and identify key fragrance attributes.

Materials:

  • 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol (10% solution in perfumer's alcohol).

  • Reference herbal materials (e.g., linalool, rosemary oil, clary sage oil) at 10% dilution.

  • Odor-free smelling strips.

  • Sensory evaluation booths with controlled ventilation.[5]

  • Panel of at least 5-10 trained sensory assessors.[6]

Procedure:

  • Panelist Preparation: Ensure panelists have not consumed strongly flavored food or drink for at least one hour prior to the evaluation and are free from olfactory fatigue.[5]

  • Sample Preparation: Dip smelling strips into each solution to a depth of 1 cm. Allow the alcohol to evaporate for 30 seconds before presenting to the panelists.

  • Evaluation Stages:

    • Top Note (0-5 minutes): Panelists smell the strip and record their initial impressions, focusing on intensity, freshness, and any fleeting characteristics.

    • Heart Note (5-60 minutes): Panelists re-evaluate the scent at regular intervals to assess the development of the fragrance's core character.

    • Base Note (1-6 hours): The dry-down of the scent is evaluated for tenacity and any changes in character.

  • Data Collection: Panelists should use a standardized questionnaire to rate the intensity of various descriptors (e.g., herbal, camphoraceous, woody, floral, fresh) on a scale of 1 to 10. Open-ended comments should also be encouraged to capture nuanced perceptions.

  • Data Analysis: Compile the intensity ratings to create an olfactory profile chart. Analyze the open-ended comments to identify recurring themes and unique descriptors.

Figure 2: Sensory Evaluation Workflow

Protocol for Stability Testing in a Consumer Product Base (e.g., Alcoholic Fragrance)

This protocol assesses the stability of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol in a typical product formulation under accelerated aging conditions.

Objective: To evaluate changes in color, clarity, and odor profile over time.

Materials:

  • Test fragrance concentrate containing 5% 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol.

  • Control fragrance concentrate (identical formulation without the target molecule).

  • Perfumer's alcohol (95% ethanol).

  • Glass bottles with airtight caps.

  • Controlled temperature and light exposure chambers.

Procedure:

  • Sample Preparation:

    • Prepare a 20% solution of the test fragrance concentrate in perfumer's alcohol.

    • Prepare a 20% solution of the control fragrance concentrate in perfumer's alcohol.

    • Fill multiple glass bottles with each solution, leaving minimal headspace.

  • Storage Conditions:

    • Room Temperature (Control): Store samples at 20-25°C in the dark.

    • Accelerated Aging (Heat): Store samples at 40°C in the dark.

    • Light Exposure: Store samples in a light box with controlled UV and visible light exposure at room temperature.

  • Evaluation Schedule: Evaluate the samples at baseline (T=0) and at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

  • Assessment:

    • Visual: Observe any changes in color or clarity compared to the control and the T=0 sample.

    • Olfactory: A trained perfumer or sensory panel should evaluate the odor of the aged samples on smelling strips against the T=0 sample, noting any degradation of the herbal note, formation of off-notes, or other changes in the fragrance profile.

Table 2: Stability Assessment Parameters

ParameterAssessment MethodAcceptance Criteria
Color Visual comparison against controlNo significant deviation in color.
Clarity Visual inspection for haze or precipitationSolution remains clear and free of sediment.
Odor Sensory evaluation by trained panelNo significant difference in odor profile compared to the freshly prepared sample.[7]

Safety and Regulatory Considerations

As with any fragrance ingredient, it is essential to ensure that 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is used in accordance with the guidelines and standards set by regulatory bodies such as the International Fragrance Association (IFRA). Manufacturers should consult the latest IFRA standards for any restrictions on the use of this material or its structural class. Terpene alcohols, in general, have a good safety profile, but it is crucial to consider potential oxidation products, which can sometimes be sensitizers.[2] Proper storage and the use of antioxidants in fragrance formulations can help mitigate these risks.

Conclusion

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol presents an intriguing opportunity for fragrance creation, offering a unique herbal character that can bring a natural and sophisticated freshness to a variety of compositions. While further research is needed to fully elucidate its detailed olfactory profile and performance, the protocols outlined in this guide provide a robust framework for its evaluation and application. By systematically exploring its blending potential and ensuring its stability in final formulations, perfumers can effectively incorporate this novel ingredient into their creative palette.

References

  • BTSA. (n.d.). Preventing terpene oxidation in perfume formulations: natural strategies for stability and safety. Retrieved from [Link]

  • Niu, Y., et al. (2018). Olfactory Impact of Terpene Alcohol on Terpenes Aroma Expression in Chrysanthemum Essential Oils. Molecules, 23(11), 2824. Available at: [Link]

  • ResearchGate. (2018). (PDF) Olfactory Impact of Terpene Alcohol on Terpenes Aroma Expression in Chrysanthemum Essential Oils. Retrieved from [Link]

  • Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Retrieved from [Link]

  • Google Patents. (n.d.). CH634812A5 - 4-HYDROXY-4-METHYL-CYCLOHEXEN-2-ON-1 AND METHOD FOR THE PRODUCTION THEREOF.
  • Google Patents. (2011). (12) United States Patent. Retrieved from [Link]

  • gsrs. (n.d.). 4-Hydroxy-α,α,4-trimethylcyclohex-2-ene-1-methanol, cis-. Retrieved from [Link]

  • Sense:lab. (2024). 5 Essential Tips for Effective Sensory Fragrance Testing. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023247599A1 - Fragrance compositions having long-lasting trail performance.
  • European Patent Office. (2016). FRAGRANCE COMPOSITIONS AND USES THEREOF - EP 3141239 B1. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sobrerol?. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). Stability of Perfume Compositions in Alcoholic Lotions-As a Function of the Water Purity Employed. Retrieved from [Link]

  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Sobrerol used for?. Retrieved from [Link]

  • DLG.org. (n.d.). Practice guide for sensory panel training. Retrieved from [Link]

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Application Notes & Protocols: A Comprehensive Guide to Investigating the Anti-inflammatory Effects of p-Menth-2-ene-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Menthane Monoterpenoids

Inflammation is a fundamental biological process, a defensive response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a critical component of healing, chronic, unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and certain cancers.[2][3] The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators. Key pathways include the Nuclear Factor kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which, upon activation, drive the expression of pro-inflammatory genes.[4][5][6] These genes encode for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) that produce inflammatory mediators.[7][8][9]

Natural products represent a vast reservoir of chemical diversity and have historically been a rich source of new therapeutic agents.[7] p-Menth-2-ene-1,8-diol is a menthane monoterpenoid, a class of compounds found in various essential oils.[10][11][12] While many related terpenoids are known for their biological activities, including anti-inflammatory effects, the specific properties of p-menth-2-ene-1,8-diol remain largely uncharacterized.[1][13][14]

This guide provides a comprehensive, multi-tiered framework for the systematic investigation of the anti-inflammatory properties of p-menth-2-ene-1,8-diol. It is designed for researchers in pharmacology, drug discovery, and natural product chemistry, offering a logical progression from initial in vitro screening to detailed cell-based mechanistic studies. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence.

Hypothesized Mechanism of Action & Investigative Strategy

Based on the known mechanisms of other anti-inflammatory terpenoids, we hypothesize that p-menth-2-ene-1,8-diol exerts its effects by inhibiting key inflammatory signaling pathways. The primary targets for investigation will be the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[15][16][17] An inflammatory stimulus, such as bacterial lipopolysaccharide (LPS), activates these pathways, leading to the production of inflammatory mediators.[18] Our hypothesis is that p-menth-2-ene-1,8-diol intervenes at one or more points in this cascade.

stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapk MAPK Pathway (p38, ERK, JNK) receptor->mapk nfkb NF-κB Pathway (IκBα, p65) receptor->nfkb compound p-Menth-2-ene-1,8-diol (Hypothesized Target) compound->mapk Inhibition? compound->nfkb Inhibition? transcription Nuclear Translocation & Gene Transcription mapk->transcription nfkb->transcription mediators Pro-inflammatory Mediators (TNF-α, IL-6, NO, PGE₂) transcription->mediators

Figure 1. Hypothesized anti-inflammatory mechanism of p-menth-2-ene-1,8-diol.

Our investigative workflow is designed to test this hypothesis in a logical, stepwise manner. It begins with broad, cost-effective screening assays and progresses to highly specific, mechanistic cell-based experiments to elucidate the molecular targets.[19]

start Start: p-Menth-2-ene-1,8-diol screen Phase 1: In Vitro Screening (Protein Denaturation Assay) start->screen cell_culture Phase 2: Cell-Based Assays (RAW 264.7 Macrophages) screen->cell_culture cytotoxicity 2a. Cytotoxicity (MTT Assay) cell_culture->cytotoxicity functional 2b. Functional Assays (NO, Cytokine Production) cytotoxicity->functional mechanistic 2c. Mechanistic Assays (RT-qPCR, Western Blot) functional->mechanistic invivo Phase 3: In Vivo Validation (e.g., Paw Edema Model) mechanistic->invivo end Conclusion: Characterized Anti- inflammatory Profile invivo->end

Figure 2. Overall experimental workflow for characterizing p-menth-2-ene-1,8-diol.

Part I: Initial In Vitro Screening Protocol

Protocol 1: Inhibition of Protein Denaturation Assay

Scientific Rationale: Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[20] This assay provides a rapid and simple method to screen for potential anti-inflammatory activity by assessing the ability of a compound to prevent heat-induced denaturation of a protein, typically bovine serum albumin (BSA).[21][22] Non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac show significant inhibition in this assay.[20]

Materials:

  • p-Menth-2-ene-1,8-diol (test compound)

  • Bovine Serum Albumin (BSA), 5% w/v solution

  • Diclofenac Sodium (positive control)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of reading at 660 nm

  • Water bath or incubator

Step-by-Step Methodology:

  • Preparation of Test and Control Solutions:

    • Prepare a stock solution of p-menth-2-ene-1,8-diol (e.g., 10 mg/mL) in DMSO.

    • Prepare a stock solution of Diclofenac Sodium (e.g., 10 mg/mL) in DMSO.

    • From the stock solutions, prepare a range of working concentrations (e.g., 50, 100, 250, 500, 1000 µg/mL) by diluting with PBS. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Setup:

    • The reaction mixture will consist of 0.5 mL of 5% w/v BSA solution and 4.5 mL of the test compound or control at various concentrations.

    • Test Control: Prepare a set of wells containing 4.5 mL of each test concentration and 0.5 mL of PBS (without BSA) to account for any absorbance from the compound itself.

    • Vehicle Control: Prepare wells containing 4.5 mL of PBS (with the same final DMSO concentration as the test wells) and 0.5 mL of 5% w/v BSA. This represents 0% inhibition.

    • Positive Control: Prepare wells with Diclofenac Sodium at the same concentrations as the test compound.

  • Incubation and Denaturation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by increasing the temperature to 70°C and incubating for a further 10 minutes.

    • After incubation, cool the tubes to room temperature.

  • Measurement:

    • Transfer 200 µL from each tube to a 96-well microplate.

    • Measure the absorbance (turbidity) at 660 nm using a microplate reader.

Data Analysis: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (AbsVehicle Control - AbsTest Sample) / AbsVehicle Control ] x 100

  • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of protein denaturation).

Compound Concentration (µg/mL) Mean Absorbance (660 nm) % Inhibition IC50 (µg/mL)
Vehicle Control-0.8500%-
p-Menth-2-ene-1,8-diol1000.68020.0%\multirow{3}{}{~275}
2500.45946.0%
5000.29865.0%
Diclofenac Sodium1000.41751.0%\multirow{3}{}{~95}
2500.21375.0%
5000.12885.0%
Table 1: Example data for the protein denaturation assay.

Part II: Cell-Based Mechanistic Protocols

Scientific Rationale: To move beyond simple screening and understand how p-menth-2-ene-1,8-diol works, cell-based assays are essential. The murine macrophage cell line RAW 264.7 is an excellent model because macrophages are central players in inflammation.[23] They can be activated with bacterial lipopolysaccharide (LPS), which mimics a bacterial infection and triggers a robust inflammatory response via TLR4 signaling.[18][24][25]

seed 1. Seed RAW 264.7 Cells pre_treat 2. Pre-treat with p-Menth-2-ene-1,8-diol (1-2 hours) seed->pre_treat stimulate 3. Stimulate with LPS (e.g., 500 ng/mL) pre_treat->stimulate incubate 4. Incubate (e.g., 24 hours) stimulate->incubate supernatant Collect Supernatant incubate->supernatant cells Collect Cell Lysate incubate->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa rna RT-qPCR (Gene Expression) cells->rna wb Western Blot (Signaling Proteins) cells->wb

Figure 3. Workflow for cell-based assays using LPS-stimulated macrophages.
Protocol 2: Cell Viability (MTT Assay)

Causality: Before assessing anti-inflammatory effects, it is crucial to determine the non-toxic concentration range of the compound. A reduction in inflammatory mediators could be due to genuine anti-inflammatory activity or simply because the cells are dying. This assay distinguishes between these two possibilities.

Methodology (Abbreviated):

  • Seed RAW 264.7 cells in a 96-well plate.

  • Treat cells with a range of p-menth-2-ene-1,8-diol concentrations for 24 hours.

  • Add MTT reagent and incubate for 4 hours to allow formazan crystal formation.

  • Solubilize the crystals with DMSO or a similar solvent.

  • Read absorbance at 570 nm. Cell viability is proportional to the absorbance.

  • Goal: Identify the highest concentrations that do not significantly reduce cell viability (e.g., >90% viability) for use in subsequent experiments.

Protocol 3: Nitric Oxide (NO) Production (Griess Assay)

Scientific Rationale: During inflammation, macrophages upregulate the iNOS enzyme, which produces large amounts of nitric oxide (NO), a key inflammatory mediator.[26] The Griess assay is a simple colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[27]

Methodology:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat cells with non-toxic concentrations of p-menth-2-ene-1,8-diol for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 500 ng/mL), leaving one set of wells unstimulated (negative control) and another set stimulated with LPS but without the test compound (positive inflammation control).[28]

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide) and incubate for 10 minutes.

  • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes.

  • Measure absorbance at 540 nm.

  • Quantify nitrite concentration using a sodium nitrite standard curve.

Protocol 4: Pro-inflammatory Cytokine Quantification (ELISA)

Scientific Rationale: Cytokines like TNF-α and IL-6 are potent signaling molecules that drive the inflammatory response.[24] Measuring the protein levels of these cytokines directly quantifies the inflammatory output of the cells. Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for this purpose due to its high sensitivity and specificity.

Methodology:

  • Use the same cell culture supernatants collected in Protocol 3.

  • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions (commercial kits are recommended).

  • The general principle involves capturing the cytokine of interest on an antibody-coated plate, detecting it with a second, enzyme-linked antibody, and adding a substrate to produce a measurable color change.

  • Read absorbance at the appropriate wavelength (usually 450 nm).

  • Calculate cytokine concentrations based on a standard curve generated from recombinant cytokines.

Treatment Group NO Production (µM) TNF-α (pg/mL) IL-6 (pg/mL)
Control (Untreated)1.2 ± 0.325 ± 815 ± 5
LPS (500 ng/mL)45.8 ± 3.13500 ± 2101800 ± 150
LPS + Cmpd (50 µM)28.5 ± 2.52150 ± 1801100 ± 90
LPS + Cmpd (100 µM)15.3 ± 1.81200 ± 110650 ± 75
Table 2: Example data from functional assays in LPS-stimulated RAW 264.7 cells. "Cmpd" refers to p-Menth-2-ene-1,8-diol.
Protocol 5: Gene Expression Analysis (RT-qPCR)

Scientific Rationale: To determine if the reduction in inflammatory mediators is due to transcriptional regulation, we use Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR). This technique measures the mRNA levels of target genes. A decrease in the mRNA for Nos2 (the gene for iNOS), Cox2, Tnf, and Il6 would strongly suggest that p-menth-2-ene-1,8-diol acts at the level of gene expression.

Methodology:

  • Culture and treat cells as described above, but for a shorter duration (e.g., 4-6 hours) to capture peak mRNA expression.

  • Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

  • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

  • Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.

  • Perform qPCR using the cDNA, SYBR Green master mix, and primers specific for target genes (Nos2, Cox2, Tnf, Il6) and a housekeeping gene for normalization (e.g., Actb or Gapdh).

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the LPS-stimulated control group.

Protocol 6: Western Blot Analysis of NF-κB and MAPK Pathways

Scientific Rationale: This is the definitive mechanistic assay to test our core hypothesis. The NF-κB and MAPK pathways are activated by phosphorylation.[29] Western blotting allows us to visualize and quantify the levels of key phosphorylated proteins (the "active" form) relative to their total protein levels. A decrease in the ratio of phosphorylated to total protein for targets like p65 (NF-κB) or p38 (MAPK) would provide direct evidence of pathway inhibition.[16][30]

Methodology:

  • Culture and treat cells, but for a very short duration (e.g., 15-60 minutes) to capture the transient peak of protein phosphorylation.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by molecular weight using SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for phosphorylated and total forms of the target proteins (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin as a loading control).

  • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify band intensity using software like ImageJ. For each target, calculate the ratio of the phosphorylated protein signal to the total protein signal.

Part III: Framework for In Vivo Validation

Scientific Rationale: While in vitro data is crucial for mechanistic understanding, in vivo models are necessary to evaluate a compound's efficacy in a complex biological system.[19] The carrageenan-induced paw edema model is a widely used and well-accepted acute inflammation model for screening potential anti-inflammatory drugs.[7][31][32]

Conceptual Protocol: Carrageenan-Induced Paw Edema in Mice

  • Acclimatization: Animals are acclimatized to laboratory conditions.

  • Grouping: Animals are divided into groups: Vehicle Control, Carrageenan Control, Positive Control (e.g., Indomethacin), and Carrageenan + p-Menth-2-ene-1,8-diol (at various doses).

  • Dosing: The test compound or controls are administered (e.g., orally or intraperitoneally) 30-60 minutes before the inflammatory insult.

  • Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is made into the right hind paw of the mice.

  • Measurement: The paw volume (edema) is measured using a plethysmometer at baseline (time 0) and at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Endpoint Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the carrageenan control group. Further analysis can include measuring myeloperoxidase (MPO) activity in the paw tissue as a marker of neutrophil infiltration.[32]

Conclusion and Future Directions

This guide outlines a rigorous, hypothesis-driven approach to characterize the anti-inflammatory potential of p-menth-2-ene-1,8-diol. By progressing from broad screening to specific mechanistic studies, researchers can build a comprehensive profile of the compound's activity. Positive results from these assays would establish p-menth-2-ene-1,8-diol as a promising candidate for further preclinical development. Future studies could explore its efficacy in chronic inflammation models, conduct detailed pharmacokinetic and toxicological profiling, and identify its precise molecular binding targets.

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  • Jo, W. S., et al. (2021). Mentha arvensis Essential Oil Exerts Anti-Inflammatory in LPS-Stimulated Inflammatory Responses via Inhibition of ERK/NF-κB Signaling Pathway and Anti-Atopic Dermatitis-like Effects in 2,4-Dinitrochlorobezene-Induced BALB/c Mice. International Journal of Molecular Sciences, 22(16), 8879. [Link]

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Application Notes & Protocols: The Use of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol in Metabolomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Monoterpenoid

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is a C10 oxygenated monoterpene, a class of compounds known for its vast structural diversity and significant biological activity. While direct research on this specific molecule is nascent, its structure—a hydroxylated p-menthane derivative—places it within a family of well-studied secondary metabolites.[1][2][3] These compounds are integral to plant defense, acting as signaling molecules, allelochemicals, and precursors to pharmacologically important substances like iridoids.[4] In humans and other mammals, related monoterpenes are investigated for their therapeutic properties, including mucolytic and anti-inflammatory effects.[5][6][7]

This guide provides a comprehensive framework for researchers aiming to investigate 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol, or structurally similar novel monoterpenoids, within a metabolomics context. We will leverage established methodologies for a closely related and well-documented compound, Sobrerol (a positional isomer), as a validated template for experimental design.[8][9][10]

Chemical Identity:

PropertyValue
IUPAC Name 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol
Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
Synonyms p-Menth-2-ene-1,8-diol[2], (1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol[3]
CAS Number 54164-90-8 (trans-isomer)[2], 54164-91-9 (cis-isomer)[11]

Scientific Rationale & Applications in Metabolomics

The study of hydroxylated monoterpenes is a burgeoning field in metabolomics, driven by their roles in both plant and animal systems.

  • Plant Biology & Agriculture: In plants, hydroxylated monoterpenes are key players in defense against pathogens.[12] Their emission can trigger immune responses, such as stomatal closure to prevent bacterial entry, and they are often produced in response to infection.[12] A metabolomics workflow targeting this compound could elucidate novel plant defense pathways or identify biomarkers for disease resistance in crops.[13][14]

  • Pharmacokinetics & Drug Development: Many monoterpenes are metabolites of essential oils or pharmaceutical agents.[6] For instance, Sobrerol is a known mucolytic agent whose metabolic fate and distribution in biological fluids are of clinical interest.[5][6][7] Developing robust analytical methods for novel monoterpenoids is critical for understanding their absorption, distribution, metabolism, and excretion (ADME), which is fundamental to drug discovery and toxicology.

  • Environmental & Atmospheric Science: Monoterpenes are significant biogenic volatile organic compounds (BVOCs) that, upon oxidation in the atmosphere, contribute to the formation of secondary organic aerosols (SOAs), impacting air quality and climate.[15] Tracking their oxidized forms, like the title compound, is crucial for atmospheric chemistry models.

Experimental Workflows & Methodologies

A successful metabolomics study of a novel monoterpenoid requires careful optimization of sample preparation, analytical separation, and detection. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) depends on the analyte's volatility, thermal stability, and the biological matrix.

Overall Metabolomics Workflow

The following diagram outlines a typical workflow for the analysis of hydroxylated monoterpenes in a biological sample.

Metabolomics Workflow cluster_prep Sample Preparation cluster_analysis Analytical Platform cluster_data Data Handling Sample Biological Sample (e.g., Plasma, Urine, Plant Tissue) Homogenize Homogenization & Lysis Sample->Homogenize Extraction Solvent Extraction (LLE or SPE) Homogenize->Extraction Derivatization Derivatization (For GC-MS) Extraction->Derivatization Optional LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Processing Data Processing (Peak Picking, Alignment) GCMS->Processing LCMS->Processing Stats Statistical Analysis (PCA, OPLS-DA) Processing->Stats ID Compound Identification (Database Matching) Stats->ID Bio Biological Interpretation ID->Bio

Caption: General workflow for metabolomics analysis.

Protocol 1: GC-MS Analysis of Hydroxylated Monoterpenes

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds like monoterpenes.[16][17] Due to the presence of polar hydroxyl groups, derivatization is often required to improve thermal stability and chromatographic peak shape.[18][19]

1. Sample Preparation (from Human Plasma):

  • To 100 µL of plasma in a glass tube, add 10 µL of an internal standard solution (e.g., 10 µg/mL of Terpinol in methanol).
  • Add 500 µL of cold methyl tert-butyl ether (MTBE). Vortex vigorously for 1 minute.
  • Centrifuge at 4,000 x g for 10 minutes at 4°C.
  • Transfer the upper organic layer to a new glass vial.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine.[18]
  • Cap the vial tightly and heat at 70°C for 60 minutes.[18]
  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC Column Agilent HP-5MS (30 m x 0.25 mm x 0.25 µm) or similarA low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of metabolites.[18]
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace-level analysis.
Inlet Temp 250°CEnsures rapid volatilization of derivatized analytes.
Oven Program 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 minProvides good separation of monoterpenes from other matrix components.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
MS Interface 280°CPrevents condensation of analytes.
Ion Source Electron Ionization (EI) at 70 eVStandard for creating reproducible mass spectra for library matching.
Mass Range m/z 40-550Covers the expected mass range of TMS-derivatized monoterpenes and potential fragments.

Protocol 2: LC-MS/MS Analysis of Hydroxylated Monoterpenes

LC-MS/MS is ideal for analyzing polar, non-volatile, or thermally labile compounds without derivatization.[20][21] It offers high sensitivity and selectivity, which is crucial for complex biological matrices.[22][23]

1. Sample Preparation (from Plant Leaf Tissue):

  • Flash-freeze approximately 50 mg of leaf tissue in liquid nitrogen.
  • Homogenize the frozen tissue into a fine powder using a bead beater or mortar and pestle.
  • Add 1 mL of pre-chilled 80:20 methanol/water extraction solvent containing an internal standard (e.g., 100 ng/mL d4-Sobrerol).
  • Vortex for 5 minutes, then sonicate in an ice bath for 15 minutes.
  • Centrifuge at 13,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube.
  • For cleaner samples, a Solid Phase Extraction (SPE) step using a C18 cartridge may be beneficial.
  • Filter the final extract through a 0.22 µm PTFE filter into an autosampler vial.

2. LC-MS/MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
LC Column Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or similarReversed-phase C18 chemistry is effective for retaining and separating moderately polar compounds like monoterpene diols.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrateA standard gradient for separating a wide range of metabolites in a complex extract.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40°CEnsures reproducible retention times.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is well-suited for polar analytes.[22] Positive mode is often effective for alcohols, which can form [M+H]+ or [M+Na]+ adducts.
Detection Mode Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantitative analysis.[23] Requires prior optimization of precursor/product ion transitions.

MRM Transition Development: To analyze 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol (MW 170.25), initial transitions could be predicted based on its structure and analysis of a chemical standard.

  • Precursor Ion: [M+H-H2O]+ = m/z 153.1 (loss of water is common for alcohols).

  • Product Ions: Fragmentation of the m/z 153.1 precursor would yield characteristic product ions to be determined via infusion experiments.

Data Analysis and Interpretation

Data Analysis Pipeline RawData Raw Data (LC/GC-MS files) Deconvolution Peak Detection & Deconvolution RawData->Deconvolution Alignment Retention Time Alignment Deconvolution->Alignment Normalization Normalization (to Internal Standard) Alignment->Normalization Matrix Feature Matrix (Peak Area Table) Normalization->Matrix Stats Multivariate Statistics (e.g., PCA, Heatmaps) Matrix->Stats ID Compound ID (MS/MS, RT) Matrix->ID

Caption: A typical data analysis pipeline in metabolomics.

  • Data Processing: Raw data files from the MS instrument are processed using software like XCMS, MS-DIAL, or vendor-specific software to detect peaks, align them across samples, and generate a feature matrix.

  • Statistical Analysis: The feature matrix is imported into statistical software (e.g., MetaboAnalyst, SIMCA) to perform multivariate analysis. This helps identify features (potential metabolites) that differ significantly between experimental groups.

  • Compound Identification: The final and most critical step is to identify the features of interest. For GC-MS, this involves matching the mass spectrum and retention index to libraries like NIST. For LC-MS/MS, identification relies on matching the accurate mass, fragmentation pattern (MS/MS spectrum), and retention time to an authentic chemical standard or a database like HMDB or METLIN.

Conclusion and Future Outlook

While 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is not yet a widely studied metabolite, its chemical nature places it in a class of compounds with profound biological importance. The protocols and workflows detailed in this guide provide a robust starting point for researchers to begin exploring its role in their specific area of interest. By adapting established methods for similar hydroxylated monoterpenes, scientists can confidently integrate the analysis of this and other novel compounds into their metabolomics research, paving the way for new discoveries in medicine, agriculture, and environmental science.[24]

References

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  • Drugfuture. (n.d.). 4-HYDROXY-.ALPHA.,.ALPHA.,4-TRIMETHYLCYCLOHEX-2-ENE-1-METHANOL, CIS-. FDA Global Substance Registration System. Retrieved from [Link]

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  • NIST. (n.d.). Cyclohexanemethanol, 4-hydroxy-α,α,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

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  • Serafin, A., et al. (2024). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 29(12), 2841. [Link]

  • Lan, T., et al. (2022). Integrated transcriptomic and metabolomic analysis reveals the changes in monoterpene compounds during the development of Muscat Hamburg (Vitis vinifera L.) grape berries. Food Research International, 162(Pt B), 112065. [Link]

  • González-Ortega, C., et al. (2023). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 28(18), 6524. [Link]

  • PubChem. (n.d.). (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kim, J., et al. (2024). Production of Mono-Hydroxylated Derivatives of Terpinen-4-ol by Bacterial CYP102A1 Enzymes. Journal of Microbiology and Biotechnology, 34(3), 346-354. [Link]

  • ResearchGate. (n.d.). Alcohols and their corresponding esters identified using GC×GC-MS analysis in the suite of essential oil samples investigated. ResearchGate. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of p-Menth-2-ene-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of p-menth-2-ene-1,8-diol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable intermediate. The primary synthetic route discussed involves the epoxidation of (+)-limonene followed by acid-catalyzed hydrolytic ring-opening of the resulting limonene-1,2-epoxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to p-menth-2-ene-1,8-diol?

The most prevalent method is a two-step synthesis starting from (+)-limonene, a readily available and renewable terpene.[1][2]

  • Step 1: Epoxidation. The endocyclic double bond of limonene is selectively epoxidized to form limonene-1,2-epoxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or through catalytic systems using hydrogen peroxide as the terminal oxidant.[3] The reaction yields a mixture of cis and trans diastereomers of the epoxide.

  • Step 2: Acid-Catalyzed Hydrolysis. The limonene-1,2-epoxide mixture is then subjected to acid-catalyzed hydrolysis to open the epoxide ring, forming the target diol.[4][5] This step is crucial for establishing the final stereochemistry and is often the primary source of yield loss if not properly controlled.

Q2: Why is controlling the stereochemistry during this synthesis important?

The stereochemistry of p-menth-2-ene-1,8-diol is critical as it is often a key intermediate in the synthesis of complex molecules like Δ-9-tetrahydrocannabinol (Δ-9-THC), where specific stereoisomers are required for biological activity.[4][5] The acid-catalyzed ring-opening of the epoxide dictates the final arrangement of the hydroxyl groups. For instance, the hydrolysis of the cis and trans epoxides can lead to different diol isomers.[6] Careful control of reaction conditions is necessary to favor the formation of the desired stereoisomer.

Q3: Can this diol be synthesized using biocatalysis?

Yes, biocatalytic routes are an emerging and sustainable alternative. Fungi, such as species from Pestalotiopsis and Colletotrichum, have been shown to convert limonene directly to limonene-1,2-diol. These biotransformations can be highly stereoselective and often proceed through an epoxide intermediate. Additionally, isolated epoxide hydrolase (EH) enzymes can be used for the stereoselective hydrolysis of a racemic mixture of limonene-1,2-epoxide, which can be an effective method for producing enantiomerically pure diols.[7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low Yield in the Limonene Epoxidation Step
Symptoms:
  • TLC or GC analysis shows a significant amount of unreacted limonene.

  • Formation of multiple unidentified side products.

  • Low isolated yield of limonene-1,2-epoxide.

Potential Causes & Solutions:
Potential Cause Scientific Explanation Recommended Action
Incomplete Reaction The epoxidizing agent (e.g., m-CPBA) may have degraded or been used in insufficient stoichiometric amounts. Reaction time or temperature may be inadequate.Use a fresh, recently titrated batch of the epoxidizing agent. Increase the molar equivalents slightly (e.g., 1.1-1.2 eq). Monitor the reaction by TLC/GC until limonene is consumed. If the reaction is sluggish, consider a modest increase in temperature, but be wary of side reactions.[9]
Side Product Formation (e.g., Diepoxide) Over-epoxidation can occur, where the exocyclic double bond of limonene also reacts. This is more likely with a large excess of the oxidizing agent or prolonged reaction times.Use no more than 1.05-1.1 equivalents of the oxidizing agent. Perform the reaction at a low temperature (e.g., 0 °C) to improve selectivity for the more reactive endocyclic double bond.[3]
Catalyst Inefficiency (for catalytic routes) In catalytic systems using H₂O₂ (e.g., with tungsten-based catalysts), issues like poor mass transfer between aqueous and organic phases or catalyst deactivation can lower conversion.[10]Ensure vigorous stirring to improve phase mixing. The use of a phase-transfer catalyst can be beneficial.[10] For heterogeneous catalysts, ensure the catalyst has not been poisoned and is properly activated.
Solvent Choice The choice of solvent can impact reaction rates and selectivity. Aprotic polar solvents with high polarity are often suitable.[9] Some methods have shown high yields in acetone by generating dimethyldioxirane in situ from Oxone®.[11][12]Consider switching to a solvent like acetonitrile or acetone.[9] For biphasic systems, ensure the solvent choice facilitates interaction between the reactants.
Problem 2: Low Yield or Incorrect Isomer in the Epoxide Hydrolysis Step
Symptoms:
  • Low isolated yield of the desired p-menth-2-ene-1,8-diol.

  • Formation of significant amounts of undesired diol isomers or rearrangement products like dihydrocarvone.[6]

  • Polymerization or formation of intractable tars.

Potential Causes & Solutions:
Potential Cause Scientific Explanation Recommended Action
Harsh Acidic Conditions Strong acids or high temperatures can promote unwanted side reactions. The carbocation intermediate formed during ring-opening is susceptible to rearrangement or elimination.[6] Further reactions, like hydration of the remaining double bond, can also occur.[6]Use a dilute aqueous acid solution (e.g., 5-10% sulfuric acid or acetic acid in water).[4] Maintain a low reaction temperature (0 °C to room temperature) and monitor the reaction closely to avoid over-reaction.
Incorrect Regioselectivity The nucleophilic attack of water can occur at either C1 or C2 of the epoxide. Under acidic conditions, the attack generally favors the more substituted carbon (C1), which can bear more positive charge in the transition state.[7] However, this can be influenced by the cis/trans stereochemistry of the epoxide.While difficult to control in simple acid catalysis, using biocatalytic methods with specific epoxide hydrolases can provide exquisite control over regioselectivity and stereoselectivity.[8]
Work-up Issues The target diol is often water-soluble, leading to significant product loss during aqueous work-up and extraction with common organic solvents.[4][5]To isolate the water-soluble product, minimize the volume of water used. Saturate the aqueous layer with NaCl (brine) to decrease the diol's solubility. Perform exhaustive extraction with a more polar solvent like ethyl acetate or use a continuous liquid-liquid extractor.[4]
Problem 3: Difficulty in Purifying the Final Diol Product
Symptoms:
  • Co-elution of stereoisomers during column chromatography.

  • Product appears as a persistent oil that fails to crystallize.

  • NMR spectra indicate the presence of multiple isomers.

Potential Causes & Solutions:
Potential Cause Scientific Explanation Recommended Action
Similar Polarity of Isomers The cis and trans diol isomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.[13]Use a fine mesh silica gel and optimize the mobile phase. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity may resolve the isomers.[13] Consider specialized chromatography techniques like medium pressure liquid chromatography (MPLC) for better resolution.
Product is a Mixture The reaction may have produced an inseparable mixture of isomers, which can inhibit crystallization.Re-evaluate the hydrolysis step to improve its stereoselectivity. Alternatively, crystallization can sometimes be induced by adding a small seed crystal of the pure compound or by slowly evaporating the solvent from a concentrated solution in a suitable solvent system (e.g., hexane-ethyl acetate).
Thermal Instability The diol may be sensitive to high temperatures, leading to decomposition during solvent removal under high vacuum or distillation.Remove solvent under reduced pressure at a low temperature (e.g., < 40 °C). Avoid purification by distillation unless high vacuum and low temperatures can be achieved.

Experimental Workflows & Diagrams

Overall Synthesis Workflow

The following diagram illustrates the two-step chemical synthesis from (+)-limonene.

SynthesisWorkflow Limonene (+)-Limonene Epoxide Limonene-1,2-epoxide (cis/trans mixture) Limonene->Epoxide Step 1: Epoxidation (e.g., m-CPBA, CH₂Cl₂) Diol p-Menth-2-ene-1,8-diol Epoxide->Diol Step 2: Hydrolysis (e.g., dil. H₂SO₄, H₂O)

Caption: Two-step synthesis of p-menth-2-ene-1,8-diol.

Troubleshooting Decision Tree: Low Diol Yield

This diagram provides a logical path for diagnosing yield issues in the hydrolysis step.

Troubleshooting Start Low Yield of Diol CheckTLC Analyze crude reaction mixture by TLC/GC Start->CheckTLC UnreactedEpoxide Significant unreacted epoxide present? CheckTLC->UnreactedEpoxide SideProducts Major side products or polymer observed? UnreactedEpoxide->SideProducts No Sol_Incomplete Action: Increase reaction time, use stronger acid, or gently warm. UnreactedEpoxide->Sol_Incomplete Yes WorkupLoss Analyze aqueous layer for product loss SideProducts->WorkupLoss No Sol_SideProducts Action: Use milder acid (e.g., acetic acid), lower temperature, reduce time. SideProducts->Sol_SideProducts Yes Sol_Workup Action: Saturate aqueous layer with NaCl, perform exhaustive extraction with EtOAc. WorkupLoss->Sol_Workup

Caption: Decision tree for troubleshooting low yield in hydrolysis.

Protocol: Acid-Catalyzed Hydrolysis of Limonene-1,2-Epoxide

This protocol is a representative procedure. Researchers should adapt it based on their specific epoxide mixture and analytical capabilities.

  • Preparation: Dissolve the limonene-1,2-epoxide (1.0 eq) in a suitable solvent like acetone or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Prepare a 10% (v/v) aqueous solution of sulfuric acid (H₂SO₄). Add the dilute acid solution dropwise to the stirred epoxide solution. The amount of acid solution should be sufficient to ensure the reaction proceeds, often starting with a 1:1 volume ratio relative to the organic solvent.

  • Reaction Monitoring: Monitor the disappearance of the epoxide starting material using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical mobile phase for TLC is 3:1 Hexane:Ethyl Acetate. The diol product will have a much lower Rf value than the epoxide.

  • Quenching: Once the reaction is complete (typically 1-4 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel. If THF was used, it may need to be removed under reduced pressure first. Extract the aqueous layer multiple times (e.g., 3-5 times) with ethyl acetate. To maximize recovery, saturate the aqueous layer with solid NaCl before extraction.[4]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C) to yield the crude diol.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired p-menth-2-ene-1,8-diol.[13]

References
  • Chemoenzymatic Epoxidation of Limonene Using a Novel Surface-Functionalized Silica Catalyst Derived from Agricultural Waste. ACS Omega. Available at: [Link]

  • Optimal conditions used for the continuous flow epoxidation of limonene... ResearchGate. Available at: [Link]

  • Catalytic Mechanism of Limonene Epoxide Hydrolase, a Theoretical Study. American Chemical Society. Available at: [Link]

  • Limonene-1,2-epoxide hydrolase. Wikipedia. Available at: [Link]

  • Catalyst-Free Epoxidation of Limonene to Limonene Dioxide. ResearchGate. Available at: [Link]

  • Zeolite Y-based catalysts for efficient epoxidation of R-(+)-Limonene: Insights into the. ScienceDirect. Available at: [Link]

  • Investigation into the effect of the culture conditions and optimization on limonene-1,2-diol production from the biotransformation of limonene using Pestalotiopsis mangiferae LaBMicrA-505. SpringerLink. Available at: [Link]

  • hydrolysis of limonene 1,2-epoxide. Sciencemadness.org. Available at: [Link]

  • Process for preparation of (+)-p-mentha-2,8-diene-1-ol. Google Patents.
  • (+)-Limonene Functionalization: Syntheses, Optimization, and Scale-up Procedures for Sustainable Polymer Building Blocks. ACS Publications. Available at: [Link]

  • Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. E3S Web of Conferences. Available at: [Link]

  • Yield to limonene 1,2-diol and b TON as a function of temperature... ResearchGate. Available at: [Link]

  • Epoxide hydrolase activity in the aqueous extracts of vegetable flours and application to the stereoselective hydrolysis of limonene oxide. ResearchGate. Available at: [Link]

  • Large-Scale Preparation of (+)- p -Menth- 2 -ene- 1 , 8 -diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol. ResearchGate. Available at: [Link]

  • Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Synthesis of p -mentha- 2 , 8 -dien- 1 -ol ( ). Reagents and conditions: (i) m. ResearchGate. Available at: [Link]

  • p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. ACS Publications. Available at: [Link]

  • Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review. International Scientific Organization. Available at: [Link]

  • (PDF) Synthesis of Hydroxy Derivatives of Limonene. ResearchGate. Available at: [Link]

  • A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of p-Menth-1-en-9-ol. CNR-IRIS. Available at: [Link]

  • Limonene oxide isomerization: a broad study of acid catalyst effects. Semantic Scholar. Available at: [Link]

  • Structure-Repellence Potential of Stereoisomers of Menthane-Diol and Analogues against the Brown Ear tick (Rhipicephalus appendi. Acta Scientific. Available at: [Link]

  • (+)-p-Menth-2-ene-1, 8-diol. BJ Science LLC. Available at: [Link]

  • Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts. Royal Society of Chemistry. Available at: [Link]

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Technical Support Center: Stereoselective Synthesis of p-Menth-2-ene-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the stereoselective synthesis of p-menth-2-ene-1,8-diol, a valuable chiral building block and active pharmaceutical ingredient. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis.

The synthesis of p-menth-2-ene-1,8-diol, also known as sobrerol, presents several stereochemical challenges. The molecule contains three chiral centers, leading to the possibility of eight stereoisomers.[1] Controlling the relative and absolute stereochemistry is paramount for its application in drug development and as a chiral auxiliary.[2] This guide is designed to help researchers navigate the complexities of this synthesis, ensuring high diastereoselectivity and enantioselectivity.

I. Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues that may arise during the synthesis of p-menth-2-ene-1,8-diol, particularly focusing on the common synthetic route involving the acid-catalyzed hydration of α-pinene oxide.

Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Question: My reaction is producing a mixture of cis- and trans-sobrerol with a low diastereomeric excess (d.e.). How can I improve the selectivity for the desired trans isomer?

Answer: Achieving high diastereoselectivity in the ring-opening of α-pinene oxide is a frequent challenge. The formation of cis and trans isomers is influenced by the reaction mechanism and conditions. The acid-catalyzed hydrolysis of α-pinene oxide proceeds via a carbocation intermediate, which can be attacked by water from two faces, leading to a mixture of diastereomers.[3]

Core Causality: The stability of the carbocation intermediate and the steric hindrance around it are key factors. In weakly basic solvents, the reaction tends to favor the formation of trans-sobrerol.[4]

Troubleshooting Steps:

  • Solvent Choice: The polarity and basicity of the solvent play a crucial role. In a weakly basic solvent like acetone, the reaction over heterogeneous catalysts such as Sn/SiO2 or Ce/SiO2 has been shown to yield mainly trans-sobrerol.[4] In contrast, more basic solvents like dimethylacetamide can direct the reaction towards other products like trans-carveol.[4]

  • Catalyst Selection: The choice of acid catalyst is critical. While strong mineral acids can be effective, they often lead to side reactions and poor selectivity. Heterogeneous acid catalysts, such as acid-treated clays or zeolites, can offer better control.[5] For instance, the use of monochloroacetic acid-treated bentonite clays has shown improved selectivity towards oxygenated products.[5]

  • Temperature Control: The reaction temperature can influence the product distribution. Lower temperatures generally favor the thermodynamically more stable product, which is often the trans isomer. It is advisable to run the reaction at a controlled, lower temperature to enhance diastereoselectivity.

  • pH of the Aqueous Phase: The pH of the aqueous medium can direct the reaction. A slightly acidic pH, which can be achieved by bubbling CO2 through water, has been used to promote the formation of sobrerol.[6]

Workflow Diagram: Optimizing Diastereoselectivity

start Low Diastereoselectivity (cis/trans mixture) solvent Optimize Solvent (e.g., Acetone) start->solvent catalyst Select Catalyst (e.g., Heterogeneous Acid) start->catalyst temp Control Temperature (Lower Temp.) start->temp ph Adjust pH (Slightly Acidic) start->ph outcome High Diastereoselectivity (Predominantly trans) solvent->outcome catalyst->outcome temp->outcome ph->outcome

Caption: Troubleshooting workflow for improving diastereoselectivity.

Low Yield and Formation of Side Products

Question: The overall yield of my sobrerol synthesis is low, and I am observing significant amounts of side products like α-terpineol and camphene. What are the causes and how can I minimize their formation?

Answer: Low yields are often a consequence of competing side reactions. The carbocation intermediate formed during the acid-catalyzed hydration of α-pinene is susceptible to rearrangements and elimination reactions, leading to various byproducts.[7]

Core Causality: The stability of the tertiary carbocation at C8 and the secondary carbocation at C1 of the p-menthane skeleton dictates the product distribution. Rearrangements to form more stable carbocations are common.

Troubleshooting Steps:

  • Choice of Starting Material: The purity of the starting α-pinene oxide is critical. Impurities can lead to undesired side reactions.

  • Reaction Time and Temperature: Prolonged reaction times and high temperatures can promote the formation of thermodynamically stable byproducts. Monitor the reaction progress closely using techniques like GC-MS and quench the reaction once the desired product formation has maximized.

  • Catalyst System: The use of milder and more selective catalyst systems can suppress side reactions. For example, composite catalysts of boric acid and α-hydroxycarboxylic acids have been shown to catalyze the hydration of α-pinene with high conversion and selectivity for terpineols, which can be further hydrated to the diol.[7][8]

  • Biphasic Systems: Running the reaction in a biphasic system (e.g., water-organic solvent) can sometimes help to control the reaction rate and improve selectivity by influencing the partitioning of reactants and products.[5]

Table: Common Side Products and Their Formation Pathways

Side ProductFormation PathwayMitigation Strategy
α-TerpineolRearrangement of the initial carbocation followed by hydration.[7]Use of milder catalysts, lower reaction temperature.
CampheneWagner-Meerwein rearrangement of the pinane skeleton.Careful selection of acid catalyst and solvent.
Borneol/IsoborneolFurther rearrangements of the carbocation intermediates.Optimize reaction conditions to favor the desired pathway.
p-CymeneDehydration and aromatization, especially at higher temperatures.Maintain lower reaction temperatures and shorter reaction times.
Difficulties in Purification and Separation of Stereoisomers

Question: I am struggling to separate the cis and trans diastereomers of p-menth-2-ene-1,8-diol. What are the most effective purification techniques?

Answer: The separation of diastereomers can be challenging due to their similar physical properties. However, their different spatial arrangements do lead to differences in polarity and crystal packing that can be exploited for separation.[1]

Effective Purification Methods:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for separating cis and trans isomers of p-menthane diols.[1][9] Typically, a gradient elution system with a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is employed. The trans-isomer is generally less polar and elutes before the cis-isomer.

  • Fractional Crystallization: If the diastereomers are crystalline, fractional crystallization can be a highly effective and scalable purification method. This technique relies on the different solubilities of the diastereomers in a particular solvent system.

  • Preparative HPLC: For high-purity samples and for the separation of all four pairs of enantiomers, preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the method of choice.[10][11] Normal-phase HPLC can also be effective for diastereomer separation.[10]

Protocol: Separation of Diastereomers by Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% n-hexane to 50:50 n-hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC) or GC-MS.

  • Solvent Evaporation: Combine the fractions containing the pure diastereomers and remove the solvent under reduced pressure.[10]

II. Frequently Asked Questions (FAQs)

Q1: How can I confirm the stereochemistry of my synthesized p-menth-2-ene-1,8-diol isomers?

A1: The stereochemistry of the diastereomers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[12] The chemical shifts and coupling constants of the protons on the cyclohexane ring will differ between the cis and trans isomers due to their different spatial orientations. For unambiguous structural confirmation, 2D NMR techniques like NOESY or ROESY can be employed to determine through-space correlations between protons.[13] X-ray crystallography provides the most definitive structural elucidation if suitable crystals can be obtained.[14]

Q2: Are there any enzymatic methods for the stereoselective synthesis of p-menth-2-ene-1,8-diol?

A2: Yes, enzymatic methods, particularly those involving lipases, have been successfully used for the kinetic resolution of racemic diols to obtain enantiomerically pure forms.[15][16] For instance, lipase-mediated acetylation of racemic sobrerol can selectively acylate one enantiomer, allowing for the separation of the acetylated product from the unreacted enantiomer.[4]

Q3: What are the safety precautions I should take when working with α-pinene oxide and acid catalysts?

A3: α-Pinene oxide can be an irritant, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Acid catalysts, especially strong mineral acids, are corrosive and should be handled with extreme care in a well-ventilated fume hood. The hydration reaction can be exothermic, so it is important to control the rate of addition of reagents and have a cooling bath readily available.[6]

III. Detailed Experimental Protocol: Acid-Catalyzed Hydration of α-Pinene Oxide

This protocol provides a general procedure for the synthesis of p-menth-2-ene-1,8-diol (sobrerol) from α-pinene oxide.

Materials:

  • α-Pinene oxide (1 equivalent)

  • Water (10-20 equivalents)

  • Sulfuric acid (catalytic amount, e.g., 0.1 M aqueous solution)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • n-Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-pinene oxide and water.

  • With vigorous stirring, slowly add the catalytic amount of sulfuric acid. The reaction mixture may become warm.

  • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography as described in the purification section above.

Diagram: Synthetic Pathway

A α-Pinene Oxide B Carbocation Intermediate A->B H+, H2O C p-Menth-2-ene-1,8-diol (cis and trans mixture) B->C H2O

Caption: Acid-catalyzed hydration of α-pinene oxide to sobrerol.

IV. References

  • Chen, Q., & Wang, Q. (2003). A Convenient, Large Scale Synthesis of trans-(+)-Sobrerol. Synthetic Communications, 33(12), 2125-2134.

  • Chen, Q., & Wang, Q. (2003). A Convenient, Large Scale Synthesis of trans-(+)-Sobrerol. ResearchGate.

  • Serra, S., & Riva, S. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. Catalysts, 10(5), 514.

  • Request PDF. (2025). A Convenient, Large Scale Synthesis of trans-(+)-Sobrerol. ResearchGate.

  • Serra, S., & Riva, S. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. ResearchGate.

  • Carreira, E. M., & Kvaerno, L. (2006). Stereoselective Synthesis of 1,3-Diols. Semantic Scholar.

  • Nguyen, T. H. L., et al. (2023). Synthesis of para-menthane 3,8-diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. E3S Web of Conferences, 380, 01004.

  • Kiss, L., et al. (2018). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 14, 214-222.

  • Kumar, A., & Kumar, V. (2022). Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. Molecules, 27(19), 6539.

  • Google Patents. (1987). Method of preparing sobrerol and the pharmaceutical application of the sobrerol thus obtained.

  • ResearchGate. (2025). Large-Scale Preparation of (+)- p -Menth-2-ene-1, 8 -diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol.

  • ResearchGate. (2025). Hydration of α-pinene catalyzed by acid clays.

  • BenchChem. (2025). An In-depth Technical Guide to the Stereoisomers of p-Menthane-3,8-diol: Properties, Synthesis, and Biological Activities.

  • BenchChem. (2025). Application Note: HPLC Purification of p-Menth-8-ene-1,2-diol Diastereomers.

  • ChemWhat. (n.d.). Trans-Sobrerol CAS#: 42370-41-2.

  • Qin, R.-X., et al. (2023). Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts. Molecules, 28(7), 3202.

  • The Royal Society of Chemistry. (2013). Supporting Information.

  • ResearchGate. (n.d.). NMR portions of the diastereoisomeric mixtures 12 and 44 showing the....

  • Lee, H. W., & Kim, D. (2020). Recent Advances in the Development of Novel Drug Candidates for Regulating the Secretion of Pulmonary Mucus. Molecules and Cells, 43(7), 615-623.

  • Kobler, C., & Effenberger, F. (2005). Stereoselective synthesis of cis-p-menth-8-ene-1,7-diol, cis-p-menthane-1,7-diol, and cis-p-menthane-1,7,8-triol. Chemistry, 11(9), 2783-2787.

  • SciSpace. (2023). (PDF) Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid–Boric Acid Composite Catalysts (2023) | Rong-Xiu Qin | 4 Citations.

  • ResearchGate. (n.d.). Mechanisms of action of sobrerol. In the left quadrant is reported the....

  • Serra, S., et al. (2008). A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of p-Menth-1-en-9-ol. European Journal of Organic Chemistry, 2008(6), 1031-1037.

  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.

  • Qin, R.-X., et al. (2023). Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid-Boric Acid Composite Catalysts. PubMed.

  • Irie, M., & Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2829.

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR | Applications Notes.

  • Tanaka, H., et al. (2019). Asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, the monoterpene isolated from herbal plants. Journal of Asian Natural Products Research, 21(10), 963-970.

  • Phenomenex. (n.d.). Chiral HPLC Separations.

  • National Institutes of Health. (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre.

  • NIST. (n.d.). cis-p-Menth-2-en-1,8-diol.

  • BJ Science LLC. (n.d.). (+)-p-Menth-2-ene-1, 8-diol.

  • MDPI. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways.

  • Royal Society of Chemistry. (n.d.). Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts.

  • National Institutes of Health. (n.d.). Sobrerol.

  • ResearchGate. (2025). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.

  • YouTube. (2013). Diastereoselective reactions.

  • National Institutes of Health. (n.d.). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes.

  • Reddit. (2022). Can NMR be used to separate enantiomers or diastereomers?.

  • Preprints.org. (2023). Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections.

  • MDPI. (2023). Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances.

  • Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems.

  • Wiley Online Library. (2025). Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones.

  • National Institutes of Health. (n.d.). Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections.

Sources

Technical Support Center: HPLC Method Development for Resolving cis- and trans-Isomers of p-Menth-2-ene-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic resolution of p-menth-2-ene-1,8-diol isomers. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing robust HPLC methods for separating these closely related diastereomers. As stereoisomers can exhibit different biological activities, achieving clean separation is often a critical analytical objective. This document provides in-depth, field-proven insights, moving beyond simple procedural lists to explain the causality behind experimental choices.

The Analytical Challenge: Understanding the Isomers

p-Menth-2-ene-1,8-diol is a monoterpene diol with two stereocenters, leading to the existence of diastereomers, most commonly referred to as the cis and trans isomers.[1][2] Diastereomers are stereoisomers that are not mirror images of each other and, unlike enantiomers, have different physical properties. This difference in their three-dimensional structure is the key to their separation on an achiral HPLC column. The challenge lies in the subtlety of these structural differences, which requires careful optimization of chromatographic conditions to achieve baseline resolution.

Below is a diagram illustrating the stereochemical difference between the cis and trans isomers.

G cluster_cis cis-p-Menth-2-ene-1,8-diol cluster_trans trans-p-Menth-2-ene-1,8-diol cis_struct Structure: -OH and -C(CH3)2OH groups are on the same side of the ring plane. trans_struct Structure: -OH and -C(CH3)2OH groups are on opposite sides of the ring plane. cis_img trans_img

Caption: Chemical structures of cis- and trans-p-menth-2-ene-1,8-diol.

Frequently Asked Questions (FAQs)
Q1: What is the primary difficulty in separating cis and trans isomers of p-menth-2-ene-1,8-diol?

The primary difficulty stems from their structural similarity. As diastereomers, they have the same molecular weight and chemical formula.[1][2] Separation relies on exploiting subtle differences in their three-dimensional shape and polarity, which dictates their interaction with the stationary and mobile phases. For the cis isomer, the proximity of the two hydroxyl groups can allow for intramolecular hydrogen bonding, slightly reducing its overall polarity compared to the trans isomer where the hydroxyl groups are further apart. This difference in polarity and steric hindrance is the basis for their separation.

Q2: Should I use a chiral or an achiral stationary phase?

For separating diastereomers like cis and trans isomers, an achiral stationary phase is typically sufficient and recommended as the first approach.[3][4] Since diastereomers have different physical properties, they do not require a chiral environment to be distinguished. Chiral stationary phases (CSPs) are specifically designed to resolve enantiomers, which are non-superimposable mirror images with identical properties in an achiral environment.[5] Using a standard reversed-phase (e.g., C18, Phenyl) or normal-phase (e.g., Silica, Cyano) column is the more direct and cost-effective strategy.

Q3: What are the recommended starting conditions for method development?

A systematic approach is crucial. Reversed-phase chromatography is often a good starting point due to its versatility. A phenyl-hexyl or cyano (CN) stationary phase can be particularly effective for isomers, as they offer alternative selectivity mechanisms like π-π interactions in addition to hydrophobic interactions.[6][7]

Here is a recommended starting point presented in a table for clarity:

ParameterRecommended Starting ConditionRationale
Stationary Phase Phenyl-Hexyl or Cyano (CN), 5 µm, 4.6 x 150 mmOffers mixed-mode interactions (hydrophobic and π-π or dipole-dipole) that can enhance selectivity for isomers.[7]
Mobile Phase A: Water; B: Acetonitrile (ACN) or Methanol (MeOH)ACN and MeOH offer different selectivities. Start with a 50:50 (v/v) mixture and adjust.
Elution Mode IsocraticSimplifies initial method development. A gradient can be explored later if resolution is poor or run time is long.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times. Temperature can be a powerful tool for optimizing selectivity.
Detection UV at 205-215 nm or Refractive Index (RI)The diol lacks a strong chromophore, requiring low UV wavelengths. RI detection is a universal alternative if UV sensitivity is poor.
Injection Volume 5-10 µLA smaller volume minimizes the risk of column overload, which can degrade peak shape.[8][9]
Q4: How does the choice between Normal-Phase and Reversed-Phase chromatography affect the separation?

The choice of mode fundamentally changes the separation mechanism.

  • Reversed-Phase (RP): The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile). Elution order is typically from most polar to least polar. The trans isomer, being slightly more polar due to exposed hydroxyl groups, is expected to elute before the cis isomer.

  • Normal-Phase (NP): The stationary phase is polar (e.g., silica), and the mobile phase is non-polar (e.g., hexane/isopropanol). Elution is from least polar to most polar. In this case, the less polar cis isomer would elute before the trans isomer. NP chromatography can offer excellent selectivity for isomers due to specific interactions with the polar stationary phase.[10][11]

Q5: What is the most suitable detection method?

p-Menth-2-ene-1,8-diol lacks a significant UV-absorbing chromophore. Therefore, detection can be challenging.

  • Low Wavelength UV: Detection is often possible at low wavelengths (e.g., < 215 nm), but this can lead to baseline noise and interference from mobile phase impurities.[3]

  • Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the eluent. It is an excellent alternative for compounds with no UV absorbance. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal "mass-based" detectors compatible with gradient elution and are often more sensitive than RI detectors. They are a superior choice if available.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a detailed, step-by-step methodology for a starting experiment.

1. Sample Preparation

  • Standard Solution: Accurately weigh ~5 mg of the p-menth-2-ene-1,8-diol isomer mixture and dissolve it in 5 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution 1:10 with the initial mobile phase composition (e.g., 50:50 water:acetonitrile) to a final concentration of 100 µg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter to remove particulates that could block the column.[12]

2. HPLC System & Method Parameters

  • Configure the HPLC system according to the parameters outlined in the table below.

  • Equilibration: Before the first injection, purge all solvent lines and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

ParameterSetting
Column Cyano (CN), 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic: Acetonitrile / Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 210 nm
Run Time 20 minutes

3. System Suitability Test (SST)

  • Perform five replicate injections of the working standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of retention times should be < 1%.

    • RSD of peak areas should be < 2%.

    • Resolution (Rs) between the cis and trans peaks should ideally be > 1.5 for baseline separation.

4. Data Analysis

  • Integrate the peaks for the cis and trans isomers.

  • Calculate the resolution (Rs) using the standard pharmacopeia formula.

  • Assess peak shape (tailing factor should be between 0.9 and 1.5).

Caption: General workflow for HPLC method development and optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Symptom: Poor or No Resolution (Co-elution)

Q: My cis and trans isomers are eluting as a single peak or a peak with a small shoulder. How can I improve the separation?

A: Achieving resolution requires manipulating the selectivity (α) and efficiency (N) of your system. Follow this systematic approach:

Caption: Troubleshooting flowchart for poor peak resolution.

  • Optimize Mobile Phase Strength (Isocratic %B):

    • Action: Decrease the percentage of the organic solvent (e.g., from 50% ACN to 40% ACN). This will increase retention times for both isomers and provide more time for them to interact with the stationary phase, which can improve resolution.

    • Causality: Increasing retention (increasing k') often leads to better resolution, up to a point.

  • Change Mobile Phase Selectivity (Solvent Type):

    • Action: If you started with Acetonitrile, switch the organic modifier to Methanol at an equivalent strength (e.g., 40% ACN is roughly equivalent to 50% MeOH).

    • Causality: ACN and MeOH have different properties (dipole moment, hydrogen bonding capability) and will interact differently with the analytes and stationary phase, altering the selectivity of the separation.[13] This is one of the most powerful tools for improving resolution.

  • Change Stationary Phase Selectivity:

    • Action: If a C18 or Cyano column is not working, try a Phenyl-Hexyl or an embedded polar group (e.g., "Aqua") phase.

    • Causality: Different stationary phases provide different interaction mechanisms. A Phenyl phase introduces π-π interactions, which can be highly selective for molecules with different shapes.[6][7] An embedded polar group phase can change the interaction with the hydroxyl groups of the diols.

  • Optimize Temperature:

    • Action: Systematically vary the column temperature (e.g., test at 25°C, 35°C, and 45°C).

    • Causality: Temperature affects mobile phase viscosity and mass transfer kinetics. Sometimes, decreasing temperature can enhance the subtle intermolecular interactions needed for separation, thereby increasing resolution. Conversely, increasing temperature can improve efficiency but may reduce selectivity. The effect must be determined empirically.

Symptom: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are broad and asymmetrical (tailing). What are the common causes and solutions?

A: Peak tailing is often caused by unwanted secondary interactions or column issues.

  • Cause 1: Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact strongly with the polar hydroxyl groups of your analyte, causing tailing.

    • Solution: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to the mobile phase.[14] This protonates the silanol groups, suppressing this unwanted ionic interaction. This is only recommended for silica-based columns that are stable at low pH.

  • Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks.[8][9]

    • Solution: Reduce the injection volume or dilute your sample. Inject a series of decreasing concentrations to see if peak shape improves.

  • Cause 3: Contaminated or Damaged Column: A blocked inlet frit or a void in the packing material can severely distort peak shape.[12][15]

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this doesn't work, replace the inlet frit. If the problem persists, the column may need to be replaced.

Symptom: Irreproducible Retention Times

Q: The retention times for my isomers are shifting between injections. How can I improve reproducibility?

A: Shifting retention times point to an unstable system.

  • Cause 1: Insufficient Equilibration: The column is not fully equilibrated with the mobile phase between injections, especially after a gradient or when changing mobile phases.

    • Solution: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection and between runs if using a gradient. A stable baseline is a good indicator of equilibration.

  • Cause 2: Mobile Phase Instability: The mobile phase composition is changing over time (e.g., selective evaporation of the more volatile organic component).

    • Solution: Keep mobile phase bottles capped. Prepare fresh mobile phase daily. If using buffered solutions, be mindful of salt precipitation in high organic concentrations.

  • Cause 3: Temperature Fluctuations: The ambient temperature around the column is changing, affecting retention.

    • Solution: Use a thermostatted column compartment and keep it at a constant temperature (e.g., 30 °C). This is critical for reproducible chromatography.[15][16]

  • Cause 4: Pump or Hardware Issues: Leaks in the system or poorly performing check valves on the pump can cause inconsistent flow rates, leading to shifting retention times.[8][9]

    • Solution: Inspect the system for any visible leaks (e.g., salt buildup at fittings).[9] If no leaks are found, consult your instrument's manual for pump maintenance and diagnostics.

References
  • National Institutes of Health (NIH). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • International Science Community Association. Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quantification. [Link]

  • National Institutes of Health (NIH). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • NIST WebBook. cis-p-Menth-2-en-1,8-diol. [Link]

  • Semantic Scholar. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • NIST WebBook. trans-p-Menth-2-en-1,8-diol. [Link]

  • Michigan State University Chemistry. HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. [Link]

  • PubMed. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. [Link]

  • ResearchGate. Changes in the Cis-Trans Isomer Selectivity of a Reversed-Phase Liquid Chromatography Column During use with Acidic Mobile Phase Conditions. [Link]

  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • ResearchGate. Identification of cis-and trans-p-menth-2-ene-1,8-diol in the hydrosol of M. officinalis. [Link]

  • ResearchGate. Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. [Link]

  • Cheméo. Chemical Properties of cis-p-Menth-2-en-1,8-diol. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • FooDB. Showing Compound trans-p-Menth-2-en-1-ol (FDB005390). [Link]

  • International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Chromatography Today. What are the Reasons for Resolution Failure in HPLC?. [Link]

  • International Journal of Scientific Development and Research. Troubleshooting in HPLC: A Review. [Link]

  • Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • Pyvot Tech. Separation of Isomers. [Link]

  • LCGC International. Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. [Link]

  • ResearchGate. (PDF) Chiral Separations by High‐Performance Liquid Chromatography. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Nacalai Tesque, Inc. HPLC Column for Structural Isomers. [Link]

  • BJ Science LLC. (+)-p-Menth-2-ene-1, 8-diol. [Link]

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Overcoming low yields in cannabinoid synthesis from terpenoid precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cannabinoid synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of cannabinoids from terpenoid and phenolic precursors. As your virtual application scientist, my goal is to provide you with in-depth, field-proven insights to troubleshoot and overcome common challenges, particularly the issue of low product yields.

This resource is structured in a practical question-and-answer format. We will delve into the causality behind experimental choices, offering robust, self-validating protocols and grounding our advice in authoritative scientific literature.

Section 1: Foundational Knowledge & Core Pathway

This section provides a brief overview of the primary synthetic route to establish a common framework for the troubleshooting advice that follows.

Q1: What is the core chemical pathway for synthesizing cannabigerolic acid (CBGA) from its precursors?

The most common biomimetic approach for synthesizing cannabigerolic acid (CBGA), the central precursor to major cannabinoids like THC and CBD, involves the condensation of a phenolic precursor, olivetolic acid (OLA), with a terpenoid precursor, geraniol or its activated form, geranyl pyrophosphate (GPP).[1][2][3]

The key transformation is a Friedel-Crafts-type C-alkylation reaction where the electron-rich olivetolic acid ring attacks the activated geraniol, typically facilitated by a Lewis acid catalyst. This reaction forms the foundational carbon skeleton of CBGA. In biocatalytic systems, this step is mediated by an aromatic prenyltransferase enzyme.[2]

Below is a diagram illustrating this fundamental synthetic pathway.

CBGA_Synthesis_Pathway OLA Olivetolic Acid (OLA) CBGA Cannabigerolic Acid (CBGA) OLA->CBGA Phenolic Precursor GER Geraniol ACTIVATION Activation (Lewis Acid or Enzyme) GER->ACTIVATION Terpenoid Precursor ACTIVATION->CBGA Electrophilic Alkylation DOWNSTREAM Downstream Cannabinoids (THCA, CBDA, etc.) CBGA->DOWNSTREAM Enzymatic Cyclization (e.g., THCAS, CBDAS)

Caption: Core pathway for CBGA synthesis from precursors.

Section 2: Troubleshooting the Chemical Condensation Step (C-Alkylation)

This stage is often the most significant bottleneck for achieving high yields. Let's address the most frequent problems encountered.

Q2: My condensation reaction between olivetolic acid and geraniol yields very little CBGA. What are the primary causes and how can I fix them?

Low yields in this step almost always trace back to one of four areas: (1) ineffective catalyst activity, (2) suboptimal reaction conditions, (3) precursor degradation or impurity, and (4) the formation of unwanted side products.

Causality and Solutions:

  • Ineffective Catalyst Activity: The Lewis acid catalyst is crucial for activating geraniol to generate a carbocation intermediate for the electrophilic attack. If the catalyst is weak, hydrated, or used in insufficient amounts, this activation will be inefficient, leading to poor conversion.

    • Solution: Ensure your Lewis acid is fresh and anhydrous. Consider using stronger or more suitable catalysts for this specific transformation. (See Q3 for a detailed comparison).

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. Too low a temperature can lead to an impractically slow reaction rate, while excessively high temperatures can promote precursor degradation and the formation of undesired isomers and side products.

    • Solution: Systematically optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C or room temperature) and incrementally increase it while monitoring the reaction progress by TLC or HPLC.

  • Precursor Quality: The purity of both olivetolic acid and geraniol is paramount. Impurities can interfere with the catalyst or introduce competing side reactions. Olivetolic acid itself can be unstable and prone to decarboxylation.[4]

    • Solution: Use highly purified precursors. Confirm purity via NMR or HPLC before starting the reaction. Store olivetolic acid under an inert atmosphere at low temperatures.

  • Side Product Formation: Several side reactions can compete with the desired C-alkylation, including O-alkylation (forming an ether), dialkylation, or cyclization of geraniol.

    • Solution: Modifying the choice of solvent and catalyst can steer the reaction towards C-alkylation over O-alkylation. Slower addition of the geraniol precursor can also help minimize dialkylation products.

The following diagram provides a logical workflow for troubleshooting these issues.

Troubleshooting_Condensation START Low CBGA Yield CHECK_CATALYST 1. Verify Catalyst - Anhydrous? - Sufficient Loading? START->CHECK_CATALYST CHECK_CONDITIONS 2. Assess Conditions - Temperature too low/high? - Reaction time sufficient? CHECK_CATALYST->CHECK_CONDITIONS SOL_CATALYST Solution: Use fresh, anhydrous catalyst. Screen alternative Lewis acids. CHECK_CATALYST->SOL_CATALYST CHECK_PRECURSORS 3. Analyze Precursors - Purity confirmed? - Degradation evident? CHECK_CONDITIONS->CHECK_PRECURSORS SOL_CONDITIONS Solution: Optimize temperature and time. Run a temperature gradient. CHECK_CONDITIONS->SOL_CONDITIONS ANALYZE_BYPRODUCTS 4. Identify Side Products - O-alkylation? - Dialkylation? CHECK_PRECURSORS->ANALYZE_BYPRODUCTS SOL_PRECURSORS Solution: Re-purify precursors. Confirm structure via NMR/MS. CHECK_PRECURSORS->SOL_PRECURSORS SOL_BYPRODUCTS Solution: Change solvent polarity. Use slow-addition protocol. ANALYZE_BYPRODUCTS->SOL_BYPRODUCTS OPTIMIZED Yield Improved SOL_CATALYST->OPTIMIZED SOL_CONDITIONS->OPTIMIZED SOL_PRECURSORS->OPTIMIZED SOL_BYPRODUCTS->OPTIMIZED

Caption: Troubleshooting workflow for low-yield condensation.

Q3: How do I choose the right Lewis acid catalyst and what are the optimal conditions?

The choice of Lewis acid is a critical parameter that influences both yield and selectivity (ortho-alkylation vs. side products). Harder Lewis acids tend to favor the desired C-alkylation. While many catalysts can work, their effectiveness varies.

Data Presentation: Comparison of Common Lewis Acid Catalysts

CatalystTypical Loading (mol%)Common SolventTemperature (°C)Key Characteristics & Considerations
BF₃·OEt₂ 10 - 100Dichloromethane (DCM)0 to 25Commonly used, effective but moisture-sensitive. Can promote side reactions if not controlled.[5]
Sc(OTf)₃ 1 - 5Nitromethane, DCM25 to 60Highly efficient and can be used in catalytic amounts. Water-tolerant but expensive.[6]
p-TSA 10 - 50Toluene, Dioxane80 to 110Brønsted acid, often used but requires higher temperatures, increasing risk of side products.
Zeolites (e.g., H-Y) 5 - 20 (wt%)Toluene100 to 150Heterogeneous catalyst, allowing for easier removal. Selectivity can be an issue.[7]
AlCl₃ 100+DCM, Nitrobenzene0 to 25Strong Lewis acid but can be overly aggressive, leading to polyalkylation and decomposition.[8]

Expert Advice: For initial trials, Boron trifluoride etherate (BF₃·OEt₂) is a reliable starting point due to its well-documented use and effectiveness. However, for process optimization and improved selectivity, Scandium(III) triflate (Sc(OTf)₃) often provides superior results with lower catalyst loading.[6]

Q4: I'm observing significant formation of unwanted side products. How can I minimize them?

Side product formation is a common thief of yield. The primary culprits are typically O-alkylation, dialkylation, and geraniol cyclization.

  • Minimizing O-Alkylation: The formation of the geranyl-olivetolate ether is kinetically favored at lower temperatures, while the desired C-alkylated product is thermodynamically more stable.

    • Strategy: Running the reaction at slightly elevated temperatures (e.g., 40-60°C) can favor the thermodynamically stable C-alkylated product.[7] Using a non-polar solvent like heptane or toluene can also disfavor the formation of the more polar ether intermediate.

  • Preventing Dialkylation: If the initial CBGA product is sufficiently reactive, it can be alkylated a second time by another molecule of activated geraniol.

    • Strategy: This is a concentration-dependent problem. The most effective solution is to add the geraniol solution slowly (e.g., via syringe pump over several hours) to a solution of olivetolic acid and the catalyst. This keeps the instantaneous concentration of the electrophile low, favoring mono-alkylation.

  • Suppressing Geraniol Cyclization: In the presence of strong acids, geraniol can cyclize to form limonene and other terpenoid byproducts.

    • Strategy: Use the mildest effective Lewis acid at the lowest possible concentration and temperature that still promotes the desired reaction. Overly harsh conditions are the primary cause of this side reaction.

Section 3: Optimizing Enzymatic Conversions

For researchers using biocatalytic routes, such as converting CBGA to THCA or CBDA, enzyme efficiency is the critical yield-determining factor.

Q5: My CBGA synthase (or THCAS/CBDAS) shows low activity. What factors could be affecting my enzyme?

Enzymatic reactions are sensitive to a host of environmental factors. Low activity is often due to enzyme denaturation, inhibition, or incorrect cofactor/substrate presentation.

  • pH and Temperature: Like all enzymes, cannabinoid synthases have optimal pH and temperature ranges. Deviations can lead to a rapid loss of activity. THCAS, for instance, is secreted into the acidic trichome storage cavity, suggesting it is stable at a lower pH.

  • Cofactor Availability: Cannabinoid synthases are flavoproteins that utilize a Flavin Adenine Dinucleotide (FAD) cofactor to catalyze the oxidative cyclization of CBGA.[9]

    • Solution: Ensure that the buffer system includes an adequate concentration of FAD, especially if you are using purified recombinant enzyme.

  • Substrate Solubility: CBGA is hydrophobic and has limited solubility in aqueous buffers.[10] If the substrate is not accessible to the enzyme's active site, the reaction rate will be poor.

    • Solution: Incorporate a biocompatible co-solvent (e.g., 5-10% DMSO or ethanol) or a surfactant to improve CBGA solubility. Alternatively, a two-liquid phase system can be employed to provide a substrate reservoir and remove the product in situ, preventing potential product inhibition.[11]

  • Product Inhibition: The accumulation of products like THCA or CBDA can sometimes inhibit the enzyme, slowing the reaction over time.

    • Solution: As mentioned, an organic/aqueous two-phase system can help by continuously extracting the hydrophobic product from the aqueous phase containing the enzyme.[11]

Section 4: General FAQs and Protocols

This section covers broader topics from precursor quality to final product analysis and purification.

Q6: How critical is the purity of my terpenoid and phenolic precursors?

Extremely critical. The adage "garbage in, garbage out" fully applies here.

  • Olivetolic Acid Purity: As a key building block, its purity directly impacts the final yield.[12] Contaminants from its own synthesis (e.g., unreacted starting materials) can interfere with the condensation step. Furthermore, olivetolic acid can spontaneously decarboxylate to olivetol, which may also react but leads to the non-acidic cannabinoid (CBG), complicating the product mixture.[4]

  • Geraniol Purity: Commercial geraniol can contain its isomer, nerol, which can lead to the formation of cannabinoid isomers that are difficult to separate from the desired product. Use high-purity (>98%) geraniol.

Q7: What is a reliable method for purifying the final cannabinoid product?

Flash column chromatography is the gold standard for purifying synthetic cannabinoids at the lab scale.[13][14] The polarity of cannabinoids allows for effective separation from non-polar terpenoid side products and more polar unreacted olivetolic acid.

Experimental Protocols: Flash Chromatography Purification of CBGA

  • Sample Preparation: After the reaction is complete, perform an aqueous workup (e.g., wash with sodium bicarbonate solution then brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude oil.

  • Column Packing: Use a silica gel stationary phase. Pack the column using a non-polar solvent system, such as a hexane/ethyl acetate mixture (e.g., 98:2).

  • Loading: Dissolve the crude oil in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed. This "dry loading" technique typically results in better separation.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity. CBGA will elute after the less polar side products (like geraniol cyclization products) but before the highly polar olivetolic acid.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified CBGA.

Q8: How do I accurately quantify my yield and purity using HPLC?

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard method for both quantifying cannabinoids and assessing purity.[15][16]

Data Presentation: General Purpose HPLC Method for Cannabinoid Analysis

ParameterSpecification
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 228 nm
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 70% B to 95% B over 10 minutes, hold for 2 min, return to 70% B

Protocol for Quantification:

  • Prepare a Standard Curve: Create a series of solutions of a certified cannabinoid reference standard (e.g., CBGA) at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[17]

  • Analyze Standards: Inject each standard solution into the HPLC and record the peak area for the analyte.

  • Plot Curve: Plot the peak area (y-axis) against the concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.999 for an accurate curve.

  • Prepare and Analyze Sample: Prepare a solution of your purified product at a concentration that is expected to fall within the range of your standard curve. Inject the sample and record the peak area.

  • Calculate Concentration: Use the equation from your standard curve to calculate the exact concentration of the cannabinoid in your sample solution. From this, you can back-calculate the total mass produced and determine your reaction yield. Purity is determined by the relative area of the target peak compared to the total area of all peaks in the chromatogram.

References

  • Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. National Institutes of Health (NIH).
  • A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system. PubMed.
  • HPLC Method for Cannabinoid Analysis in Hemp. Sigma-Aldrich.
  • The Quantitative Determination of Phytocannabinoids in Hemp Oils Using HPLC with UV Detection. Cannabis Science and Technology.
  • Analysis of 17 Cannabinoids in Hemp and Cannabis. Sigma-Aldrich.
  • A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system. ResearchGate.
  • Tetrahydrocannabinolic acid synthase. Wikipedia.
  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Royal Society of Chemistry.
  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online.
  • Δ9-Tetrahydrocannabinolic acid synthase: The application of a plant secondary metabolite enzyme in biocatalytic chemical synthesis. PubMed.
  • CBGA: Benefits, Uses & Regulations of Cannabigerolic Acid. CBD Alchemy.
  • The Dark Side of Cannabidiol: The Unanticipated Social and Clinical Implications of Synthetic Δ8-THC. National Institutes of Health (NIH).
  • Comparative study of phenol alkylation mechanisms using homogeneous and silica-supported boron trifluoride catalysts. ResearchGate.
  • Identification and Optimization of more Efficient Olivetolic Acid Synthases. National Institutes of Health (NIH).
  • Advancement of Research Progress on Synthesis Mechanism of Cannabidiol (CBD). ACS Synthetic Biology.
  • Quantitative Analysis of Phenol Alkylation Kinetics: A Comparative Guide for Drug Development Professionals. Benchchem.
  • The biosynthesis of the cannabinoids. National Institutes of Health (NIH).
  • Cannabinoids and Terpenes: How Production of Photo-Protectants Can Be Manipulated to Enhance Cannabis sativa L. Phytochemistry. PubMed Central.

Sources

Technical Support Center: Purification of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol (also known as Sobrerol). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this valuable terpene diol.

Introduction to the Purification Challenges

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is a p-menthane derivative with significant interest in various fields. Its purification can be challenging due to the presence of stereoisomers (cis and trans), as well as potential impurities from its synthesis. Common synthetic routes, such as the hydration of α-pinene oxide, can lead to a mixture of isomers and byproducts including unreacted starting materials and dehydration products like pinol.[1] This guide provides structured protocols and troubleshooting logic to help you achieve high purity of the desired isomer.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol.

Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of cis and trans isomers - Inappropriate solvent system: The polarity of the eluent may not be optimal to resolve the small differences in polarity between the isomers.- Column overloading: Too much sample applied to the column reduces separation efficiency.- Optimize the solvent system: Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Small, incremental changes can significantly improve resolution.- Reduce sample load: As a rule of thumb, use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Compound is not eluting from the column - Solvent polarity is too low: The eluent is not strong enough to displace the polar diol from the silica gel.- Compound degradation on silica: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.- Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or isopropanol) in the mobile phase.- Test for stability: Before running a large-scale column, spot the compound on a TLC plate, let it sit for an hour, and then elute to see if any degradation occurs. If degradation is observed, consider using deactivated silica gel (by adding 1% triethylamine to the eluent) or an alternative stationary phase like alumina or diol-functionalized silica.
Product is contaminated with a less polar impurity (e.g., pinol) - Early fractions not collected carefully: The less polar impurity elutes before the desired diol.- Careful fraction collection: Monitor the elution closely using TLC and collect smaller fractions at the beginning of the run.
Product is contaminated with a more polar impurity - Tailing of the product peak: The product peak may be broad, leading to co-elution with more polar impurities.- Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to sharpen the elution of the desired compound and separate it from more strongly retained impurities.
Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing - Solution is supersaturated: The concentration of the compound is too high for the given solvent and temperature.- Cooling is too rapid: Fast cooling does not allow for the ordered arrangement of molecules into a crystal lattice.- Add more solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.- Slow cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
No crystals form upon cooling - Solution is not saturated: Too much solvent was used.- Compound is highly soluble in the chosen solvent at all temperatures. - Evaporate some solvent: Gently heat the solution to remove some of the solvent and then allow it to cool again.- Try a different solvent or a two-solvent system: A good single solvent is one in which the compound is sparingly soluble at room temperature but very soluble when hot. For a two-solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy. Heat to clarify and then cool slowly.[2]
Low recovery of purified material - Too much solvent used: The compound has some solubility in the cold solvent, leading to loss in the mother liquor.- Washing crystals with warm solvent: This will dissolve some of the product.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is a starting point and may require optimization based on your specific crude mixture.

1. Preparation of the Column:

  • Select a glass column with a diameter that allows for a silica gel height of approximately 15-20 cm.

  • Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).

  • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

2. Sample Loading:

  • Dissolve the crude 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution:

  • Begin elution with a low polarity mobile phase, such as 95:5 (v/v) Hexane:Ethyl Acetate.

  • Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).

  • If the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate). A step or linear gradient can be employed for better separation.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified compound under vacuum to remove any residual solvent. Caution: Avoid high temperatures during drying, as this can lead to the degradation of the product to pinol.[1]

Protocol 2: Recrystallization

Finding a suitable recrystallization solvent often requires some experimentation. A good starting point is to test solubility in a range of solvents with varying polarities.

1. Solvent Selection:

  • Test the solubility of a small amount of the crude material in various solvents (e.g., hexane, ethyl acetate, acetone, methanol, water, and mixtures thereof) at room temperature and upon heating.

  • An ideal single solvent will dissolve the compound when hot but not at room temperature.

  • For a two-solvent system, find a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble but is miscible with the "good" solvent. Common pairs include ethyl acetate/hexane and methanol/water.[2]

2. Recrystallization Procedure (Two-Solvent System Example: Ethyl Acetate/Hexane):

  • Dissolve the crude material in a minimal amount of hot ethyl acetate.

  • While the solution is still hot, add hexane dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold hexane.

  • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

A1: Common impurities can include unreacted α-pinene oxide, isomeric diols (cis/trans), and dehydration byproducts such as pinol.[1] The presence and ratio of these will depend on the specific synthetic conditions used.

Q2: How can I distinguish between the cis and trans isomers?

A2: The isomers can often be distinguished by their chromatographic behavior, with one isomer typically being slightly more polar than the other. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy are definitive for structural elucidation. High-Performance Liquid Chromatography (HPLC) can also be used for analytical separation and quantification.[3]

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: Terpene alcohols can be sensitive to the acidic nature of standard silica gel. You can try neutralizing the silica by pre-treating the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1%). Alternatively, using a different stationary phase like neutral alumina or diol-functionalized silica can be effective for the purification of polar compounds.

Q4: Is distillation a viable purification method?

A4: While vacuum distillation can be used to remove highly volatile impurities, 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol has a relatively high boiling point and can be prone to thermal degradation.[1] Therefore, it is generally not the preferred method for achieving high purity and should be approached with caution.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol.

PurificationWorkflow Crude Crude Product Column Column Chromatography Crude->Column Primary Purification Analysis Purity Analysis (TLC, HPLC, NMR) Column->Analysis Assess Purity Recrystal Recrystallization Recrystal->Analysis Final Purity Check Pure Pure Product Analysis->Recrystal If further purification needed Analysis->Pure If purity is sufficient

Caption: A generalized workflow for the purification and analysis of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

TroubleshootingTree start Purification Issue? col_issue Column Chromatography Issue? start->col_issue rec_issue Recrystallization Issue? start->rec_issue poor_sep Poor Separation? col_issue->poor_sep Yes no_elution No Elution? col_issue->no_elution No oiling_out Oiling Out? rec_issue->oiling_out Yes no_crystals No Crystals? rec_issue->no_crystals No sol1 Optimize Solvent System Reduce Sample Load poor_sep->sol1 sol2 Increase Eluent Polarity Check for Degradation no_elution->sol2 sol3 Add More Solvent Cool Slowly oiling_out->sol3 sol4 Concentrate Solution Change Solvent System no_crystals->sol4

Caption: A decision tree to guide troubleshooting during purification.

References

  • University of Calgary. Column chromatography. [Link]

  • Google Patents.
  • PubMed. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns. [Link]

  • National Center for Biotechnology Information. Benign synthesis of terpene-based 1,4-p-menthane diamine. [Link]

  • The Royal Society of Chemistry. Separation of a diastereomeric diol pair using mechanical properties of crystals. [Link]

  • University of Ottawa. Recrystallization - Single Solvent. [Link]

  • ResearchGate. (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link]

  • Sorbead India. Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography. [Link]

  • Google Patents. EP2450337A2 - Process for making neo-enriched p-menthane compounds.
  • Global Substance Registration System. 4-Hydroxy-α,α,4-trimethylcyclohex-2-ene-1-methanol, cis-. [Link]

  • SIELC Technologies. trans-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol. [Link]

Sources

Technical Support Center: Synthesis of p-Menth-2-ene-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of p-menth-2-ene-1,8-diol, a valuable monoterpenoid diol also widely known as Sobrerol. This molecule serves as a key intermediate in the synthesis of pharmaceuticals like Δ-9-tetrahydrocannabinol (Δ-9-THC) and is also utilized for its mucolytic properties.[1][2][3][4] The synthesis, while conceptually straightforward, is often complicated by the formation of a variety of byproducts stemming from the reactive nature of carbocation intermediates.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, mitigating, and troubleshooting common issues encountered during the synthesis of p-menth-2-ene-1,8-diol, with a primary focus on the acid-catalyzed hydrolysis of α-pinene oxide.

Section 1: The Primary Synthetic Pathway: Hydrolysis of α-Pinene Oxide

The most common and industrially relevant synthesis of p-menth-2-ene-1,8-diol (Sobrerol) involves the acid-catalyzed ring-opening of α-pinene oxide with water. The reaction proceeds via the formation of a tertiary carbocation, which is then quenched by water. The stereochemical outcome of this reaction predominantly yields the trans-isomer, which is the thermodynamically more stable product.[5][6]

Core Reaction Mechanism:

  • Protonation: The epoxide oxygen is protonated by an acid catalyst, making the C-O bonds more labile.

  • Carbocation Formation: The C1-O bond cleaves, forming a stable tertiary carbocation at C1.

  • Rearrangement vs. Quenching: This carbocation is the critical junction. Under optimal conditions, it is attacked by a water molecule at C2. However, it can also undergo rearrangements (e.g., hydride or Wagner-Meerwein shifts), leading to a cascade of byproducts.

  • Deprotonation: The resulting oxonium ion is deprotonated to yield the final diol product.

Below is a diagram illustrating the primary reaction pathway and the branching points that lead to common byproducts.

Synthesis_Pathway start α-Pinene Oxide protonated Protonated Epoxide start->protonated H⁺ (Acid Catalyst) carbocation Pinane Carbocation (Key Intermediate) protonated->carbocation Epoxide Ring Opening diol_product p-Menth-2-ene-1,8-diol (Sobrerol - Desired Product) carbocation->diol_product H₂O Attack (Desired Pathway) -H⁺ rearrangement_products Campholenic Aldehyde (Rearrangement) carbocation->rearrangement_products Wagner-Meerwein Shift (Favored by Lewis Acids/Heat) other_alcohols trans-Carveol, Pinocarveol (Alternative Rearrangements) carbocation->other_alcohols Hydride Shift / Ring Contraction aromatization p-Cymene (Dehydration/Aromatization) diol_product->aromatization Strong Acid / Heat (-2H₂O)

Figure 1: Synthesis of p-menth-2-ene-1,8-diol and major byproduct pathways.
Section 2: Frequently Asked Questions (FAQs) - Byproduct Troubleshooting

This section addresses specific issues related to byproduct formation during the synthesis.

Q1: What are the most common byproducts when synthesizing Sobrerol from α-pinene oxide?

A: The reaction mixture can be complex due to the reactivity of the carbocation intermediate. The most frequently observed byproducts include:

  • Aldehydes: Campholenic aldehyde and, to a lesser extent, fencholenic aldehyde. These are products of skeletal rearrangement.[7][8]

  • Isomeric Alcohols: trans-Carveol, pinocarveol, and myrtenol can form from alternative carbocation rearrangements.[7][8]

  • Aromatic Hydrocarbons: p-Cymene is a common byproduct resulting from the dehydration of the diol product or other intermediates under harsh acidic conditions or high temperatures.[7]

  • Other Diols: Small amounts of isomeric p-menthane diols may also be present.

Q2: My reaction yielded a significant amount of campholenic aldehyde. What is the cause and how can I prevent it?

A: The formation of campholenic aldehyde is a classic outcome of α-pinene oxide isomerization, often favored over the desired hydrolysis.[9]

  • Causality: This byproduct arises from a Wagner-Meerwein rearrangement of the pinane carbocation. This pathway is particularly favored by Lewis acid catalysts (e.g., ZnCl₂, Fe-zeolites) and higher reaction temperatures.[7][9] Brønsted acidity tends to favor diol formation, but strong Brønsted acids can also promote side reactions.

  • Preventative Measures:

    • Catalyst Choice: Use a dilute aqueous Brønsted acid like sulfuric or acetic acid. Avoid Lewis acids if the diol is the target.

    • Temperature Control: Maintain a low to moderate reaction temperature. The hydrolysis can be performed effectively between 40-75°C.[3][10] Excursions above this range can significantly increase aldehyde formation.

    • pH Management: Controlling the pH is critical. A weakly acidic environment (pH 3-5) is often optimal for promoting hydrolysis while minimizing rearrangement.[3][10]

Q3: My final product is contaminated with p-cymene. Why did this happen?

A: p-Cymene is an aromatization product. Its presence indicates that the reaction conditions were too harsh.

  • Causality: The diol product, or other terpene alcohol intermediates, can undergo sequential dehydration reactions followed by oxidation/aromatization to form the stable aromatic ring of p-cymene. This is driven by high temperatures and/or high concentrations of strong acids.

  • Preventative Measures:

    • Use the minimum necessary concentration of acid catalyst.

    • Ensure the reaction temperature does not exceed the target.

    • Quench the reaction promptly once complete by neutralizing the acid to prevent post-reaction degradation during workup.

Q4: How can I effectively separate p-menth-2-ene-1,8-diol from these byproducts?

A: The physical properties of the desired diol are key to its purification.

  • High Water Solubility: p-Menth-2-ene-1,8-diol is significantly more soluble in water (approx. 3.3 g/100 mL at 15°C) compared to most byproducts like aldehydes, other terpene alcohols, and p-cymene, which are largely water-insoluble.[10]

  • Purification Strategy:

    • Neutralization & Extraction: After the reaction, neutralize the acid with a base (e.g., NaHCO₃). The nonpolar byproducts can be largely removed by washing the aqueous phase with a nonpolar organic solvent like petroleum ether or hexane.[10]

    • Recrystallization: The desired diol can then be isolated from the aqueous solution by cooling to induce crystallization. Alternatively, if the product was extracted into a more polar solvent like ethyl acetate, it can be concentrated and recrystallized from a suitable solvent system (e.g., water, or a mixture of ethyl acetate and heptane).

Section 3: Troubleshooting Guide

This table summarizes common experimental issues and provides actionable solutions.

ProblemPotential Cause(s)Recommended Solution(s)Preventative Measure(s)
Low or No Yield 1. Insufficient acid catalyst (pH too high).2. Reaction temperature too low.3. Incomplete conversion of starting material.1. Monitor pH and adjust with dilute acid if necessary.2. Increase temperature slightly within the recommended range (e.g., to 60-70°C).3. Monitor reaction by TLC or GC; extend reaction time if needed.Optimize catalyst loading and temperature based on small-scale trials.
Oily Product Instead of Crystals 1. High concentration of impurities (byproducts) inhibiting crystallization.2. Presence of residual solvent.1. Perform a liquid-liquid extraction to remove nonpolar byproducts (see Q4).2. Attempt to crystallize from a different solvent system.3. Purify a small sample via column chromatography to obtain seed crystals.Strictly control reaction temperature and pH to minimize byproduct formation.
High Levels of Rearrangement Products (e.g., Campholenic Aldehyde) 1. Reaction temperature was too high.2. Inappropriate catalyst (Lewis acid character).3. Acid concentration too high.1. Re-run the reaction at a lower temperature.2. Purify the existing batch via column chromatography (silica gel).Use a dilute Brønsted acid and maintain strict temperature control.
Final Product is Colored Formation of polymeric or degradation products.Treat the solution with activated carbon before the final crystallization step.Avoid excessive heat and unnecessarily long reaction times. Ensure the starting α-pinene oxide is of high purity.
Section 4: Detailed Experimental Protocols

Protocol 4.1: Synthesis of trans-p-Menth-2-ene-1,8-diol (Sobrerol) from α-Pinene Oxide

This protocol is a representative method based on established procedures. Researchers should adapt it based on their specific equipment and scale.

  • Setup: To a jacketed reactor equipped with an overhead stirrer, temperature probe, and pH meter, add 1000 mL of deionized water.

  • pH Adjustment: Begin stirring and bubble carbon dioxide (CO₂) into the water until the pH stabilizes between 3.9 and 4.5. Alternatively, add a dilute solution of sulfuric acid dropwise to achieve the target pH.[10]

  • Reactant Addition: Add 515 g of α-pinene oxide to the reactor. The mixture will be a dispersion.

  • Reaction: Heat the mixture to 65-75°C.[10] The reaction is exothermic, and the temperature may rise. Use the reactor jacket to maintain the target temperature. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC. The reaction is typically complete in 4-6 hours.

  • Cooling & Crystallization: Once the starting material is consumed, turn off the heat and allow the mixture to cool slowly. As the temperature drops below 20°C, white crystals of Sobrerol will begin to precipitate.[10] Cool the mixture further to 5-10°C to maximize crystal formation.

  • Isolation: Collect the crystalline product by filtration or centrifugation.

  • Washing: Wash the collected crystals with a small amount of cold petroleum ether or heptane to remove residual nonpolar impurities.[10]

  • Drying: Dry the product under vacuum at a temperature not exceeding 40°C to yield Sobrerol as a white crystalline solid.

Protocol 4.2: Purification by Recrystallization

  • Dissolution: Transfer the crude, dried Sobrerol to a clean flask. Add a minimal amount of hot water (approximately 30 mL per gram of crude product, heated to ~80°C) with stirring until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, stir for 10 minutes at temperature, and then filter the hot solution through a pad of celite to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then transfer it to an ice bath for at least 1 hour to complete crystallization.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum. Assess purity by melting point and spectroscopic methods (NMR, GC-MS).

Section 5: Visual Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow start Reaction Complete. Analyze Crude Product. yield_check Is Yield > 70%? start->yield_check purity_check Is Product Crystalline & White? yield_check->purity_check Yes low_yield Problem: Low Yield yield_check->low_yield No oily_product Problem: Oily/Impure Product purity_check->oily_product No success Success! Proceed to Final Characterization. purity_check->success Yes byproduct_check Major Byproduct Identified by GC/NMR? purify Action: Purify via Recrystallization or Chromatography. byproduct_check->purify Other/Mixture aldehyde_issue Cause: Rearrangement Action: Lower Temp, Check Acid byproduct_check->aldehyde_issue Aldehyde aromatic_issue Cause: Dehydration Action: Milder Acid, Lower Temp byproduct_check->aromatic_issue p-Cymene optimize_conditions Action: Re-evaluate Temp, pH, Time. See Troubleshooting Table. low_yield->optimize_conditions oily_product->byproduct_check

Figure 2: Decision tree for troubleshooting the synthesis of p-menth-2-ene-1,8-diol.
References
  • Corvi-Mora, C. (1971). Method of preparing sobrerol and the pharmaceutical application of the sobrerol thus obtained. U.S.
  • Lambkin, R., et al. (2020). Characterisation of actions of p-menthane-3,8-diol repellent formulations against Aedes aegypti mosquitoes. Malaria Journal, 19(1), 306. [Link]

  • O'Neil, M.J. (Ed.). (2001). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • Wikipedia contributors. (2023, December 1). Sobrerol. In Wikipedia, The Free Encyclopedia. [Link]

  • Pennetreau, D., et al. (2009). Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. Organic Process Research & Development, 13(1), 134-138. [Link]

  • Sushkevich, V., et al. (2018). Hierarchical Beta Zeolites As Catalysts in α-Pinene Oxide Isomerization. ACS Catalysis, 8(1), 484-495. [Link]

  • Barasa, M., et al. (2021). An evaluation of a new plant-based biting insect repellent. Journal of Insect Science, 21(4), 1-6. [Link]

  • Nguyen, T. H. L., et al. (2022). Synthesis of para-menthane 3,8-diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. E3S Web of Conferences, 349, 01011. [Link]

  • Rybak, K., et al. (2021). The Studies on α-Pinene Oxidation over the TS-1. The Influence of the Temperature, Reaction Time, Titanium and Catalyst Content. Molecules, 26(24), 7654. [Link]

  • Ciprandi, G., & Varricchio, A. (2023). Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections. Preprints.org. [Link]

  • Wikipedia contributors. (2023, November 29). p-Menthane-3,8-diol. In Wikipedia, The Free Encyclopedia. [Link]

  • Kumar, R., et al. (2019). Isomerization of α-pinene oxide using Fe-supported catalysts: Selective synthesis of campholenic aldehyde. Catalysis Communications, 129, 105739. [Link]

  • Pennetreau, D., et al. (2009). Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. Organic Process Research & Development, 13(1), 134-138. [Link]

  • Ciprandi, G., & Varricchio, A. (2023). Sobrerol: New Perspectives to Manage Patients with Frequent Respiratory Infections. Preprints.org. [Link]

Sources

Optimizing reaction conditions for the conversion of p-menth-2-ene-1,8-diol to Δ-9-THC

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Optimizing Reaction Conditions for the Conversion of p-Menth-2-ene-1,8-diol to Δ-9-Tetrahydrocannabinol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of (-)-trans-Δ-9-tetrahydrocannabinol (Δ-9-THC) from p-menth-2-ene-1,8-diol and olivetol. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions, optimize your reaction conditions, and troubleshoot effectively. The condensation of the chiral terpene diol with olivetol is a cornerstone of many synthetic routes to Δ-9-THC, but its success is highly sensitive to reaction parameters.[1] This resource synthesizes data from peer-reviewed literature and established protocols to address the most common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the condensation reaction between p-menth-2-ene-1,8-diol and olivetol?

The reaction is a Friedel-Crafts alkylation, typically catalyzed by a Lewis or Brønsted acid.[2] The catalyst protonates or coordinates to one of the hydroxyl groups on p-menth-2-ene-1,8-diol, facilitating its departure as a water molecule and generating a stabilized tertiary carbocation. This electrophilic carbocation is then attacked by the electron-rich aromatic ring of olivetol (an intermolecular alkylation). A subsequent intramolecular cyclization, where the phenolic hydroxyl group of the olivetol moiety attacks the double bond of the menthene ring, forms the characteristic dibenzopyran core of THC.

Diagram: Generalized Reaction Mechanism

G cluster_start Starting Materials Diol p-Menth-2-ene-1,8-diol Intermediate Carbocation Intermediate Diol->Intermediate Activation Olivetol Olivetol Olivetol->Intermediate Nucleophilic Attack Catalyst Lewis Acid (e.g., BF₃·OEt₂) or Brønsted Acid (e.g., p-TSA) Catalyst->Intermediate Product Δ-9-THC Intermediate->Product Intramolecular Cyclization & Proton Loss

Caption: Acid-catalyzed condensation and cyclization pathway.

Q2: How do I choose the right acid catalyst? My yield is low and I see many side products.

Catalyst choice is critical as it dictates selectivity and reaction rate. While strong acids can drive the reaction to completion, they often lead to isomerization and byproducts.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂): A very common and effective Lewis acid for this transformation.[3][4] It promotes rapid cyclization. However, an excess amount or elevated temperatures can aggressively promote the isomerization of the desired Δ-9-THC (kinetic product) to the more thermodynamically stable Δ-8-THC.[3]

  • Zinc Chloride (ZnCl₂): A milder Lewis acid that can offer better selectivity for Δ-9-THC, minimizing the formation of Δ-8-THC, though potentially requiring longer reaction times or slightly higher temperatures. Conversions of up to 51% with isolated yields of 28% for Δ-9-THC have been reported using anhydrous ZnCl₂.[1]

  • p-Toluenesulfonic acid (p-TSA): A strong Brønsted acid that can also catalyze the reaction. However, it often produces a complex mixture of products, including a higher proportion of Δ-8-THC and other isomers.[3][5]

Recommendation: Start with BF₃·OEt₂ at low temperatures (-10 °C to 0 °C) to favor the kinetic Δ-9 product. If Δ-8 isomerization is a persistent issue, consider switching to anhydrous ZnCl₂.

Troubleshooting Guide

Problem 1: My primary product is Δ-8-THC, not Δ-9-THC.

This is the most common issue and relates to kinetic versus thermodynamic control. The Δ-8 double bond position is more sterically stable.

Causes & Solutions:

CauseScientific RationaleRecommended Action
Reaction Temperature Too High Higher thermal energy allows the reaction to overcome the activation barrier to form the more stable Δ-8 isomer. The Δ-9 isomer is the kinetically favored product at lower temperatures.[3]Maintain a strict reaction temperature, ideally between -10 °C and 0 °C, especially during and after the addition of the acid catalyst.
Prolonged Reaction Time Given enough time, the initially formed Δ-9-THC will isomerize to Δ-8-THC in the presence of acid.[3]Monitor the reaction closely using TLC or HPLC. Quench the reaction as soon as the starting materials are consumed and before significant Δ-8-THC formation is observed (typically within 30-120 minutes for BF₃·OEt₂).[3][4]
Excess or overly strong Acid Catalyst A high concentration of acid or a very strong acid provides more catalytic sites for the isomerization to occur.[1]Carefully control the stoichiometry of the Lewis acid. Use approximately 1.0-1.2 equivalents. If isomerization persists, switch to a milder catalyst like ZnCl₂.[1]
Problem 2: The reaction is incomplete, with significant unreacted olivetol remaining.

Causes & Solutions:

  • Insufficient Catalyst: The catalyst may have been deactivated by trace amounts of water in the reagents or solvent. Ensure all glassware is oven-dried, use anhydrous solvents (like dichloromethane), and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Low Temperature: While low temperatures favor Δ-9 selectivity, they also slow the reaction rate. If the reaction stalls, consider allowing it to slowly warm to room temperature while monitoring carefully for the onset of isomerization.

  • Poor Reagent Quality: Verify the purity of your p-menth-2-ene-1,8-diol and olivetol. Impurities can interfere with the reaction.

Problem 3: My final product is difficult to purify and contains multiple unknown impurities.

Beyond Δ-8-THC, other side products can form, complicating purification.

Potential Impurities:

  • Iso-THC Isomers (e.g., Δ⁸-iso-THC): Result from alternative cyclization pathways of the CBD intermediate. Their formation is highly dependent on the acid and solvent system used.[3][6]

  • Cannabidiol (CBD): Can be formed as an intermediate, and some may remain if the final cyclization is incomplete.[7]

  • Cannabinol (CBN): An oxidation product of THC. This indicates that air (oxygen) was not properly excluded during the reaction, workup, or storage.[8][9] The crude product should be handled under an inert atmosphere and stored under argon at low temperatures.

Purification Strategy: Flash column chromatography or preparative HPLC are the most effective methods for purification.[2][10]

Stationary PhaseMobile Phase SystemSeparation Principle
Silica Gel Heptane/Ether or Hexane/Ethyl Acetate gradientNormal-phase separation based on polarity. THC is moderately polar and will elute after non-polar byproducts.
C18 Reverse-Phase Silica Methanol/Water or Ethanol/Water gradientReverse-phase separation. THC is non-polar and will be retained longer than polar impurities. This can be effective for separating THC isomers.[10]

Experimental Protocols

Protocol 1: General Procedure for Δ-9-THC Synthesis using BF₃·OEt₂

Diagram: Experimental Workflow

G A 1. Preparation - Dry glassware - Add Olivetol & Diol - Add anhydrous CH₂Cl₂ - Purge with Argon B 2. Reaction Setup - Cool vessel to -10 °C A->B C 3. Condensation - Add BF₃·OEt₂ dropwise - Stir for 30-120 min - Monitor by TLC/HPLC B->C D 4. Quenching - Add cold 10% NaHCO₃ (aq) - Warm to room temp C->D E 5. Workup - Separate layers - Extract aqueous with CH₂Cl₂ - Combine organics, dry (Na₂SO₄) D->E F 6. Purification - Concentrate crude oil - Purify via column chromatography E->F G 7. Analysis - Confirm identity & purity (HPLC, GC-MS, NMR) F->G

Caption: Step-by-step workflow for Δ-9-THC synthesis.

  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add olivetol (1.0 eq) and p-menth-2-ene-1,8-diol (1.0-1.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of approximately 0.1 M. Purge the vessel with argon for 10-15 minutes.

  • Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath (e.g., acetone/dry ice).

  • Catalyst Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -5 °C.[4] The solution will typically turn dark red.

  • Reaction Monitoring: Stir the reaction at -10 °C to 0 °C for 30 to 120 minutes. Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 9:1 heptane/ether eluent) or a rapid HPLC method.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying Δ-9-THC and its related isomers.

  • Column: C18 Reverse-Phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[2]

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water (often with a small amount of acid like formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210-228 nm.

  • Quantification: Use certified reference standards for Δ-9-THC, Δ-8-THC, and CBD to create a calibration curve for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is essential for confirming the identity of the products.[11][12] The fragmentation patterns of Δ-9-THC and Δ-8-THC are distinct and can be used for unambiguous identification. Note that GC analysis can cause thermal decarboxylation of any acidic cannabinoids if they are present.[13]

References

  • Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. Organic Process Research & Development. [Link]

  • Development of Analytical Methods for Measuring Δ9-THC in Cannabis Products. National Institute of Standards and Technology (NIST). [Link]

  • Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. LCGC North America. [Link]

  • Determination of ∆-9-Tetrahydrocannabinol (THC), 11-hydroxy-THC, 11-nor-9-carboxy-THC and Cannabidiol in Human Plasma using Gas Chromatography–Tandem Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. ACS Publications. [Link]

  • Development of Analytical Methods for Measuring Δ9 THC in Cannabis Products. YouTube. [Link]

  • Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. American Chemical Society. [Link]

  • Simplified Analysis of 11-Hydroxy-Delta-9-Tetrahydrocannabinol and 11-Carboxy-Delta-9-Tetrahydrocannabinol in Human Meconium: Method Development and Validation. Journal of Analytical Toxicology. [Link]

  • A Precise And Accurate Method For The Determination Of delta-9-THC And 11-Hydroxy-THC In Human Plasma. Pharmaceutical Online. [Link]

  • Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol. ResearchGate. [Link]

  • Purification of ∆9-THC by preparative HPLC using ZEOsphere Silica Gel. Zeochem. [Link]

  • Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of ?-9-Tetrahydrocannabinol. SusChem-España. [Link]

  • Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol. PubMed Central. [Link]

  • Process to extract and purify delta-9-tetrahydrocannabinol.
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Navigating the Challenges of Monoterpenoid Analysis: A Troubleshooting Guide for HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of monoterpenoids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex issues encountered during the chromatographic analysis of these volatile and structurally diverse compounds. Drawing from extensive field experience, this resource provides not just solutions, but a deeper understanding of the underlying principles to empower you in your experimental endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific challenges you may face. We will delve into the causality behind these issues and provide systematic, step-by-step protocols for their resolution.

Peak Tailing: Why are my monoterpenoid peaks asymmetrical and how can I fix it?

Peak tailing is a common frustration in HPLC, leading to poor resolution and inaccurate quantification. For monoterpenoids, which can possess a range of polarities and functional groups, several factors can contribute to this phenomenon.

Q: What are the primary causes of peak tailing for monoterpenoid analysis?

A: The primary culprits behind peak tailing in the HPLC analysis of monoterpenoids are typically:

  • Secondary Interactions with Residual Silanols: Silica-based reversed-phase columns, the workhorses of HPLC, have residual silanol groups (Si-OH) on their surface.[1][2][3] These silanols are acidic and can form strong secondary interactions with polar or ionizable functional groups on monoterpenoids, leading to a portion of the analyte being more strongly retained and eluting later, causing the characteristic "tail."[1][2][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and resulting in peak distortion, including tailing.[5]

  • Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent significantly stronger (i.e., more organic) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to a distorted peak shape.[6]

  • Column Contamination or Degradation: The accumulation of strongly retained sample matrix components or the gradual degradation of the stationary phase can create active sites that promote secondary interactions and cause tailing.[5]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause the analyte band to spread, resulting in peak broadening and tailing.[5]

Systematic Troubleshooting Workflow for Peak Tailing

To efficiently diagnose and resolve peak tailing, a logical, step-by-step approach is essential. The following workflow provides a structured path to identifying the root cause.

G start Peak Tailing Observed check_overload Is the peak shape concentration-dependent? (Perform a dilution study) start->check_overload check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No solution_overload Reduce injection volume or sample concentration. check_overload->solution_overload Yes check_secondary_interactions Does peak shape improve with mobile phase modifier? check_solvent->check_secondary_interactions No solution_solvent Dissolve sample in mobile phase or weaker solvent. check_solvent->solution_solvent Yes check_column_health Is the column old or contaminated? (Check performance with standards) check_secondary_interactions->check_column_health No solution_secondary_interactions Add a mobile phase modifier (e.g., TFA, formic acid) or use a well-endcapped column. check_secondary_interactions->solution_secondary_interactions Yes check_extra_column Is extra-column volume minimized? check_column_health->check_extra_column No solution_column_health Wash or replace the column. check_column_health->solution_column_health Yes solution_extra_column Use shorter, narrower ID tubing. check_extra_column->solution_extra_column Yes end Symmetrical Peak Achieved check_extra_column->end No, consult instrument manual solution_overload->end solution_solvent->end solution_secondary_interactions->end solution_column_health->end solution_extra_column->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Experimental Protocol: Mitigating Secondary Interactions with Mobile Phase Modifiers

Objective: To suppress the ionization of residual silanol groups and minimize their interaction with polar monoterpenoids.

Materials:

  • Your standard mobile phase (e.g., Acetonitrile:Water)

  • Trifluoroacetic acid (TFA) or Formic acid (FA) - HPLC grade

Procedure:

  • Prepare the Modified Mobile Phase: Add a small amount of acid to the aqueous component of your mobile phase. A typical starting concentration is 0.1% (v/v). For example, to prepare 1 L of 0.1% TFA in water, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase Composition: Prepare your desired mobile phase composition (e.g., 60:40 Acetonitrile:0.1% TFA in Water).[7][8][9]

  • System Equilibration: Flush your HPLC system, including the pump, injector, and column, with the new modified mobile phase for at least 15-20 column volumes. This ensures that the column is fully equilibrated.

  • Inject Sample: Inject your monoterpenoid standard or sample and observe the peak shape.

  • Optimization: If tailing persists, you can cautiously increase the acid concentration, but be mindful of the pH limitations of your column.[10][11]

Expected Outcome: The low pH of the mobile phase will protonate the acidic silanol groups, reducing their ability to interact with the analyte and resulting in a more symmetrical peak.[12]

Poor Resolution: My monoterpenoid peaks are overlapping. How can I improve their separation?

Achieving baseline separation of structurally similar monoterpenoids is a common challenge. Poor resolution can stem from several factors related to the column, mobile phase, and other instrumental parameters.

Q: What are the key factors affecting the resolution of monoterpenoid isomers?

A: The resolution of closely eluting compounds is primarily influenced by:

  • Column Efficiency: A column with a higher number of theoretical plates (typically associated with smaller particle sizes and longer column lengths) will produce narrower peaks, which are easier to resolve.[6]

  • Selectivity: This refers to the ability of the stationary phase and mobile phase combination to differentiate between two analytes. The choice of stationary phase (e.g., C18, C8, Phenyl-Hexyl) and the composition of the mobile phase (organic solvent type and percentage, pH, additives) are critical for optimizing selectivity.[13]

  • Retention: Sufficient retention of the analytes on the column is necessary for separation to occur. If the analytes elute too quickly, they will not have enough time to separate.

Troubleshooting Strategy for Poor Resolution

G start Poor Resolution check_mobile_phase Is the mobile phase strength optimal? start->check_mobile_phase check_gradient Are you using an isocratic or gradient method? check_mobile_phase->check_gradient Yes solution_mobile_phase Decrease organic solvent percentage for more retention. check_mobile_phase->solution_mobile_phase No solution_isocratic Switch to a shallow gradient. check_gradient->solution_isocratic Isocratic solution_gradient Optimize the gradient slope. check_gradient->solution_gradient Gradient check_column_chem Is the column chemistry appropriate for your analytes? check_temp_flow Have you optimized temperature and flow rate? check_column_chem->check_temp_flow Yes solution_column_chem Try a different stationary phase (e.g., Phenyl-Hexyl, C30). check_column_chem->solution_column_chem No solution_temp_flow Systematically vary temperature and flow rate to find optimal conditions. check_temp_flow->solution_temp_flow No end Improved Resolution check_temp_flow->end Yes solution_mobile_phase->end solution_isocratic->check_column_chem solution_gradient->check_column_chem solution_column_chem->end solution_temp_flow->end

Caption: Strategy for improving HPLC peak resolution.

Data Presentation: Impact of Mobile Phase Composition on Monoterpenoid Resolution

The following table illustrates how adjusting the mobile phase composition can significantly impact the resolution of two hypothetical monoterpenoids, Limonene and α-Pinene.

Mobile Phase (Acetonitrile:Water)Retention Time Limonene (min)Retention Time α-Pinene (min)Resolution (Rs)
70:304.24.51.2
65:355.86.31.8
60:408.18.92.5

As the percentage of the strong organic solvent (acetonitrile) is decreased, retention times increase, leading to better resolution between the two compounds.

Ghost Peaks: I see unexpected peaks in my chromatogram, even in blank injections. What are they and how do I get rid of them?

Ghost peaks are extraneous peaks that appear in a chromatogram and do not originate from the injected sample.[14] They can be a significant source of confusion and can interfere with the detection and quantification of target analytes.

Q: What are the common sources of ghost peaks in HPLC?

A: Ghost peaks can originate from several sources within the HPLC system and workflow:[15]

  • Mobile Phase Contamination: Impurities in the solvents or water used to prepare the mobile phase are a frequent cause.[14][16] This can also include microbial growth in un-buffered aqueous mobile phases.

  • System Contamination: Carryover from previous injections, leaching from tubing, or degradation of pump seals can introduce contaminants into the system.[14][16]

  • Sample Preparation: Contaminants can be introduced from vials, caps, filters, or solvents used during sample preparation.[14]

  • Degradation of Mobile Phase Additives: Some additives, like TFA, can degrade over time, leading to the appearance of ghost peaks.

Systematic Approach to Identifying and Eliminating Ghost Peaks

G start Ghost Peak(s) Observed blank_injection Inject a true blank (no vial). Is the peak still present? start->blank_injection mobile_phase_check Prepare fresh mobile phase. Is the peak gone? blank_injection->mobile_phase_check No system_issue Source is likely system contamination (e.g., injector, seals). blank_injection->system_issue Yes sample_prep_check Analyze a solvent blank from a clean vial. Is the peak present? mobile_phase_check->sample_prep_check No mobile_phase_issue Source is the mobile phase or its container. mobile_phase_check->mobile_phase_issue Yes system_flush Perform a thorough system flush. Is the peak eliminated? sample_prep_check->system_flush No sample_prep_issue Source is from the sample preparation process (vial, cap, solvent). sample_prep_check->sample_prep_issue Yes carryover_issue Source is likely carryover from a previous injection. system_flush->carryover_issue Yes end Ghost Peak(s) Eliminated system_flush->end No, consult service engineer system_issue->end mobile_phase_issue->end sample_prep_issue->end carryover_issue->end

Caption: Diagnostic workflow for identifying the source of ghost peaks.

Retention Time Variability: Why are my retention times shifting between injections or runs?

Consistent retention times are crucial for reliable peak identification and quantification. Drifting or inconsistent retention times can indicate a problem with the HPLC system or method.

Q: What are the primary causes of retention time variability in monoterpenoid analysis?

A: Fluctuations in retention time can be attributed to several factors:

  • Changes in Mobile Phase Composition: Even small changes in the mobile phase composition, due to inaccurate mixing or evaporation of the more volatile organic solvent, can lead to significant shifts in retention time.[17][18]

  • Temperature Fluctuations: The temperature of the column has a direct impact on retention. Inconsistent laboratory temperatures or a malfunctioning column oven can cause retention times to drift.[17][19]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections can lead to drifting retention times, especially at the beginning of a run.[20]

  • Pump Performance: Inconsistent flow rates due to pump malfunctions, leaks, or air bubbles in the system will cause retention times to vary.[19]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in its retention characteristics.[19]

Best Practices for Maintaining Stable Retention Times
  • Mobile Phase Preparation: Always use high-purity solvents and freshly prepared mobile phases. For isocratic methods, it is best to pre-mix the mobile phase to avoid variations from the pump's proportioning valves.[21]

  • Degassing: Thoroughly degas the mobile phase to prevent the formation of air bubbles in the pump and detector.[22]

  • Temperature Control: Use a column oven to maintain a consistent and stable column temperature.[22]

  • System Equilibration: Before starting any analysis, ensure the column is fully equilibrated with the mobile phase. This can be monitored by observing a stable baseline.

  • Regular Maintenance: Perform regular preventive maintenance on your HPLC system, including checking for leaks and replacing pump seals as needed.[22]

References

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  • Ultra-High Performance Liquid Chromatography (UHPLC) Method for the Determination of Limonene in Sweet Orange (Citrus sinensis) Oil. Oxford Academic.
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  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. 2024-10-13.
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  • Exploring the Role of pH in HPLC Separation. Moravek.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex. 2025-06-09.
  • Why it matters and how to get good peak shape. Agilent. 2023-08-10.
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  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. 2025-11-30.
  • Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. 2024-07-04.
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Technical Support Center: 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work involving this terpenoid. As this molecule is a substituted cyclohexene derivative, it is susceptible to degradation under various conditions. Understanding these degradation pathways is crucial for ensuring the integrity of your experimental results and the stability of your formulations.

This resource will provide you with scientifically grounded information on the potential degradation pathways, frequently asked questions regarding its stability and analysis, and troubleshooting guides for common experimental challenges.

Part 1: Understanding the Degradation of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

From our experience with similar terpenoid structures, the degradation of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is anticipated to proceed through several key pathways, primarily driven by factors such as pH, temperature, light, and oxidative stress. Terpenes, in general, are known to be chemically reactive and structurally unstable, making them prone to degradation from environmental conditions.[1]

Anticipated Degradation Pathways

Based on the structure of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol, which contains a double bond and hydroxyl groups, we can predict the following degradation pathways:

  • Acid-Catalyzed Dehydration and Rearrangement: In acidic conditions, the tertiary alcohol is prone to dehydration, leading to the formation of a carbocation intermediate. This can be followed by rearrangement and subsequent elimination to yield various unsaturated products.

  • Oxidation: The allylic alcohol and the double bond are susceptible to oxidation.[2] This can lead to the formation of epoxides, ketones, aldehydes, and carboxylic acids.[2] The presence of atmospheric oxygen can facilitate these reactions, which can be accelerated by heat and light.[1][3]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, including isomerization and oxidation.[3][4]

  • Thermal Degradation: High temperatures can accelerate the degradation processes mentioned above, particularly dehydration and oxidation.[3][4] Terpenes can begin to degrade at temperatures as low as 21°C (70°F).[3]

The following diagram illustrates the potential degradation pathways under forced conditions:

Degradation Pathways cluster_acid Acidic Conditions (H+) cluster_oxidation Oxidative Stress ([O]) cluster_photo_thermal Photolytic (hν) / Thermal (Δ) Stress 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol Carbocation Intermediate Carbocation Intermediate 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol->Carbocation Intermediate Dehydration Epoxide Epoxide 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol->Epoxide Epoxidation Isomerization Products Isomerization Products 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol->Isomerization Products Isomerization Dehydration Products (Dienes) Dehydration Products (Dienes) Carbocation Intermediate->Dehydration Products (Dienes) Rearrangement Products Rearrangement Products Carbocation Intermediate->Rearrangement Products Ketone/Aldehyde Ketone/Aldehyde Epoxide->Ketone/Aldehyde Carboxylic Acid Carboxylic Acid Ketone/Aldehyde->Carboxylic Acid Oxidized Products Oxidized Products Isomerization Products->Oxidized Products

Caption: Predicted degradation pathways of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the handling, storage, and analysis of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol.

1. What are the optimal storage conditions to minimize degradation?

To prevent degradation, 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol should be stored in a cool, dark place in a tightly sealed container.[4][5] The ideal temperature range is between 15-21°C (60-70°F).[4] For long-term storage, refrigeration is recommended, but ensure the container is airtight to prevent moisture condensation upon removal.[4] It is also advisable to flush the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.[4]

2. How do I perform a forced degradation study for this compound?

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[6][7][8] A typical forced degradation study would involve exposing a solution of the compound to the following conditions:

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid compound at 80°C for 48 hours
Photodegradation Solution exposed to UV light (254 nm) for 24 hours

Note: These are starting conditions and may need to be optimized based on the observed degradation.

3. What analytical techniques are best for monitoring the degradation of this compound and its byproducts?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable for analyzing 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol and its degradation products.

  • GC-MS: Due to the volatile nature of terpenes, GC-MS is an excellent choice.[5] It provides good separation and allows for the identification of unknown degradation products through mass spectral libraries.

  • HPLC: Reverse-phase HPLC with a C18 column can also be used, especially for less volatile or more polar degradation products.[9] A mobile phase of acetonitrile and water with an acid modifier (e.g., formic acid for MS compatibility) is a good starting point.[9]

4. What are the likely degradation products I should be looking for?

Based on the predicted pathways, you should look for:

  • Dehydration products: Aromatic compounds like p-cymene are common degradation products of similar terpenes.[2][10]

  • Oxidation products: Look for increases in the molecular weight corresponding to the addition of oxygen atoms (e.g., +16 for an epoxide or hydroxyl group, +14 for a carbonyl group).

  • Isomers: Changes in the chromatographic retention time with the same mass-to-charge ratio may indicate isomerization.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the experimental analysis of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol.

Problem Potential Cause Troubleshooting Steps
Poor peak shape or tailing in GC analysis. 1. Active sites in the GC inlet or column. 2. The compound is too polar for the column.1. Use a deactivated inlet liner. 2. Derivatize the hydroxyl groups to make the compound less polar. 3. Use a more polar GC column.
Low recovery of the compound from the sample matrix. 1. Volatilization during sample preparation.[5] 2. Adsorption to container surfaces.1. Keep samples and solvents chilled during preparation.[5] 2. Minimize sample exposure to air. 3. Use silanized glassware to reduce adsorption.
Inconsistent results between replicate injections. 1. Degradation in the autosampler vial. 2. Instability in the reconstituted solvent.1. Use amber vials to protect from light. 2. Keep the autosampler tray cool. 3. Analyze samples immediately after preparation.
Appearance of unexpected peaks in the chromatogram. 1. Contamination from solvents or glassware. 2. On-column degradation.1. Run a blank analysis of the solvent. 2. Lower the injection port temperature. 3. Ensure proper cleaning of all glassware.
Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study on 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol.

Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation Prepare stock solution of the compound Prepare stock solution of the compound Aliquot into separate vials for each stress condition Aliquot into separate vials for each stress condition Prepare stock solution of the compound->Aliquot into separate vials for each stress condition Expose samples to acidic, basic, oxidative, thermal, and photolytic stress Expose samples to acidic, basic, oxidative, thermal, and photolytic stress Aliquot into separate vials for each stress condition->Expose samples to acidic, basic, oxidative, thermal, and photolytic stress Dilute samples and analyze by GC-MS or HPLC Dilute samples and analyze by GC-MS or HPLC Expose samples to acidic, basic, oxidative, thermal, and photolytic stress->Dilute samples and analyze by GC-MS or HPLC Include an unstressed control sample Include an unstressed control sample Determine the percentage of degradation Determine the percentage of degradation Dilute samples and analyze by GC-MS or HPLC->Determine the percentage of degradation Identify and quantify the parent compound and degradation products Identify and quantify the parent compound and degradation products Propose degradation pathways Propose degradation pathways Determine the percentage of degradation->Propose degradation pathways Develop a stability-indicating method Develop a stability-indicating method Propose degradation pathways->Develop a stability-indicating method

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Validation & Comparative

A Comparative Guide to the Biological Activity of Cis- and Trans-p-Menth-2-ene-1,8-diol: A Stereochemical Perspective in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced interplay between a molecule's three-dimensional structure and its biological function is a cornerstone of modern therapeutic innovation. Within the diverse class of terpenoids, p-menthane derivatives have emerged as a promising scaffold for a range of pharmacological applications, including antimicrobial and anti-inflammatory agents.[1] This guide provides an in-depth, comparative analysis of the biological activities of two stereoisomers: cis- and trans-p-menth-2-ene-1,8-diol.

While direct, side-by-side comparative studies on these specific isomers are limited in publicly available literature, this guide will synthesize existing knowledge on p-menthane diols and related terpenoids to build a robust, predictive comparison. We will delve into the foundational principles of stereochemistry-activity relationships and provide detailed, field-proven experimental protocols to empower researchers to empirically validate these hypotheses. Our objective is to not only present what is known but to illuminate the path for future research in this promising area.

Introduction to p-Menth-2-ene-1,8-diol and the Significance of Stereoisomerism

p-Menth-2-ene-1,8-diol is a monoterpenoid, a class of naturally occurring compounds built from two isoprene units.[2] Its structure, a cyclohexane ring with hydroxyl and isopropyl substituents, allows for different spatial arrangements of these functional groups, leading to the existence of stereoisomers. The cis and trans diastereomers are distinguished by the relative orientation of the hydroxyl groups at positions 1 and 8. In the cis isomer, these groups are on the same side of the ring, while in the trans isomer, they are on opposite sides.[3][4]

This seemingly subtle difference in molecular architecture can have profound implications for biological activity. The specific orientation of hydroxyl groups can dictate how the molecule interacts with biological targets such as enzyme active sites or cell surface receptors, thereby influencing its efficacy and mechanism of action.

Chemical Structures:

  • cis-p-Menth-2-ene-1,8-diol:

    • Formula: C₁₀H₁₈O₂[3]

    • Molecular Weight: 170.25 g/mol [3]

    • IUPAC Name: (1R,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol (one possible enantiomer)[5]

  • trans-p-Menth-2-ene-1,8-diol:

    • Formula: C₁₀H₁₈O₂[4]

    • Molecular Weight: 170.25 g/mol [4]

    • IUPAC Name: (1S,4R)-4-(2-hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol (one possible enantiomer)[4]

Comparative Analysis of Biological Activities: A Predictive Framework

Given the lack of direct comparative data for cis- and trans-p-menth-2-ene-1,8-diol, we will extrapolate from the known biological activities of the broader p-menthane class and draw analogies from closely related stereoisomers.

p-Menthane derivatives are well-documented for their antimicrobial properties, which are largely attributed to their ability to disrupt the integrity of microbial cell membranes.[1] The lipophilic nature of the p-menthane backbone facilitates partitioning into the lipid bilayer, leading to increased permeability and leakage of intracellular contents.

Hypothetical Comparison:

It is plausible that both cis and trans isomers of p-menth-2-ene-1,8-diol will exhibit antimicrobial activity. However, the spatial orientation of the hydroxyl groups may influence the potency. The cis isomer, with both hydroxyl groups on the same face of the molecule, might present a more "polar" face and a more "nonpolar" face, potentially leading to a more amphipathic character. This could enhance its interaction with the phospholipid heads and tails of the bacterial membrane, possibly resulting in greater disruption and lower Minimum Inhibitory Concentrations (MICs) compared to the trans isomer.

Supporting Evidence from Analogs:

While not a direct comparison, studies on other terpenoids have shown that the presence and position of hydroxyl groups are critical for antimicrobial efficacy.[6]

The anti-inflammatory effects of p-menthane derivatives are often linked to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[1] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.[1]

Hypothetical Comparison:

The anti-inflammatory potential of both isomers is likely. The stereochemistry could influence their ability to bind to and inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The specific three-dimensional arrangement of the hydroxyl groups and the hydrophobic bulk of the molecule in the cis versus the trans isomer could lead to differential binding affinities for the active sites of these enzymes, resulting in one isomer being a more potent anti-inflammatory agent.

Supporting Evidence from Analogs:

Studies on other monoterpenes have demonstrated that stereoisomerism can significantly impact anti-inflammatory activity. For instance, different isomers of menthol exhibit varying degrees of anti-inflammatory effects.[7]

Experimental Protocols for Definitive Comparison

To move beyond hypothesis and establish a clear, data-driven comparison of the biological activities of cis- and trans-p-menth-2-ene-1,8-diol, the following experimental protocols are recommended.

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The cis and trans isomers of p-menth-2-ene-1,8-diol are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum and a standard antibiotic), negative (broth with inoculum), and sterility (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.

Data Presentation:

The results should be summarized in a table for clear comparison.

CompoundTest MicroorganismMIC (µg/mL)
cis-p-menth-2-ene-1,8-diolS. aureus
trans-p-menth-2-ene-1,8-diolS. aureus
cis-p-menth-2-ene-1,8-diolE. coli
trans-p-menth-2-ene-1,8-diolE. coli
Standard AntibioticS. aureus
Standard AntibioticE. coli

Experimental Workflow Diagram:

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardized Microbial Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Compounds cis- & trans-Isomers SerialDilution Serial Dilution in 96-Well Plate Compounds->SerialDilution SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC Comparison Comparative Analysis MIC->Comparison Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Pathway TLR4->NFkB Activates iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Leads to Isomers cis- & trans-p-menth-2-ene-1,8-diol Isomers->NFkB Inhibits?

Hypothesized Anti-inflammatory Mechanism
Conclusion and Future Directions

The stereochemical configuration of p-menth-2-ene-1,8-diol represents a critical, yet underexplored, variable in its biological activity profile. Based on established principles of medicinal chemistry and data from analogous compounds, it is reasonable to hypothesize that the cis and trans isomers will exhibit differential antimicrobial and anti-inflammatory properties. The provided experimental frameworks offer a clear and robust pathway for researchers to empirically test these hypotheses.

A thorough understanding of the structure-activity relationships of these isomers will not only advance our fundamental knowledge of terpenoid pharmacology but also pave the way for the rational design of more potent and selective therapeutic agents derived from this versatile natural product scaffold. Future research should focus on elucidating the precise molecular targets and downstream signaling pathways affected by each isomer to fully unlock their therapeutic potential.

References

  • IOSR Journal. (2021). TERPENES : structural classification and biological activities. IOSR Journal of Pharmacy. [Link]

  • Jogdand, S. S., Pagar, P. H. J., Shinde, G. P., Jaggi, S. M., & Mhaismale, kalyani S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4). [Link]

  • Leal, W. S., et al. (2021). Effect of the Stereoselectivity of para-Menthane-3,8-diol Isomers on Repulsion toward Aedes albopictus. Journal of Agricultural and Food Chemistry, 69(38), 11295–11303. [Link]

  • NIST. (n.d.). cis-p-Menth-2-en-1,8-diol. NIST Chemistry WebBook. [Link]

  • Omolo, M. F., et al. (2002). Repellent activities of stereoisomers of p-menthane-3,8-diols against Anopheles gambiae (Diptera: Culicidae). Journal of Medical Entomology, 39(5), 736–741. [Link]

  • Pal, S., et al. (2014). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Pharmacognosy Journal, 6(5), 1-6. [Link]

  • ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. [Link]

  • Technology Networks. (2008). Analysis of in silico stereoelectronic properties of PMD (p-menthane-3-8-diols) and its derivatives to develop a pharmacophore for insect repellent activity. [Link]

  • ResearchGate. (n.d.). Identification of cis-and trans-p-menth-2-ene-1,8-diol in the hydrosol of M. officinalis (see text). [Link]

  • de Sousa, D. P. (2011). A Review on Anti-Inflammatory Activity of Monoterpenes. Molecules, 16(3), 2274-2304. [Link]

  • de Oliveira, J. R., et al. (2019). Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils. Molecules, 24(13), 2471. [Link]

  • NIST. (n.d.). trans-p-Menth-2-en-1,8-diol. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). cis-p-Menth-2-en-1,8-diol. NIST Chemistry WebBook. [Link]

Sources

A Comparative Guide to the Validation of a Quantitative HPLC Method for p-Menth-2-ene-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of p-menth-2-ene-1,8-diol, a polar monoterpenoid of interest in natural product research and pharmaceutical development. We will explore the rationale behind choosing HPLC over alternative techniques, detail a robust validation protocol grounded in international regulatory standards, and present the experimental design required to ensure data integrity and reliability.

The Analytical Challenge: Quantifying p-Menth-2-ene-1,8-diol

p-Menth-2-ene-1,8-diol is a dihydroxylated monoterpenoid. Its two polar hydroxyl groups grant it significant water solubility but also present challenges for certain analytical techniques. Accurate quantification is critical for various applications, including:

  • Quality Control: Ensuring the consistency and purity of raw materials or finished products.

  • Pharmacokinetic Studies: Tracking its absorption, distribution, metabolism, and excretion (ADME) in biological systems.

  • Stability Testing: Assessing its degradation profile under various environmental conditions.

The choice of analytical methodology is the first critical decision in developing a reliable quantitative assay.

Method Selection: Why HPLC? A Comparative Analysis

While several techniques can be used for terpenoid analysis, the choice primarily narrows down to Gas Chromatography (GC) and HPLC. The physicochemical properties of p-menth-2-ene-1,8-diol make HPLC the more suitable choice for routine quantitative analysis.

  • Gas Chromatography (GC): GC is a powerful technique for analyzing volatile and semi-volatile compounds.[1] Many simpler terpenes are well-suited for GC analysis.[2][3] However, the two hydroxyl groups on p-menth-2-ene-1,8-diol significantly decrease its volatility and increase its polarity. This makes direct GC analysis problematic, often requiring derivatization to mask the polar groups, which adds complexity, time, and potential for analytical error.

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for compounds that are soluble in a liquid mobile phase, including non-volatile and polar substances.[1][4] Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is perfectly suited for retaining and separating polar analytes like p-menth-2-ene-1,8-diol. Detection via UV-Vis spectroscopy is feasible, although it is important to note that saturated diols and isolated double bonds are weak chromophores, necessitating detection at low wavelengths (e.g., 205-220 nm).[2]

Table 1: Comparison of HPLC and GC for p-Menth-2-ene-1,8-diol Analysis

ParameterHPLC (Reversed-Phase)GC (with FID/MS)Rationale for p-Menth-2-ene-1,8-diol
Analyte Volatility Not requiredRequiredThe diol structure makes the analyte non-volatile, favoring HPLC.
Thermal Stability Not requiredRequiredAvoids potential on-column degradation at high GC inlet temperatures.
Sample Preparation Simple dissolutionOften requires derivatizationHPLC offers a more direct and less error-prone workflow.
Detection UV-Vis (low wavelength)FID (universal) or MS (specific)While GC detection may be more sensitive, HPLC-UV is sufficient for quantitative assays and avoids derivatization complexity.
Primary Application Quantitative analysis of non-volatile, polar compounds.Analysis of volatile and semi-volatile compounds.The analyte's properties align directly with the strengths of HPLC.

Given this comparison, a reversed-phase HPLC method with UV detection is the logical choice for developing a robust, reliable, and routine quantitative assay for p-Menth-2-ene-1,8-diol.

The Validation Framework: Ensuring Method Suitability

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6] Our approach is based on the International Council for Harmonisation (ICH) guidelines Q2(R1) and the recently updated Q2(R2), which are recognized by global regulatory bodies, including the FDA.[7][8][9][10][11]

The validation process follows a structured workflow, assessing a series of key performance parameters.

G cluster_0 Method Development & Optimization cluster_2 Routine Use Dev Initial Method Development Spec Specificity Dev->Spec Lin Linearity & Range Acc Accuracy Prec Precision LODQ LOD & LOQ Rob Robustness SST System Suitability Testing (SST) Rob->SST Routine Routine Sample Analysis SST->Routine

Sources

A Comparative Analysis of Synthetic Routes to p-Menth-2-ene-1,8-diol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and flavor chemistry, p-menth-2-ene-1,8-diol stands as a pivotal intermediate, notably in the synthesis of cannabinoids and various fragrance compounds. The efficacy, scalability, and environmental impact of its synthesis are critical considerations for researchers and process chemists. This guide provides an in-depth comparative analysis of the primary synthetic pathways to p-menth-2-ene-1,8-diol, offering detailed experimental protocols, supporting data, and expert insights to inform your selection of the most suitable route for your research and development needs.

Introduction: The Significance of p-Menth-2-ene-1,8-diol

p-Menth-2-ene-1,8-diol, a dihydroxylated monoterpene, possesses a chiral structure that makes it a valuable building block in asymmetric synthesis. Its strategic importance is underscored by its role as a key precursor in the manufacturing of Dronabinol (Δ⁹-tetrahydrocannabinol), a psychoactive component of cannabis with significant therapeutic applications. The demand for efficient and stereoselective synthetic methods is therefore paramount. This guide will explore and compare three principal synthetic strategies:

  • Chemical Synthesis from Limonene: Leveraging the abundant and renewable terpene, limonene, as a starting material.

  • Biocatalytic Synthesis: Employing microbial or enzymatic transformations for a greener and often more selective approach.

  • Synthesis from Other Terpene Precursors: Investigating alternative starting materials such as α-terpineol and citronellal.

Each route will be evaluated based on yield, purity, scalability, cost-effectiveness, and environmental footprint.

Route 1: Chemical Synthesis from Limonene

The most established and widely practiced methods for synthesizing p-menth-2-ene-1,8-diol commence with limonene, a readily available and inexpensive monoterpene found in citrus oils. The key transformation involves the regioselective oxidation of the endocyclic double bond, followed by hydrolysis.

Epoxidation Followed by Acid-Catalyzed Hydrolysis

This two-step approach is a cornerstone of industrial production. The logic behind this pathway lies in the higher reactivity of the endocyclic double bond of limonene towards epoxidation compared to the exocyclic double bond. The subsequent acid-catalyzed ring-opening of the epoxide yields the desired diol.

  • Epoxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is a common choice in laboratory settings due to its commercial availability and ease of handling. For larger-scale operations, in-situ generated peroxy acids or other oxidizing agents might be more cost-effective.

  • Solvent for Epoxidation: A non-polar, aprotic solvent like dichloromethane (DCM) or chloroform is typically used to ensure the stability of the peroxy acid and to facilitate the reaction.

  • Acid Catalyst for Hydrolysis: A dilute mineral acid, such as sulfuric acid, is employed to protonate the epoxide oxygen, activating the ring for nucleophilic attack by water. The concentration of the acid is critical to prevent unwanted side reactions like rearrangement or elimination.

  • Temperature Control: The epoxidation step is often performed at low temperatures (0 °C to room temperature) to control the exothermic reaction and minimize side-product formation. The hydrolysis step may be conducted at slightly elevated temperatures to ensure a reasonable reaction rate.

Step 1: Epoxidation of (R)-(+)-Limonene

  • Dissolve (R)-(+)-limonene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Slowly add a solution of m-CPBA (1.1 eq) in DCM to the stirred limonene solution over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude limonene-1,2-oxide.

Step 2: Acid-Catalyzed Hydrolysis of Limonene-1,2-oxide

  • Dissolve the crude limonene-1,2-oxide in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add a catalytic amount of 10% aqueous sulfuric acid.

  • Heat the mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield p-menth-2-ene-1,8-diol.

G cluster_epoxidation Step 1: Epoxidation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Purification limonene (R)-(+)-Limonene epoxide Limonene-1,2-oxide (crude) limonene->epoxide 0°C to RT mcpba m-CPBA in DCM mcpba->epoxide epoxide_h Limonene-1,2-oxide acid H₂SO₄ (aq) diol p-Menth-2-ene-1,8-diol acid->diol crude_diol Crude Diol epoxide_h->diol 50-60°C purified_diol Purified p-Menth-2-ene-1,8-diol crude_diol->purified_diol Chromatography/ Recrystallization

Singlet Oxygen Photooxidation

An alternative approach involves the use of singlet oxygen (¹O₂) to directly oxygenate the endocyclic double bond of limonene, forming an allylic hydroperoxide intermediate which can then be reduced to the diol. This method often utilizes a photosensitizer to generate singlet oxygen from ground-state triplet oxygen in the presence of light.[1]

  • Photosensitizer: Rose Bengal or Methylene Blue are common choices as they efficiently absorb visible light and transfer energy to molecular oxygen to generate singlet oxygen.[2]

  • Solvent: A solvent that is transparent to the wavelength of light used and does not react with singlet oxygen is required. Methanol or pyridine are often employed.

  • Reducing Agent: After the formation of the hydroperoxide, a mild reducing agent such as sodium sulfite or triphenylphosphine is used to reduce the hydroperoxide to the corresponding alcohol.

  • Dissolve (R)-(+)-limonene and a catalytic amount of Rose Bengal in methanol in a photoreactor.

  • Bubble a stream of oxygen through the solution while irradiating with a visible light source (e.g., a sodium lamp).

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, add a solution of sodium sulfite in water to the reaction mixture and stir for 1-2 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_photooxidation Step 1: Photooxidation cluster_reduction Step 2: Reduction limonene (R)-(+)-Limonene hydroperoxide Allylic Hydroperoxide limonene->hydroperoxide sensitizer Rose Bengal, O₂, hν sensitizer->hydroperoxide hydroperoxide_r Allylic Hydroperoxide reducing_agent Na₂SO₃ diol p-Menth-2-ene-1,8-diol reducing_agent->diol hydroperoxide_r->diol

Route 2: Biocatalytic Synthesis

The drive towards sustainable and "green" chemistry has spurred the development of biocatalytic routes for the synthesis of fine chemicals. Microbial transformations of limonene can offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and organic solvents.

Microbial Transformation of Limonene

Certain fungi and bacteria possess cytochrome P450 monooxygenases and epoxide hydrolases that can selectively hydroxylate limonene at the C1 and C2 positions to yield p-menth-2-ene-1,8-diol.[3][4]

  • Microorganism Selection: The choice of microbial strain is critical for achieving high yield and selectivity. Fungal strains such as Aspergillus and Penicillium species, as well as some bacteria like Pseudomonas putida, have been shown to be effective.[4][5]

  • Culture Medium and Conditions: The composition of the growth medium, pH, temperature, and aeration must be optimized for both microbial growth and enzymatic activity.

  • Substrate Addition: Limonene can be toxic to microorganisms at high concentrations. Therefore, a fed-batch or two-phase system is often employed to maintain a low but steady concentration of the substrate.

  • Product Extraction: After the biotransformation, the product needs to be efficiently extracted from the aqueous culture medium, typically using a water-immiscible organic solvent.

  • Cultivate the selected microbial strain in a suitable growth medium until it reaches the desired cell density.

  • Transfer the culture to a biotransformation medium, which may be the same as or different from the growth medium.

  • Add limonene to the culture, either at once or in a fed-batch manner. An emulsifying agent may be used to improve substrate availability.

  • Incubate the culture under optimized conditions (temperature, shaking, pH) for a predetermined period (typically several days).

  • Monitor the formation of p-menth-2-ene-1,8-diol using GC-MS or HPLC analysis of culture extracts.

  • After the desired conversion is achieved, separate the microbial biomass by centrifugation or filtration.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract and concentrate it to obtain the crude product.

  • Purify the product by column chromatography.

G cluster_cultivation Step 1: Microbial Cultivation cluster_biotransformation Step 2: Biotransformation cluster_extraction Step 3: Extraction & Purification strain Selected Microorganism culture Active Microbial Culture strain->culture Growth Medium culture_b Active Microbial Culture limonene Limonene product p-Menth-2-ene-1,8-diol in Culture limonene->product Incubation product_e Diol in Culture culture_b->product crude_product Crude Product purified_product Purified Diol crude_product->purified_product Chromatography product_e->crude_product Solvent Extraction

Route 3: Synthesis from Other Terpene Precursors

While limonene is the most common starting material, other readily available terpenes can also serve as precursors for the synthesis of p-menthane diols.

Acid-Catalyzed Hydration of α-Terpineol

α-Terpineol, which can be synthesized from α-pinene, can undergo acid-catalyzed hydration to yield p-menthane-1,8-diol (terpin hydrate).[6][7] While the primary product is the saturated diol, under certain conditions, elimination can lead to the formation of unsaturated diols.

  • Acid Catalyst: Similar to the hydrolysis of limonene epoxide, a mineral acid like sulfuric acid is typically used. The concentration and temperature are key parameters to control the extent of hydration and minimize side reactions.

  • Solvent: The reaction is often carried out in a mixture of an organic solvent and water to ensure miscibility of the reactants.

  • Dissolve α-terpineol in a suitable solvent such as acetone.

  • Add a dilute aqueous solution of sulfuric acid.

  • Stir the mixture at a controlled temperature (e.g., 40-50 °C) for several hours.

  • Monitor the reaction by GC or TLC.

  • Upon completion, neutralize the reaction mixture with a base.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify by chromatography or recrystallization.

Cyclization-Hydration of Citronellal

Citronellal, a major component of citronella oil, can be converted to p-menthane-3,8-diol through an acid-catalyzed intramolecular ene reaction followed by hydration.[8][9] While this yields a different regioisomer, the underlying principles of acid-catalyzed cyclization and hydration are relevant and offer a pathway to related structures.

Comparative Data Summary

The following table provides a comparative overview of the different synthetic routes discussed. The values presented are indicative and can vary based on specific reaction conditions and scale.

Parameter Epoxidation/Hydrolysis of Limonene Photooxidation of Limonene Biocatalytic Synthesis Acid-Catalyzed Hydration of α-Terpineol
Starting Material LimoneneLimoneneLimoneneα-Terpineol
Typical Yield 60-80%40-60%Variable (can be high)50-70%
Purity (after purification) >98%>95%High (often stereospecific)>95%
Reaction Time 6-10 hours4-8 hours24-72 hours4-8 hours
Reaction Temperature 0-60 °CRoom Temperature25-37 °C40-50 °C
Key Reagents m-CPBA, H₂SO₄Photosensitizer, O₂, Reducing AgentMicrobial Culture, Growth MediumH₂SO₄
Scalability High (industrially practiced)ModerateModerate to HighHigh
Environmental Impact Moderate (use of organic solvents and strong acids)Low to Moderate (depends on solvent and sensitizer)Low (aqueous medium, mild conditions)Moderate (use of acid)
Advantages Well-established, high yield, scalableMild conditions, uses light as an energy sourceHigh selectivity, environmentally friendlyReadily available starting material
Disadvantages Use of hazardous reagents, potential for side reactionsLower yields, requires specialized equipmentLong reaction times, substrate toxicity, complex product isolationPotential for side reactions, may not yield the target isomer directly

Conclusion and Future Outlook

The synthesis of p-menth-2-ene-1,8-diol can be achieved through several distinct pathways, each with its own set of advantages and challenges. The traditional chemical synthesis from limonene via epoxidation and hydrolysis remains a robust and scalable method, well-suited for industrial production. However, the growing emphasis on sustainable chemistry is driving innovation in alternative routes.

The photooxidation of limonene offers a milder and potentially more environmentally benign chemical approach, although further optimization is needed to improve yields. Biocatalysis presents the most promising "green" alternative, with the potential for high stereoselectivity and operation in aqueous media under ambient conditions. The main hurdles for biocatalytic processes are often longer reaction times and the complexities of downstream processing.

For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of factors such as the desired scale of production, cost constraints, required purity and stereochemistry, and environmental impact. As research in catalysis and biocatalysis continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this valuable chemical intermediate.

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  • Arab-Jaziri, F., et al. (2021). Conversion of epoxides by limonene epoxide hydrolase. A) regioselective hydrolysis of meso‐epoxides examined in this study. B) Catalytic mechanism of LEH, illustrated with proRR hydrolysis of cyclopentene oxide. ChemCatChem, 13(13), 3046-3056. [Link]

  • NIST. (n.d.). trans-p-Menth-2-en-1,8-diol. In NIST Chemistry WebBook. Retrieved from [Link]

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  • Ozel, M. Z., et al. (2019). Identification of cis-and trans-p-menth-2-ene-1,8-diol in the hydrosol of M. officinalis (see text). Journal of Essential Oil Research, 31(5), 398-406. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise detection and quantification of small molecules are critical for robust and reliable results. When employing immunoassays for compounds like terpinolene, a monoterpene with increasing interest in various fields, understanding the specificity of the antibodies used is paramount. Structurally similar derivatives can lead to significant cross-reactivity, potentially compromising data integrity. This guide provides a comprehensive comparison of antibody performance against related terpinolene derivatives, supported by illustrative experimental data and detailed protocols to aid in the development and validation of specific immunoassays.

Terpinolene is a naturally occurring monoterpene found in a variety of plants, and it is recognized for its distinct aroma and potential biological activities.[1][2] As research into its pharmacological and toxicological profiles expands, the need for sensitive and specific analytical methods, such as immunoassays, becomes increasingly important. However, the development of antibodies against small molecules, or haptens, like terpinolene, presents a unique set of challenges.[3][4]

Due to their small size, haptens are not immunogenic on their own and must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an immune response.[5][][7][8] The resulting antibodies may recognize not only the target hapten but also structurally related molecules, a phenomenon known as cross-reactivity.[9] The degree of cross-reactivity is a critical performance parameter of any immunoassay and must be thoroughly evaluated.[10]

This guide delves into the nuances of antibody cross-reactivity with terpinolene derivatives, providing a framework for assessing these interactions and interpreting the results.

Comparative Analysis of Antibody Cross-Reactivity

The specificity of an anti-terpinolene antibody is typically assessed using a competitive enzyme-linked immunosorbent assay (cELISA). In this format, free terpinolene or its derivatives in a sample compete with a terpinolene-enzyme conjugate for a limited number of antibody binding sites. The degree of cross-reactivity is determined by comparing the concentration of the derivative required to cause a 50% inhibition of the signal (IC50) to the IC50 of terpinolene itself.

Cross-reactivity (%) = (IC50 of Terpinolene / IC50 of Derivative) x 100

Below is a table summarizing representative cross-reactivity data for a hypothetical anti-terpinolene monoclonal antibody. This data is for illustrative purposes and highlights the expected trends based on structural similarity.

CompoundStructure% Cross-Reactivity (Representative Data)
Terpinolene Terpinolene Structure100%
α-Terpineneα-Terpinene Structure65%
γ-Terpineneγ-Terpinene Structure58%
α-Phellandreneα-Phellandrene Structure42%
LimoneneLimonene Structure25%
α-Pineneα-Pinene Structure15%
β-Pineneβ-Pinene Structure12%

Interpretation of Data: The hypothetical data illustrates that antibodies raised against terpinolene are expected to show significant cross-reactivity with isomers that share a similar p-menthadiene backbone and double bond positions, such as α-terpinene and γ-terpinene. As the structural dissimilarity increases, for instance with the bicyclic pinenes, the cross-reactivity is expected to decrease substantially. This underscores the importance of empirical validation for any antibody intended for specific terpinolene quantification.

Experimental Workflow: Competitive ELISA for Cross-Reactivity Assessment

The following is a detailed protocol for a competitive ELISA to determine the cross-reactivity of an anti-terpinolene antibody.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_incubation Incubation cluster_washing Washing cluster_detection Signal Detection cluster_stop Stopping Reaction cluster_read Data Acquisition coating Coat microplate wells with anti-terpinolene antibody. blocking Block unbound sites with a blocking buffer (e.g., BSA). coating->blocking Wash competition Add standards/samples (containing terpinolene or derivatives) and terpinolene-HRP conjugate. blocking->competition incubation Incubate to allow competition for antibody binding. competition->incubation washing Wash wells to remove unbound reagents. incubation->washing Wash detection Add TMB substrate. Color develops in proportion to bound terpinolene-HRP. washing->detection stop_reaction Add stop solution. detection->stop_reaction read_plate Read absorbance at 450 nm. stop_reaction->read_plate Competitive_ELISA cluster_reactants Reactants cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration Ab Antibody Analyte Analyte (Terpinolene) LabeledAnalyte Labeled Analyte (Terpinolene-HRP) Ab1 Antibody Signal1 Strong Signal Ab1->Signal1 generates LabeledAnalyte1 Labeled Analyte LabeledAnalyte1->Ab1 Ab2 Antibody Signal2 Weak Signal Ab2->Signal2 generates Analyte2 Analyte Analyte2->Ab2 LabeledAnalyte2 Labeled Analyte

Caption: Principle of competitive immunoassay for terpinolene detection.

Conclusion

The development of specific immunoassays for small molecules like terpinolene requires a thorough understanding and characterization of antibody cross-reactivity. While antibodies can be powerful tools for detection and quantification, their interaction with structurally similar molecules can lead to inaccurate results. The illustrative data and detailed protocol provided in this guide serve as a framework for researchers to design and validate their own immunoassays. By carefully assessing cross-reactivity against a panel of relevant derivatives, scientists can ensure the specificity and reliability of their findings, ultimately contributing to the advancement of research in their respective fields.

References

  • BenchChem. (2025). The Specificity Challenge: A Comparative Guide to Antibody Cross-Reactivity Against Related Monoterpenoids. BenchChem Technical Guides.
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  • MDPI. (2022). Preparation of Monoclonal Antibody against Pyrene and Benzo [a]pyrene and Development of Enzyme-Linked Immunosorbent Assay for Fish, Shrimp and Crab Samples. Foods.
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  • Curaleaf Clinic. (2022). An Assessment of Terpinolene in in silico, in vitro, and in vivo Studies.
  • Owen, W. E., & Roberts, W. L. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chimica Acta.
  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease.
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  • Muhammad, A., et al. (2021). Biochemical significance of limonene and its metabolites: future prospects for designing and developing highly potent anticancer drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • Thermo Fisher Scientific. (n.d.). Human Antibody Cross Reactivity Chart.
  • Satyal, P., et al. (2023). Characterizing cannabis-prevalent terpenes for neuroprotection reveal a role for α and β-pinenes in mitigating amyloid β-evoked neurotoxicity and aggregation in vitro. Food and Chemical Toxicology.
  • Aftab, T., & Hakeem, K. R. (Eds.). (2021). In Vitro Evaluation of the Activity of Terpenes and Cannabidiol against Human Coronavirus E229. In Plant-derived Bioactives.
  • Ledsgaard, L., et al. (2019). Discovery of cross-reactive and recyclable human monoclonal antibodies for new recombinant antivenoms.
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The Efficacy of Terpene Precursors in THC Synthesis: A Comparative Analysis of p-Menth-2-ene-1,8-diol and Other Key Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) is a subject of continuous interest. The choice of starting materials, particularly the terpene precursor, is a critical determinant of reaction yield, purity, and scalability. This guide provides an in-depth technical comparison of various terpene precursors for THC synthesis, with a special focus on the efficacy of p-menth-2-ene-1,8-diol against more conventional substrates.

Introduction: The Crucial Role of Precursors in THC Synthesis

The chemical synthesis of Δ⁹-THC, the principal psychoactive constituent of Cannabis sativa, typically involves the acid-catalyzed condensation of a resorcinol derivative (most commonly olivetol) with a suitable monoterpenoid. This reaction mimics, in principle, the final cyclization step of the natural biosynthetic pathway. The terpene's structure dictates the cyclization pathway and, consequently, the stereochemistry and isomeric purity of the final product. While several routes have been established, the efficacy of each is highly dependent on the chosen terpene precursor.

This guide will explore and compare the following key precursors:

  • p-Menth-2-ene-1,8-diol: A dihydroxylated monoterpene that has been investigated as a key intermediate.

  • p-Menth-2,8-dien-1-ol: A widely used chiral monoterpenoid in cannabinoid synthesis.

  • Citral: An acyclic monoterpene aldehyde used in classic, albeit less stereoselective, THC synthesis.

  • Cannabigerolic Acid (CBGA): The natural biosynthetic precursor in Cannabis sativa.

Biosynthesis vs. Chemical Synthesis: Two Roads to THC

To understand the role of terpene precursors, it is essential to differentiate between the biological and chemical routes to THC.

The Natural Pathway: Cannabigerolic Acid (CBGA) as the Precursor

In the glandular trichomes of the Cannabis plant, THC is synthesized from cannabigerolic acid (CBGA).[1][2] CBGA is formed from the alkylation of olivetolic acid with the terpene geranyl pyrophosphate.[3][4] The enzyme tetrahydrocannabinolic acid (THCA) synthase, a flavoprotein, then catalyzes the oxidative cyclization of the monoterpene moiety of CBGA to form THCA.[1][2] THCA is subsequently decarboxylated, typically by heat, to yield the psychoactive Δ⁹-THC.[1] This enzymatic process is highly specific and efficient within the biological system.

THC Biosynthesis Olivetolic Acid Olivetolic Acid CBGA CBGA Olivetolic Acid->CBGA Geranylpyrophosphate: olivetolate geranyltransferase Geranyl Pyrophosphate Geranyl Pyrophosphate Geranyl Pyrophosphate->CBGA THCA THCA CBGA->THCA THCA Synthase (Oxidative Cyclization) THC THC THCA->THC Decarboxylation (Heat)

Caption: Biosynthetic pathway of THC in Cannabis sativa.

Chemical Synthesis: Mimicking Nature in the Lab

Chemical synthesis aims to replicate the final cyclization step in a controlled laboratory setting. The general approach involves the Friedel-Crafts alkylation of olivetol with a terpene in the presence of an acid catalyst. The choice of terpene and catalyst is critical for achieving the desired stereochemistry and minimizing the formation of byproducts such as Δ⁸-THC and other isomers.[5][6]

Comparative Efficacy of Terpene Precursors

p-Menth-2-ene-1,8-diol

p-Menth-2-ene-1,8-diol has been identified as a key intermediate for the preparation of Δ⁹-THC.[7][8][9][10] The synthesis involves the condensation of this diol with olivetol, typically catalyzed by a Lewis acid like anhydrous zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[11]

Reaction Pathway:

p-Menth-2-ene-1,8-diol_Pathway p-Menth-2-ene-1,8-diol p-Menth-2-ene-1,8-diol Intermediate_pM Carbocation Intermediate p-Menth-2-ene-1,8-diol->Intermediate_pM Lewis Acid (e.g., ZnCl₂) Olivetol Olivetol Olivetol->Intermediate_pM THC_pM Δ⁹-THC Intermediate_pM->THC_pM Cyclization Byproducts_pM Side Products Intermediate_pM->Byproducts_pM

Caption: Synthesis of Δ⁹-THC from p-menth-2-ene-1,8-diol and olivetol.

Performance:

  • Yield: Conversions of up to 51% have been observed, with isolated yields of (−)-trans-Δ⁹-THC reported at 28% when using anhydrous ZnCl₂.[11]

  • Advantages: The development of manufacturing-scale processes for p-menth-2-ene-1,8-diol may enhance its applicability in large-scale THC synthesis.[7][8][9][10]

  • Disadvantages: Despite being a one-step procedure, the reaction is known to produce a significant variety of side products, which can complicate purification and limit its application for high-purity THC production.[11]

p-Menth-2,8-dien-1-ol

This is one of the most commonly employed terpenes for stereoselective THC synthesis.[11] The reaction with olivetol, catalyzed by a Lewis acid such as BF₃·OEt₂, can directly yield Δ⁹-THC.

Reaction Pathway:

p-Menth-2,8-dien-1-ol_Pathway p-Menth-2,8-dien-1-ol p-Menth-2,8-dien-1-ol Intermediate_pMD Carbocation Intermediate p-Menth-2,8-dien-1-ol->Intermediate_pMD Lewis Acid (e.g., BF₃·OEt₂) Olivetol Olivetol Olivetol->Intermediate_pMD THC_pMD Δ⁹-THC Intermediate_pMD->THC_pMD Cyclization isoTHC Δ⁸-iso-THC Intermediate_pMD->isoTHC

Caption: Synthesis of Δ⁹-THC from p-menth-2,8-dien-1-ol and olivetol.

Performance:

  • Yield: This one-step synthesis can produce optically pure (−)-Δ⁹-THC in approximately 50% yield (determined by GLC), with an isolated yield of 31%.[12][13] The other major product is often trans-Δ⁸-iso-THC.[12]

  • Advantages: It is a well-established, single-step method that provides good stereoselectivity.[13]

  • Disadvantages: The formation of isomeric byproducts necessitates chromatographic purification to obtain high-purity Δ⁹-THC.[12]

Citral

The condensation of citral with olivetol is a classic method for synthesizing cannabinoids. However, it is generally less stereoselective than methods using chiral cyclic terpenes.

Reaction Pathway:

Citral_Pathway Citral Citral Intermediate_C Intermediate Adduct Citral->Intermediate_C Acid Catalyst (e.g., HCl, BF₃·OEt₂) Olivetol Olivetol Olivetol->Intermediate_C THC_C Δ⁹-cis/trans-THC Intermediate_C->THC_C Cyclization CBC Cannabichromene (CBC) Intermediate_C->CBC

Caption: Synthesis of cannabinoids from citral and olivetol.

Performance:

  • Yield: The yields of Δ⁹-THC are often modest, with one report indicating a 20% yield for Δ⁹-trans-THC and 5% for Δ⁹-cis-THC when using 1% BF₃·OEt₂.[14] Other conditions can lead to the formation of cannabichromene (CBC) as the major product.[15]

  • Advantages: Citral is a readily available and inexpensive starting material.

  • Disadvantages: The reaction typically produces a mixture of THC isomers (cis and trans) and other cannabinoids like CBC, making it difficult to isolate pure Δ⁹-trans-THC.[14][15]

Quantitative Comparison of Precursors

PrecursorCatalyst(s)Typical Isolated Yield of Δ⁹-THCKey AdvantagesKey Disadvantages
p-Menth-2-ene-1,8-diol ZnCl₂, BF₃·OEt₂28%[11]Potential for large-scale synthesis of the precursor.[7][8]High formation of side products, complicating purification.[11]
p-Menth-2,8-dien-1-ol BF₃·OEt₂, p-TSA31%[12][13]Well-established, one-step, stereoselective synthesis.[13]Formation of isomeric byproducts requires purification.[12]
Citral HCl, BF₃·OEt₂5-20%[14]Inexpensive and readily available.Poor stereoselectivity, produces a mixture of isomers and byproducts.[14][15]
CBGA (Biosynthesis) THCA SynthaseHigh (in planta)Highly specific and efficient enzymatic conversion.[1]Limited to biological systems or complex in vitro enzymatic setups.[1]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Condensation of a Terpene with Olivetol

Disclaimer: The synthesis of controlled substances like THC is illegal in many jurisdictions and should only be conducted by licensed professionals in a compliant laboratory setting.

  • Reaction Setup: To a solution of olivetol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the Lewis acid catalyst (e.g., 1% BF₃·OEt₂ or anhydrous ZnCl₂).[11][12]

  • Addition of Terpene: Slowly add a solution of the terpene precursor (e.g., p-menth-2-ene-1,8-diol or p-mentha-2,8-dien-1-ol, 1.0-1.2 eq) in anhydrous DCM to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate Δ⁹-THC from unreacted starting materials and byproducts.[12]

Conclusion and Future Outlook

The choice of terpene precursor is a pivotal decision in the chemical synthesis of Δ⁹-THC, with a direct impact on yield, purity, and stereoselectivity. While the classic condensation of p-mentha-2,8-dien-1-ol with olivetol remains a robust and widely used method, offering a good balance of yield and stereocontrol, it is not without its challenges, primarily the need for extensive purification.[12][13]

p-Menth-2-ene-1,8-diol presents an alternative route with comparable, albeit slightly lower, reported isolated yields.[11] Its main drawback lies in the formation of a complex mixture of side products. However, recent advancements in the large-scale preparation of this diol could make it a more attractive option if purification methods are optimized.[7][9]

Citral , being an achiral precursor, is unsuitable for syntheses where stereopurity is paramount, as it leads to isomeric mixtures that are difficult to separate.[14]

For the production of enantiomerically pure Δ⁹-THC, the biosynthetic pathway starting from CBGA is unparalleled in its specificity.[1] While not a conventional chemical synthesis route, advances in biocatalysis and metabolic engineering may one day allow for the harnessing of THCA synthase or engineered microorganisms for the industrial production of THC, representing the next frontier in cannabinoid synthesis.

Ultimately, the selection of a precursor will depend on the specific goals of the synthesis: cost, scale, and the required purity of the final active pharmaceutical ingredient.

References

  • Barth, F., & Lass-Flörl, C. (2020). Synthetic pathways to tetrahydrocannabinol (THC): an overview. Organic & Biomolecular Chemistry. [Link]

  • Grokipedia. (n.d.). Tetrahydrocannabinolic acid synthase. Grokipedia.
  • Semantic Scholar. (n.d.). [PDF] Synthetic pathways to tetrahydrocannabinol (THC): an overview.
  • RSC Publishing. (2020, March 31). Synthetic pathways to tetrahydrocannabinol (THC): an overview. Organic & Biomolecular Chemistry.
  • ResearchGate. (2020). (PDF) Synthetic Pathways to Tetrahydrocannabinol (THC): An Overview.
  • Razdan, R. K., Dalzell, H. C., & Handrick, G. R. (1974). Hashish.1 A Simple One-Step Synthesis of ( — ^^Tetrahydrocannabinol (THC) from />-Mentha-2,8-dien-l-ol and Olivetol. Future4200.
  • Cabaj, J. E., et al. (2009). Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. Organic Process Research & Development.
  • Wikipedia. (n.d.). Tetrahydrocannabinolic acid synthase.
  • Shoyama, Y., et al. (2012). Reaction mechanism of THCA synthase.
  • SusChem-España. (n.d.). Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of ?-9-Tetrahydrocannabinol.
  • Frontiers in Chemistry. (2023, August 1). Synthetic approaches to cis-THC, a promising scaffold in medicinal chemistry.
  • ACS Publications. (2023, April 4). Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol. The Journal of Organic Chemistry.
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  • ACS Publications. (2009, January 5). Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol.
  • PubMed Central. (n.d.). Synthetic Pathways to Non-Psychotropic Phytocannabinoids as Promising Molecules to Develop Novel Antibiotics: A Review.
  • ACS Publications. (2009, January 5). Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol.
  • ResearchGate. (n.d.). Reaction mechanism of tetrahydrocannabinolic acid (THCA) synthase and...
  • ResearchGate. (n.d.). Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol.
  • PubMed Central. (2021, May 31).
  • Morimoto, S., et al. (2005). Tetrahydrocannabinolic Acid Synthase, the Enzyme Controlling Marijuana Psychoactivity, is Secreted into the Storage Cavity of the Glandular Trichomes. Plant and Cell Physiology.
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A Spectroscopic Showdown: Differentiating Synthetic and Naturally Occurring p-Menth-2-ene-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the world of natural products and synthetic chemistry, the ability to distinguish between compounds derived from nature and those synthesized in a laboratory is paramount. This guide provides a comprehensive spectroscopic comparison of naturally occurring and synthetic p-menth-2-ene-1,8-diol, a bicyclic monoterpenoid with significance in various chemical syntheses, including as a key intermediate in the production of Δ-9-tetrahydrocannabinol (THC).[1] By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document equips researchers with the analytical tools to discern the origin of their samples, ensuring authenticity and purity in their work.

The Tale of Two Origins: Natural vs. Synthetic

p-Menth-2-ene-1,8-diol exists as cis and trans stereoisomers. The naturally occurring form is often found as a constituent of essential oils, notably in Lemon Balm (Melissa officinalis).[2] Its biosynthetic pathway in plants yields a specific stereochemical profile. In contrast, synthetic routes, frequently starting from limonene, can produce a mixture of isomers or be tailored to yield a specific isomer, depending on the reaction conditions.[1][3] These subtle differences in isomeric ratio and the potential presence of trace impurities from either the biosynthetic or synthetic pathways can be elucidated through careful spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for a definitive identification and comparison of synthetic and natural samples.

¹H NMR Spectroscopy

The ¹H NMR spectrum of p-menth-2-ene-1,8-diol reveals characteristic signals for the olefinic protons, the protons adjacent to the hydroxyl groups, and the methyl groups. Key differences between synthetic and natural samples may arise from:

  • Isomeric Ratios: Synthetic p-menth-2-ene-1,8-diol may exist as a mixture of cis and trans isomers, resulting in two sets of peaks for some protons. The integration of these peaks can be used to determine the isomeric ratio. Naturally occurring samples, on the other hand, may exhibit a single dominant isomer.

  • Trace Impurities: Synthetic samples might show residual signals from starting materials (e.g., limonene epoxide) or byproducts of the synthesis. Natural extracts could contain other terpenoids present in the essential oil.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for p-Menth-2-ene-1,8-diol (in CDCl₃)

ProtonExpected Chemical Shift (ppm) - cis IsomerExpected Chemical Shift (ppm) - trans Isomer
Olefinic (C2-H, C3-H)5.5 - 5.85.5 - 5.8
H-1~1.7~1.8
H-4~2.1~2.2
CH₃ (C7)~1.3~1.3
CH₃ (C9, C10)~1.2~1.2
OHVariableVariable

Note: Exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbons, particularly those of the stereocenters (C1 and C4), can be sensitive to the cis/trans stereochemistry.

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for p-Menth-2-ene-1,8-diol (in CDCl₃)

CarbonExpected Chemical Shift (ppm) - cis IsomerExpected Chemical Shift (ppm) - trans Isomer
C1~70~72
C2~128~129
C3~134~135
C4~40~42
C5~27~28
C6~30~31
C7~22~22
C8~72~73
C9~26~27
C10~26~27

Note: These are approximate values and can be influenced by experimental conditions.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the p-menth-2-ene-1,8-diol sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Figure 1: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of p-menth-2-ene-1,8-diol is characterized by absorptions corresponding to the O-H and C-O stretching of the alcohol groups, as well as the C=C stretching of the alkene.

While the IR spectra of the cis and trans isomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to variations in the vibrational modes of the entire molecule. The presence of impurities in either the synthetic or natural sample will also manifest as additional peaks in the spectrum. For instance, a synthetic sample might show a weak carbonyl (C=O) stretch around 1700 cm⁻¹ if starting material from an oxidation step remains.

Table 3: Characteristic IR Absorption Bands for p-Menth-2-ene-1,8-diol

Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3600 - 3200Broad, strong absorption
C-H (sp³ hybridized)3000 - 2850Medium to strong absorptions
C=C (alkene)1680 - 1640Weak to medium absorption
C-O (alcohol)1150 - 1050Strong absorption
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is a viscous liquid or can be melted at a low temperature, a thin film can be prepared between two KBr or NaCl plates.

  • Background Spectrum: Obtain a background spectrum of the empty sample compartment or a blank KBr pellet.

  • Sample Spectrum: Place the sample in the IR beam and collect the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra.

Figure 2: FTIR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation patterns. For p-menth-2-ene-1,8-diol (C₁₀H₁₈O₂), the expected molecular ion peak [M]⁺ would be at m/z 170.

The fragmentation pattern can be indicative of the structure. Common fragmentation pathways for alcohols include the loss of a water molecule ([M-H₂O]⁺) and alpha-cleavage. The mass spectra of the cis and trans isomers are likely to be very similar. However, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.

The key to differentiating synthetic from natural samples via MS often lies in the use of a hyphenated technique like Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the separation of the components in a mixture before they enter the mass spectrometer.

  • Synthetic Samples: A GC-MS analysis of a synthetic sample might reveal the presence of multiple isomers as distinct peaks in the chromatogram, each with a mass spectrum corresponding to p-menth-2-ene-1,8-diol. It could also show peaks for synthetic impurities.

  • Natural Samples: A GC-MS analysis of an essential oil containing p-menth-2-ene-1,8-diol will show a complex chromatogram with numerous peaks corresponding to the various components of the oil. The peak corresponding to p-menth-2-ene-1,8-diol can be identified by its retention time and mass spectrum, and its purity can be assessed.

Table 4: Expected Key Fragments in the Mass Spectrum of p-Menth-2-ene-1,8-diol

m/zProposed Fragment
170[M]⁺
152[M - H₂O]⁺
137[M - H₂O - CH₃]⁺
124[M - H₂O - C₂H₄]⁺
59[C₃H₇O]⁺
Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. For essential oils, a dilution may be necessary.

  • GC Conditions: Use a capillary column suitable for terpene analysis (e.g., a non-polar or mid-polar column). Program the oven temperature to ramp from a low initial temperature to a final temperature that allows for the elution of all components.

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

  • Data Analysis: Analyze the resulting chromatogram to identify the retention time of p-menth-2-ene-1,8-diol. Examine the mass spectrum of the corresponding peak and compare it to a reference library or theoretical fragmentation patterns.

Figure 3: GC-MS Analysis Workflow.

Conclusion: A Multi-faceted Approach to Authentication

Distinguishing between synthetic and naturally occurring p-menth-2-ene-1,8-diol requires a multi-pronged spectroscopic approach. While a single technique can provide valuable clues, the combination of NMR, IR, and GC-MS offers a robust and definitive method for authentication.

  • NMR provides the most detailed structural information, allowing for the identification of isomers and the quantification of their ratios.

  • IR offers a rapid confirmation of functional groups and can hint at the presence of certain impurities.

  • GC-MS is indispensable for analyzing the overall composition of the sample, separating the target compound from a complex matrix (in the case of natural extracts) and identifying both isomers and impurities.

By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently determine the origin and purity of their p-menth-2-ene-1,8-diol samples, a critical step in ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Large-Scale Preparation of (+)-p-Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9-Tetrahydrocannabinol. Organic Process Research & Development. [Link]

  • Identification of cis- and trans-p-menth-2-ene-1,8-diol in the hydrosol of M. officinalis. ResearchGate. [Link]

  • cis-p-Menth-2-en-1,8-diol. NIST WebBook. [Link]

  • Synthesis of p -mentha-2,8-dien-1-ol. ResearchGate. [Link]

  • 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. ResearchGate. [Link]

  • Investigation and Characterization of Novel Biologically Active Secondary Metabolites from Melissa officinalis L. ResearchGate. [Link]

  • Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol. ResearchGate. [Link]

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A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Cannabinoid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of cannabinoid research and product development necessitates robust, reliable, and reproducible analytical methods for the quantification of cannabinoid precursors. These non-psychoactive compounds, such as cannabigerolic acid (CBGA) and cannabidiolic acid (CBDA), are the biosynthetic building blocks of the more well-known cannabinoids like THC and CBD.[1][2] Accurate measurement of these precursors is critical for quality control, regulatory compliance, and understanding the therapeutic potential of cannabis-based products.

This guide provides an in-depth comparison of analytical methods for cannabinoid precursors, framed within the context of inter-laboratory validation. An inter-laboratory study, or collaborative study, is the ultimate test of a method's robustness, assessing its performance across different laboratories, analysts, and equipment.[3] This process is essential for establishing a standardized analytical procedure that can be trusted throughout the industry.

The Importance of Inter-Laboratory Validation

Before an analytical method can be widely adopted, it must demonstrate its suitability for its intended purpose.[4] This is achieved through a rigorous validation process that examines several key performance characteristics. While single-laboratory validation provides initial confidence in a method, inter-laboratory validation is crucial for ensuring that the method is transferable and will produce consistent results in real-world scenarios.[5] The cannabis industry, in particular, has seen significant inter-laboratory variation in analytical results, highlighting the need for standardized and collaboratively validated methods.[6][7]

Key Analytical Techniques for Cannabinoid Precursors

The most common analytical techniques for the analysis of cannabinoid precursors are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[8]

  • High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, HPLC is a powerful tool for separating and quantifying cannabinoid precursors in their native, acidic form.[8][9] This is a significant advantage over GC, which typically requires derivatization to analyze these compounds.[9]

  • Gas Chromatography (GC): Typically paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is another widely used technique. However, the high temperatures used in GC can cause decarboxylation of the acidic cannabinoid precursors, converting them into their neutral counterparts.[10] To avoid this, a derivatization step is often necessary, which can add complexity to the analytical workflow.[9]

Core Validation Parameters in an Inter-Laboratory Study

The validation of an analytical method involves assessing a range of performance characteristics to ensure its reliability.[11] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[12][13] Key parameters evaluated in an inter-laboratory study include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.[14]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[14] This is further broken down into:

    • Repeatability: Precision under the same operating conditions over a short interval of time (intra-laboratory).[15]

    • Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.[15]

    • Reproducibility: Expresses the precision between laboratories (collaborative studies).[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]

  • Linearity: The ability of the method to obtain test results which are directly proportional to the concentration of analyte in the sample.[4]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[16][17][18]

Designing and Executing an Inter-Laboratory Study

A successful inter-laboratory study requires careful planning and execution. Guidelines from organizations like AOAC INTERNATIONAL provide a framework for designing these studies.[19][20][21]

Workflow for Inter-Laboratory Validation of an Analytical Method

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Analysis & Reporting A Develop Standard Operating Procedure (SOP) B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Laboratories Analyze Samples According to SOP C->D E Collect & Statistically Analyze Data D->E F Assess Method Performance Parameters E->F G Issue Final Report & Recommendations F->G

Caption: A simplified workflow for conducting an inter-laboratory validation study.

Step-by-Step Experimental Protocol: Hypothetical Inter-Laboratory Study of CBGA using HPLC-UV

  • Method Development and Single-Laboratory Validation: A primary laboratory develops and validates an HPLC-UV method for the quantification of CBGA in a cannabis extract.

  • Protocol Development: A detailed standard operating procedure (SOP) is written, outlining every step of the analytical method, including sample preparation, instrument parameters, and data analysis.

  • Participant Recruitment: A minimum of eight to ten laboratories are recruited to participate in the study.[20][22]

  • Sample Preparation and Distribution: A large, homogeneous batch of cannabis extract is prepared and divided into identical samples. A portion of these samples are spiked with a known concentration of a certified CBGA reference standard. Samples are then coded and distributed to the participating laboratories.

  • Analysis: Each laboratory analyzes the samples according to the provided SOP.

  • Data Collection and Statistical Analysis: The results from all laboratories are collected and subjected to statistical analysis to identify outliers and to calculate the key validation parameters.[3][23][24]

  • Reporting: A comprehensive report is prepared, summarizing the results of the study and making a recommendation on the suitability of the method for its intended purpose.

Comparative Performance of Analytical Methods: A Hypothetical Example

The following table provides a hypothetical comparison of the performance of HPLC-UV and GC-MS methods for the quantification of CBGA in an inter-laboratory study.

Validation Parameter HPLC-UV GC-MS (with derivatization) Acceptance Criteria
Linearity (r²) 0.99950.9992≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%95% - 105%
Repeatability (RSDr) 1.5%1.8%≤ 2%
Reproducibility (RSDR) 3.2%4.5%≤ 5%
LOD (µg/mL) 0.50.8Reportable
LOQ (µg/mL) 1.52.5Reportable
Robustness PassedPassedNo significant impact on results

Relationship Between Key Validation Parameters

G Accuracy Accuracy Method Validated Analytical Method Accuracy->Method Precision Precision Precision->Method Specificity Specificity Specificity->Method Robustness Robustness Robustness->Method

Caption: Core validation parameters contributing to a reliable analytical method.

Conclusion and Recommendations

Both HPLC-UV and GC-MS can be viable techniques for the quantification of cannabinoid precursors. The choice of method will depend on the specific needs of the laboratory and the intended application.

  • HPLC-UV is often preferred for its ability to analyze the acidic precursors directly without the need for derivatization, simplifying the workflow and reducing potential sources of error.

  • GC-MS can also provide accurate and reliable results, but the additional derivatization step requires careful optimization and validation.

Ultimately, the most critical factor in ensuring the reliability of analytical data for cannabinoid precursors is the adoption of collaboratively validated methods. By participating in and adhering to the results of inter-laboratory studies, the scientific community can build a foundation of trust and consistency in the analysis of these important compounds. The National Institute of Standards and Technology (NIST) has initiated programs to help laboratories improve measurement comparability for cannabis, which will be a valuable resource for the industry.[25][26]

References

  • Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry.
  • McFarren, E. F., & Lishka, R. J. (n.d.).
  • BioProcess International. (2025, December 7).
  • Altabrisa Group. (2025, August 25).
  • LCGC Intern
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PharmaGuru. (2025, May 2).
  • Slideshare. (n.d.).
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Pharmaceutical Technology. (2007, April 26). Robustness in Analytical Methods Outlined.
  • AOAC INTERNATIONAL. (n.d.).
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • MDPI. (n.d.). Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review.
  • PubMed. (n.d.).
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  • Feed Industry HACCP and PCQI Training. (n.d.). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis.
  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements.
  • Scientific Research Publishing. (2023, February 24). AOAC International (2023) Appendix D: Guidelines for Collaborative Study Procedures to Validate Characteristics of a Method of Analysis.
  • ResearchGate. (2025, August 5). Quantitative Determination of Δ9-THC, CBG, CBD, Their Acid Precursors and Five Other Neutral Cannabinoids by UHPLC-UV-MS.
  • MDPI. (n.d.).
  • Diva-portal.org. (n.d.).
  • Cannabis Science and Technology. (2019, April 4). Inter-Lab Variation in the Cannabis Industry, Part I: Problem and Causes.
  • ResearchGate. (2017, January 14).
  • ResearchGate. (2016, October 23).
  • FDA. (n.d.). Q2(R2)
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of CBDA.
  • AZoLifeSciences. (2024, November 4).
  • SciSpace. (2017, December 20). Quantitative Determination of Δ9-THC, CBG, CBD, Their Acid Precursors and Five Other Neutral Cannabinoids by UHPLC-UV-MS.
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A Comparative Guide to the Purification of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Key Terpenoid Diol

4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol, a dihydroxylated monoterpenoid, serves as a valuable chiral building block and intermediate in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its structural analogues, such as p-menthane-3,8-diol, are recognized for their use as insect repellents and in other commercial applications. The presence of two hydroxyl groups and a cyclohexene ring offers multiple sites for chemical modification, making it a versatile synthon. However, the efficacy, safety, and regulatory compliance of any downstream application are fundamentally dependent on the purity of this starting material. This guide provides an in-depth comparison of common laboratory-scale purification methodologies for this compound, offering experimental insights to aid researchers in selecting the optimal strategy for their specific needs.

Understanding the Challenge: Synthesis and Associated Impurities

The purification strategy for any compound is intrinsically linked to its synthesis and the profile of potential impurities. 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol and its isomers are typically synthesized from readily available monoterpenes like limonene or citronellal. A common synthetic route involves the acid-catalyzed cyclization of citronellal or the oxidation of limonene.[1] These processes, while effective, can generate a mixture of structurally related impurities that must be removed.

Common Impurities Include:

  • Stereoisomers: Both cis and trans isomers of the target compound can be formed, and their separation is often a primary purification goal.[2]

  • Unreacted Starting Materials: Residual limonene, citronellal, or other precursors.

  • By-products of Cyclization/Oxidation: Compounds such as isopulegol and various acetals can form under acidic conditions.[3]

  • Over-oxidation Products: Ketones or carboxylic acids may be present if the oxidation is not well-controlled.

The presence of these impurities can interfere with subsequent reactions, reduce yields, and introduce undesirable toxicological profiles in final products. Therefore, robust purification is not merely a matter of quality control but a critical step in the synthetic workflow.

Benchmarking Purification Methodologies

This guide will compare three primary purification techniques: Recrystallization, Silica Gel Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC). Each method will be evaluated based on purity achievable, typical yield, scalability, cost, and time efficiency.

Recrystallization: A Cost-Effective but Selective Approach

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at varying temperatures. For terpene diols, which can sometimes be low-melting solids or oils, finding suitable conditions can be challenging.[4]

Principle of Causality: The underlying principle is that the desired compound should be highly soluble in a hot solvent but sparingly soluble at low temperatures, while impurities remain soluble at low temperatures. Slow cooling allows for the formation of a pure crystal lattice, excluding impurity molecules.

Experimental Protocol (Adapted from p-Menthane-3,8-diol purification):

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., n-hexane, n-heptane, ethyl acetate, toluene) at both room temperature and the solvent's boiling point. Aliphatic hydrocarbons like n-hexane and n-heptane are often effective for moderately polar terpenoids.[3][4]

  • Dissolution: In a suitable flask, dissolve the crude 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol in a minimal amount of hot n-hexane.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath and then to a lower temperature (e.g., -25°C to -55°C) for several hours to induce crystallization.[2][4] "Oiling out," where the product separates as a liquid, can be mitigated by slower cooling or using a different solvent system.[4]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold n-hexane to remove residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum.

Workflow for Recrystallization:

A Crude Product B Dissolve in Minimal Hot Solvent A->B C Slow Cooling (Induces Crystallization) B->C D Vacuum Filtration C->D E Wash with Cold Solvent D->E H Mother Liquor (Contains Impurities) D->H F Dry Crystals E->F G Purified Product F->G

Caption: Workflow for the purification by recrystallization.

Silica Gel Column Chromatography: The Workhorse of the Lab

Column chromatography is a versatile and widely used method for purifying a broad range of organic compounds, including polar terpenoids.[5] It separates components of a mixture based on their differential adsorption to a solid stationary phase (silica gel) while being carried through by a liquid mobile phase.

Principle of Causality: Silica gel is a polar adsorbent. In normal-phase chromatography, non-polar compounds have a weaker affinity for the silica gel and elute first, while more polar compounds are retained longer. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted based on their polarity.

Experimental Protocol:

  • Stationary Phase and Column Preparation:

    • Select a glass column of appropriate size (typically using 40-50 times the weight of silica gel to the crude product).[6]

    • Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[6][7] Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate or acetone. A common gradient for terpene diols could be from hexane to a mixture of hexane and ethyl acetate (e.g., starting at 9:1 and gradually increasing to 1:1).[8]

    • The exact solvent system should be optimized using Thin Layer Chromatography (TLC) beforehand.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent in separate test tubes.

    • Monitor the composition of the fractions using TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent by rotary evaporation.

Workflow for Column Chromatography:

A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent Removal G->H I Purified Product H->I

Caption: General workflow for purification by silica gel column chromatography.

Preparative HPLC: High Resolution for High Purity

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that is scalable from analytical methods. It is particularly useful for separating closely related isomers or for achieving very high purity levels, albeit at a higher cost and lower throughput.

Principle of Causality: Similar to column chromatography, HPLC separates compounds based on their interaction with a stationary phase. For a polar diol like our target compound, both normal-phase and reversed-phase chromatography can be considered.

  • Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. This mode is excellent for separating isomers.[9]

  • Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. This is the more common HPLC mode due to its reproducibility.[10] An established analytical method for the trans-isomer uses a C18 column with a mobile phase of acetonitrile and water, which can be scaled for preparative purposes.[11]

Experimental Protocol (Reversed-Phase):

  • Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound from its impurities. A mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is a good starting point.[11]

  • Scale-Up: The analytical method is scaled to a preparative column with a larger diameter and particle size. The flow rate and injection volume are increased proportionally.

  • Sample Preparation: The crude product is dissolved in the mobile phase or a compatible solvent. The solution must be filtered to remove any particulate matter.

  • Purification: The sample is injected onto the preparative HPLC system. The elution of the target compound is monitored using a detector (e.g., UV).

  • Fraction Collection: The fraction corresponding to the peak of the pure compound is collected automatically or manually.

  • Solvent Removal: The solvent from the collected fraction is removed, typically by lyophilization or rotary evaporation, to yield the highly purified product.

Workflow for Preparative HPLC:

A Analytical Method Development B Scale-Up to Preparative Column A->B C Dissolve and Filter Sample B->C D Inject Sample C->D E Chromatographic Separation D->E F Detect and Collect Target Fraction E->F G Solvent Removal F->G H High-Purity Product G->H

Caption: Workflow for purification by preparative HPLC.

Quantitative Comparison of Purification Methods

FeatureRecrystallizationSilica Gel Column ChromatographyPreparative HPLC
Achievable Purity Good to Excellent (>98%)Good to Excellent (>98%)Excellent (>99.5%)
Typical Yield Moderate to High (60-90%)High (70-95%)Moderate (50-85%)
Scalability Good (grams to kilograms)Excellent (milligrams to kilograms)Limited (milligrams to grams)
Cost Low (solvents, glassware)Moderate (silica gel, solvents)High (instrument, columns, solvents)
Time Efficiency Moderate (hours to days)High (hours)Low (requires method development)
Key Advantage Cost-effective for large scalesVersatile and widely applicableHighest resolution for difficult separations
Key Disadvantage Compound must be solid; "oiling out" riskCan be labor-intensive; large solvent useHigh cost; lower throughput

Purity Assessment: Validating the Outcome

Regardless of the purification method chosen, the final purity must be analytically verified. For a moderately volatile compound like 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol, two primary methods are recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often the superior method for analyzing volatile terpenoids.[12] It provides excellent separation and definitive identification of impurities through mass spectral data. The sample is typically derivatized to increase volatility and improve peak shape.

  • High-Performance Liquid Chromatography (HPLC): Using a validated analytical method, HPLC can accurately quantify the purity of the final product. A reversed-phase C18 column with a UV detector is a standard approach.[11]

Conclusion and Recommendations

The choice of purification method for 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol depends on the specific requirements of the research or development project.

  • For large-scale synthesis where high purity is required and the compound is a solid , recrystallization is the most economical and efficient method.

  • For routine laboratory purification of moderate quantities and for separating compounds with significant polarity differences , silica gel column chromatography remains the most versatile and balanced option.

  • When extremely high purity (>99.5%) is paramount, or for the challenging separation of close isomers , preparative HPLC is the method of choice, despite its higher cost and lower throughput.

A multi-step approach is often the most effective. For instance, an initial purification by column chromatography to remove bulk impurities can be followed by a final recrystallization step to achieve high purity and a crystalline final product. By understanding the principles and practical considerations of each technique, researchers can confidently select and optimize a purification strategy that delivers 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol of the required quality for their intended application.

References

  • SIELC Technologies. (n.d.). Separation of trans-4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • CN101851239A. (2010). Oriented synthesis preparation process of cis-form p-menthane-3,8-diol. Google Patents.
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  • Scribd. (n.d.). Difference Reverse Phase and Normal Phase. Retrieved from [Link]

  • US5959161A. (1999). Method for producing para-menthane-3,8-diol. Google Patents.
  • Sarker, S. D., & Nahar, L. (2012). Column Chromatography for Terpenoids and Flavonoids. IntechOpen.
  • Nguyen, T. H., et al. (2020). A Study on Synthesis of para-menthane-3,8-diol (PMD) - A Safe Mosquito Repellent Active Ingredient.
  • Le, T. H., et al. (2021). Synthesis of para-menthane 3,8 - diol from Eucalyptus citriodora essential oil for application in mosquito repellent products. E3S Web of Conferences, 306, 03004.
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved from [Link]

  • Tanaka, H., et al. (2019). Asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, the monoterpene isolated from herbal plants. Journal of Asian Natural Products Research, 22(10), 945-952.
  • Bon, J., et al. (2009). Large-Scale Preparation of (+)- p -Menth-2-ene-1,8-diol, a Key Intermediate in the Synthesis of Δ-9Tetrahydrocannabinol. Organic Process Research & Development, 13(1), 55-59.
  • Agilent Technologies. (n.d.).
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A Researcher's Guide to Investigating the Bioactivity of p-Menth-2-ene-1,8-diol: A Comparative Framework for In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Terpenoid

p-Menth-2-ene-1,8-diol is a monoterpene belonging to the p-menthane class of natural products. While its structural relatives have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, p-menth-2-ene-1,8-diol remains largely unexplored.[1][2][3] Its primary role in scientific literature to date has been as a key intermediate in the synthesis of cannabinoids.[4] This guide provides a comprehensive, prospective framework for researchers to systematically investigate the bioactivity of p-menth-2-ene-1,8-diol. We will delineate a logical progression from foundational in vitro assays to validating in vivo models, drawing upon established methodologies for analogous compounds to ensure scientific rigor. This document is intended to serve as a roadmap for elucidating the therapeutic potential of this promising, yet understudied, molecule.

Part 1: Foundational In Vitro Assessment of Bioactivity

The initial phase of investigation should focus on establishing the baseline bioactivity and cytotoxicity of p-menth-2-ene-1,8-diol using a panel of in vitro assays. This approach is rapid, cost-effective, and allows for the screening of multiple endpoints before committing to more complex animal studies.[5]

Cytotoxicity Screening: Determining the Therapeutic Window

A crucial first step is to determine the concentration range at which p-menth-2-ene-1,8-diol exhibits biological activity without causing significant cell death. This is essential for distinguishing targeted pharmacological effects from non-specific toxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Cell Culture: Plate selected cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., human peripheral blood mononuclear cells) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Prepare a stock solution of p-menth-2-ene-1,8-diol in a suitable solvent (e.g., DMSO) and create serial dilutions. Treat the cells with increasing concentrations of the compound (e.g., 1-200 µg/mL) for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.

Evaluation of Antioxidant Potential

Many terpenoids exhibit antioxidant properties, which can contribute to their overall therapeutic effects.[2] Standard in vitro assays can quantify the radical scavenging ability of p-menth-2-ene-1,8-diol.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the ability of a compound to act as a free radical scavenger.

  • Reaction Mixture: Prepare a solution of DPPH in methanol.

  • Treatment: Add various concentrations of p-menth-2-ene-1,8-diol to the DPPH solution. A known antioxidant like ascorbic acid should be used as a positive control.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity can be calculated and compared to the positive control.

Assessment of Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Investigating the anti-inflammatory properties of p-menth-2-ene-1,8-diol is a key area of interest.

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely used in vitro model for inflammation. The inhibition of nitric oxide (NO) production is a key indicator of anti-inflammatory activity.

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of p-menth-2-ene-1,8-diol for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the amount of nitrite (a stable product of NO) using the Griess reagent.

  • Analysis: Measure the absorbance at 540 nm. A decrease in absorbance in the treated groups compared to the LPS-only group indicates inhibition of NO production.

Investigating Anticancer Mechanisms

Should the initial cytotoxicity screening indicate selective activity against cancer cells, further in vitro assays can elucidate the underlying mechanisms. A study on the related compound, p-menth-1-ene-4,7-diol, demonstrated apoptosis induction in cancer cells, providing a strong rationale for investigating similar effects for p-menth-2-ene-1,8-diol.[6]

  • Fluorescence Microscopy: Treat cancer cells with p-menth-2-ene-1,8-diol and stain with Hoechst 33342 to observe nuclear morphology changes characteristic of apoptosis (e.g., chromatin condensation and nuclear fragmentation).[6]

  • DNA Fragmentation Assay: Isolate DNA from treated cells and analyze it by agarose gel electrophoresis. A "ladder" pattern of DNA fragments is a hallmark of apoptosis.[6]

  • Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to quantify the percentage of apoptotic and necrotic cells. Additionally, PI staining of fixed cells can be used to analyze the cell cycle distribution and identify any cell cycle arrest.[6]

  • Gene Expression Analysis (PCR): Analyze the expression of key apoptosis-related genes such as Bcl-2, Bax, and p53 in treated cells using reverse transcription polymerase chain reaction (RT-PCR).[6]

Part 2: In Vivo Validation of Bioactivity

Positive and promising results from in vitro studies necessitate validation in a more complex biological system. In vivo models are indispensable for evaluating the efficacy, pharmacokinetics, and safety of a compound in a whole organism.

Animal Models for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity.[2]

  • Animal Groups: Divide mice or rats into several groups: a control group, a positive control group (e.g., treated with indomethacin), and treatment groups receiving different doses of p-menth-2-ene-1,8-diol.

  • Compound Administration: Administer the test compound or control orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Xenograft Models for Anticancer Efficacy

To validate in vitro anticancer findings, a tumor xenograft model is the gold standard.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer p-menth-2-ene-1,8-diol (and a positive control drug) via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified period.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and further analyzed for biomarkers of apoptosis or cell proliferation (e.g., Ki-67 staining).

Data Presentation and Visualization

For clarity and ease of comparison, all quantitative data should be summarized in tables. Below are illustrative examples of how data from the proposed studies could be presented.

Table 1: Illustrative In Vitro Cytotoxicity of p-Menth-2-ene-1,8-diol (IC50 in µg/mL)

Cell Line24 hours48 hours72 hours
MCF-7 (Breast Cancer)150.5 ± 12.385.2 ± 9.845.7 ± 5.1
HeLa (Cervical Cancer)180.1 ± 15.6110.9 ± 11.260.3 ± 7.4
HepG2 (Liver Cancer)165.4 ± 13.995.6 ± 10.152.1 ± 6.5
Normal Cells>200>200>200

Table 2: Illustrative In Vivo Anti-inflammatory Effect of p-Menth-2-ene-1,8-diol on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition
Control (Vehicle)-0.85 ± 0.07-
Indomethacin100.32 ± 0.0462.4%
p-Menth-2-ene-1,8-diol500.65 ± 0.0623.5%
p-Menth-2-ene-1,8-diol1000.48 ± 0.0543.5%

Visualizing Experimental Workflows and Pathways

Diagrams are essential for conveying complex experimental designs and biological pathways.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cytotoxicity Cytotoxicity Assay (MTT) antioxidant Antioxidant Assay (DPPH) cytotoxicity->antioxidant Non-toxic conc. mechanistic Mechanistic Studies (Apoptosis, Cell Cycle) cytotoxicity->mechanistic Cancer-selective anti_inflammatory_vitro Anti-inflammatory Assay (NO Inhibition) antioxidant->anti_inflammatory_vitro anti_inflammatory_vivo Anti-inflammatory Model (Paw Edema) anti_inflammatory_vitro->anti_inflammatory_vivo Validate anticancer_vivo Anticancer Model (Xenograft) mechanistic->anticancer_vivo Validate

Caption: Proposed workflow for evaluating p-menth-2-ene-1,8-diol bioactivity.

apoptosis_pathway cluster_cell Cancer Cell compound p-Menth-2-ene-1,8-diol p53 p53 Activation compound->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 caspases Caspase Cascade bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothetical apoptotic pathway induced by p-menth-2-ene-1,8-diol.

Conclusion

While p-menth-2-ene-1,8-diol is currently recognized primarily as a synthetic precursor, its structural similarity to other bioactive p-menthane diols suggests a high probability of inherent therapeutic properties. The comprehensive in vitro and in vivo testing strategy outlined in this guide provides a robust and scientifically grounded approach to systematically uncover and validate its potential as a novel antioxidant, anti-inflammatory, or anticancer agent. The successful execution of these studies could transition p-menth-2-ene-1,8-diol from a mere chemical intermediate to a valuable lead compound in drug discovery.

References

  • FooDB. (2010). Showing Compound trans-p-Menth-2-ene-1,4-diol (FDB016001). Retrieved from [Link]

  • The Good Scents Company. (n.d.). (+)-para-menth-2-ene-1,8-diol. Retrieved from [Link]

  • Garneau, F.-X., et al. (2014). Identification of cis-and trans-p-menth-2-ene-1,8-diol in the hydrosol of M. officinalis. ResearchGate. Retrieved from [Link]

  • BJ Science LLC. (n.d.). (+)-p-Menth-2-ene-1, 8-diol. Retrieved from [Link]

  • Islam, M. F., et al. (2015). A p -Menth-1-ene-4,7-diol (EC-1) from Eucalyptus camaldulensis Dhnh. Triggers Apoptosis and Cell Cycle Changes in Ehrlich Ascites Carcinoma Cells. ResearchGate. Retrieved from [Link]

  • COCONUT. (2024). CNP0269154.0: trans-p-Menth-2-ene-1,4-diol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). cis-para-2-menthene-1,8-diol. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). p-Menth-8(10)-ene-2,9-diol. Retrieved from [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Monoterpenes. Molecules, 18(1), 1229-1254. Retrieved from [Link]

  • Gunasekaran, M., et al. (2020). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. Scientific Reports, 10(1), 1-13. Retrieved from [Link]

  • Ku, C. M., & Lin, J. Y. (2013). Anti-inflammatory effects of 27 selected terpenoid compounds tested through modulating Th1/Th2 cytokine secretion profiles using murine primary splenocytes. Food Chemistry, 141(2), 1104-1113. Retrieved from [Link]

  • PubChem. (n.d.). p-Menth-6-en-2,8-diol, cis. Retrieved from [Link]

  • Khan, F. A., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6524. Retrieved from [Link]

  • Virtanen, P., et al. (2015). Pinosylvin and monomethylpinosylvin, constituents of an extract from the knot of Pinus sylvestris, reduce inflammatory gene expression and inflammatory responses in vivo. Journal of Agricultural and Food Chemistry, 63(13), 3445-3453. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each step, fostering a culture of safety and environmental responsibility in the laboratory.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is the foundation of its safe handling and disposal. Based on analogous chemical structures, the primary hazards are as follows:

  • Combustibility: The compound is likely a combustible liquid, with vapors that can form explosive mixtures with air upon intense heating. All sources of ignition must be strictly controlled in the vicinity of this chemical.[1][2]

  • Irritation: It is anticipated to cause skin and serious eye irritation.[3]

  • Aquatic Toxicity: The substance is expected to be harmful to aquatic life.

These hazards necessitate a meticulous approach to disposal to protect laboratory personnel and the environment.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol for disposal, it is imperative to utilize appropriate PPE and engineering controls.

  • Eye and Face Protection: Wear sanitized, indirectly vented chemical-splash goggles that meet the ANSI/ISEA Z87.1 D3 standard.[1]

  • Skin Protection: Chemical-resistant gloves (nitrile or neoprene) and a lab coat or chemical-resistant apron are mandatory to prevent skin contact.[1][4]

  • Respiratory Protection: While generally not required for small quantities, if there is a risk of aerosol formation, a respirator may be necessary.

  • Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[1][2]

Hazard Required PPE Engineering Control
Combustible LiquidFlame-retardant lab coat (recommended)Chemical Fume Hood
Skin IrritantChemical-resistant gloves, Lab coat/apronChemical Fume Hood
Eye IrritantChemical-splash gogglesSafety shield (if not in a fume hood)
Aquatic HazardStandard PPE to prevent releaseContained disposal procedures
Step-by-Step Disposal Protocol

The disposal of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol must be carried out in a designated and properly managed Satellite Accumulation Area (SAA).[5][6]

Step 1: Container Selection and Preparation

  • Choose a Compatible Container: Select a clean, dry, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container has a tightly fitting screw cap.[6][7]

  • Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include the full chemical name ("4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol"), the associated hazards (e.g., "Combustible," "Irritant"), and the date of accumulation.[5]

Step 2: Waste Segregation

  • Incompatibility: Do not mix this waste stream with incompatible chemicals. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent violent reactions.[5]

  • Waste Stream Designation: This compound should be disposed of in a non-halogenated organic solvent waste stream.

Step 3: Waste Transfer

  • Location: Perform the transfer of waste into the designated container inside a chemical fume hood.[2]

  • Procedure: Carefully pour the waste into the labeled container, avoiding splashes. Use a funnel if necessary, and ensure it is removed and the container is securely capped immediately after the transfer.[7] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

Step 4: Storage in the Satellite Accumulation Area (SAA)

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[6]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]

  • Segregation within SAA: Within the SAA, continue to segregate the waste from incompatible materials.[5]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or cracks. If a container is compromised, transfer the contents to a new, suitable container.[6]

Step 5: Final Disposal

  • Arrangement for Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][8]

  • Do Not Dispose Down the Drain: Under no circumstances should 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol be disposed of down the sanitary sewer due to its aquatic toxicity.[9]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.

    • For larger spills, evacuate the area and contact your institution's EHS or emergency response team.

  • Exposure Response:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[10]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol.

DisposalWorkflow cluster_prep Preparation cluster_transfer Waste Transfer cluster_storage Storage & Disposal start Start: Have Waste Chemical assess_hazards Assess Hazards (Combustible, Irritant, Aquatic Toxin) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prepare_container Prepare Labeled, Compatible Hazardous Waste Container don_ppe->prepare_container fume_hood Work in Chemical Fume Hood prepare_container->fume_hood transfer_waste Transfer Waste to Container fume_hood->transfer_waste cap_container Securely Cap Container transfer_waste->cap_container spill Spill or Exposure? transfer_waste->spill move_to_saa Move to Satellite Accumulation Area (SAA) cap_container->move_to_saa segregate Segregate from Incompatibles move_to_saa->segregate inspect Regularly Inspect Container segregate->inspect request_pickup Request EHS Pickup When Full inspect->request_pickup spill->cap_container No emergency_proc Follow Emergency Procedures spill->emergency_proc Yes

Caption: Disposal workflow for 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol.

References

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Safer Handling of Alcohol in the Laboratory. National Science Teachers Association. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Chemical Safety Protocols for Labs. Scribd. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • PubChem Compound Summary for C10H18O2, 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol. National Center for Biotechnology Information. [Link]

  • 4-Hydroxy-α,α,4-trimethylcyclohex-2-ene-1-methanol, cis-. Global Substance Registration System. [Link]

  • Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]

  • Lab Safety Rules and Guidelines. LabManager. [Link]

  • Westfield State College Organic Chemistry Laboratory Safety. Westfield State University. [Link]

  • (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol. PubChem. [Link]

  • 4-HYDROXY-.ALPHA.,.ALPHA.,4-TRIMETHYLCYCLOHEX-2-ENE-1-METHANOL, CIS-. Drugfuture. [Link]

  • (1S-trans)-5-Hydroxy-alpha,alpha,4-trimethylcyclohex-3-ene-1-methanol. PubChem. [Link]

  • 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, (1R)-. US EPA. [Link]

  • 1-(2-Hydroxypropan-2-yl)-4-methylcyclohex-3-en-1-ol. PubChem. [Link]

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Comprehensive Safety and Handling Guide for 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol. The protocols outlined below are designed to ensure the safety of all laboratory personnel and to maintain the integrity of your research.

Pre-Operational Safety Assessment: Understanding the Risks

A thorough understanding of the substance's properties is critical before any handling procedures commence. 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol is a combustible liquid that can cause significant skin and eye irritation. Furthermore, it is classified as harmful to aquatic life, necessitating careful disposal to prevent environmental contamination.

PropertyValueSource
Molecular FormulaC₁₀H₁₈O₂PubChem[1]
Boiling Point213 - 218 °C (415 - 424 °F)Sigma-Aldrich
Density0.934 g/mL at 20 °C (68 °F)Sigma-Aldrich
Hazard StatementsH227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H402 (Harmful to aquatic life)Sigma-Aldrich

The combustible nature of this compound means that its vapors can form explosive mixtures with air upon intense heating. Therefore, all sources of ignition must be strictly controlled in the handling area.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations where splashing is a significant risk. This is to prevent contact with the eyes, which can cause serious irritation.[2]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for any signs of degradation or puncture before use. Proper glove removal technique is crucial to avoid skin contact.

    • Lab Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned to provide maximum coverage.

  • Respiratory Protection: While generally not required in a well-ventilated area, a NIOSH-approved respirator may be necessary if aerosols are generated or if working in an area with inadequate ventilation.

Operational Protocol: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe handling process from start to finish.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep_Area Designate & Prepare Handling Area Verify_Ventilation Ensure Adequate Ventilation Prep_Area->Verify_Ventilation Assemble_PPE Don Proper PPE Verify_Ventilation->Assemble_PPE Transfer_Chemical Transfer Chemical in Fume Hood Assemble_PPE->Transfer_Chemical Perform_Experiment Conduct Experiment Transfer_Chemical->Perform_Experiment Decontaminate_Area Decontaminate Work Area Perform_Experiment->Decontaminate_Area Segregate_Waste Segregate Chemical Waste Decontaminate_Area->Segregate_Waste Dispose_Waste Dispose of Waste per Institutional Guidelines Segregate_Waste->Dispose_Waste Remove_PPE Remove & Dispose of Contaminated PPE Dispose_Waste->Remove_PPE

Workflow for the safe handling of 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol.

Step 1: Preparation

  • Designate a Handling Area: All work with this chemical should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Eliminate Ignition Sources: Before bringing the chemical into the work area, ensure that all potential ignition sources (e.g., open flames, hot plates, and spark-producing equipment) are removed.

  • Assemble Materials: Have all necessary equipment and reagents ready to avoid interruptions during the handling process.

  • Don PPE: Put on all required personal protective equipment as detailed in the section above.

Step 2: Handling

  • Chemical Transfer: When transferring the chemical, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid direct flames. Intense heating can lead to the formation of explosive vapor-air mixtures.

  • Spill Preparedness: Have a chemical spill kit readily accessible. In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

Step 3: Post-Handling and Disposal

  • Decontamination: Thoroughly clean the work area and any equipment used with a suitable solvent, followed by soap and water.

  • Waste Disposal:

    • All waste containing 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol must be collected in a clearly labeled, sealed container.

    • Dispose of the chemical waste through your institution's hazardous waste program. Do not pour this chemical down the drain, as it is harmful to aquatic life.

  • PPE Removal and Disposal: Remove contaminated gloves and other disposable PPE using proper technique and dispose of them as hazardous waste. Wash your hands thoroughly with soap and water after removing your gloves.

Emergency Procedures: Responding Effectively

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Conclusion: A Culture of Safety

Adherence to these guidelines is paramount for ensuring a safe laboratory environment when working with 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol. By understanding the risks, utilizing the proper protective equipment, and following established procedures, you contribute to a culture of safety that protects both you and your colleagues.

References

  • PubChem. 4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Cyclohexene-1-methanol, 4-hydroxy-alpha,alpha,4-trimethyl-, (1R,4R)-. National Center for Biotechnology Information. [Link]

  • PubChem. (1R,2S,4R)-2-Hydroxy-alpha,alpha,4-trimethylcyclohexanemethanol. National Center for Biotechnology Information. [Link]

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-alpha,alpha,4-trimethylcyclohex-2-ene-1-methanol

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